Technical Guide: Methyl Vinyl Ketone-13C4 (MVK-13C4) in Proteomics and Toxicology
Introduction & Core Utility Methyl Vinyl Ketone-13C4 (MVK-13C4) is a stable isotope-labeled analogue of methyl vinyl ketone (but-3-en-2-one), where all four carbon atoms in the backbone are replaced with Carbon-13 ( ). I...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Core Utility
Methyl Vinyl Ketone-13C4 (MVK-13C4) is a stable isotope-labeled analogue of methyl vinyl ketone (but-3-en-2-one), where all four carbon atoms in the backbone are replaced with Carbon-13 (
).
In drug development and toxicological research, MVK-13C4 serves as the "gold standard" Internal Standard (IS) for quantifying the reactivity of
-unsaturated ketones. It is critical for mapping the metabolic fate of isoprene oxidation products and validating biomarkers of oxidative stress, specifically through the quantification of covalent adducts with Glutathione (GSH) and Hemoglobin (Hb).
Why
Over Deuterium?
While deuterated standards (
, ) are common, MVK-13C4 offers superior stability and precision for this specific electrophile:
No Isotopic Exchange: Deuterium on the
-carbon of ketones is susceptible to enolization and exchange with solvent protons, leading to signal loss. The backbone is chemically inert to these exchanges.
Co-Elution:
analogs co-elute more strictly with the native analyte in Reverse Phase LC than deuterated analogs (which often show a "deuterium isotope effect" shift), ensuring that matrix effects (ion suppression/enhancement) are identical for both analyte and standard.
Physicochemical Profile
The following table contrasts the native compound with its isotopologue. Note that while chemical reactivity is identical, the mass shift provides the orthogonality required for Mass Spectrometry.
Property
Methyl Vinyl Ketone (Native)
Methyl Vinyl Ketone-13C4
CAS Number
78-94-4
N/A (Labeled variant)
Formula
Molecular Weight
70.09 g/mol
74.12 g/mol (+4.03 Da)
Boiling Point
81.4 °C
~81.4 °C (Negligible shift)
Density
0.864 g/mL
~0.91 g/mL (Estimated via mass)
Reactivity
High (Michael Acceptor)
High (Michael Acceptor)
Storage
-20°C, Stabilized (Hydroquinone)
-20°C to -80°C, Stabilized
Mechanism of Action: The Michael Addition
MVK is a potent electrophile that alkylates nucleophilic residues on proteins (Cys, His, Lys) and DNA. The primary detoxification pathway—and the basis for most analytical assays—is the conjugation with Glutathione (GSH).
The
label allows researchers to trace the carbon skeleton of the toxin through this pathway without interference from endogenous background signals.
Figure 1: The Michael addition pathway where MVK-13C4 alkylates Glutathione. The resulting conjugate retains the +4 Da mass shift, allowing precise quantification against the native background.
Experimental Workflow: LC-MS/MS Quantification
Standard Preparation & Handling
Critical Warning: MVK-13C4 is volatile and prone to anionic polymerization.
Stabilization: Ensure the standard contains a radical inhibitor (e.g., 0.1% Hydroquinone) if stored neat.
Stock Solution: Do not weigh neat liquid for quantitative stocks due to volatility.
Protocol: Add an excess of neat MVK-13C4 to a tared, septum-capped vial containing cold methanol. Weigh the vial before and after addition to determine the exact mass added ($ \Delta m $).
Working Standard: Dilute the stock to 1 µg/mL in 0.1% Formic Acid/Water immediately before use.
LC-MS/MS Method Development
MVK is rarely analyzed free; it is quantified as the GSH-conjugate or Hemoglobin N-terminal Valine adduct .
The following transitions are recommended for a Triple Quadrupole (QqQ) system. The fragmentation typically involves the loss of the
-glutamyl moiety (129 Da) or glycine, retaining the labeled MVK core on the cysteine fragment.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Structural Logic
MVK-GSH (Native)
378.1
249.1
20
Loss of pyroglutamic acid (129 Da)
MVK-GSH (Native)
378.1
303.1
15
Loss of Glycine (75 Da)
MVK-13C4-GSH (IS)
382.1
253.1
20
Fragment retains 13C4-MVK (+4 Da shift)
MVK-13C4-GSH (IS)
382.1
307.1
15
Fragment retains 13C4-MVK (+4 Da shift)
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for quantifying MVK adducts using the isotope dilution method.
Safety & Stability (Self-Validating Protocols)
Polymerization Risks
MVK-13C4 is an unstable monomer.
Sign of degradation: Viscosity increase or formation of a gummy solid.
Validation: Before any critical experiment, verify the purity of the MVK-13C4 standard by running a simple Flow Injection Analysis (FIA) scan. If the precursor peak (m/z 382 for conjugate or derivative) is <90% of expected intensity relative to a fresh check standard, discard.
Handling "Free" MVK-13C4
Because free MVK is a lachrymator and highly toxic:
Always handle in a fume hood.
Neutralize waste with excess Glutathione or Sodium Bisulfite to quench the Michael acceptor activity before disposal.
References
National Institutes of Health (NIH). Quantitation of Acrolein-Derived 3-Hydroxypropylmercapturic Acid in Human Urine by LC-MS/MS. Available at: [Link]
ResearchGate. Product Ion Mass Spectra of GSH–MVK Adducts. Available at: [Link][2]
The Synthesis of Carbon-13 Labeled Methyl Vinyl Ketone: A Technical Guide for Researchers
Introduction: The Significance of Isotopically Labeled Methyl Vinyl Ketone in Modern Research Methyl vinyl ketone (MVK), the simplest α,β-unsaturated ketone, is a pivotal building block in a multitude of organic transfor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Isotopically Labeled Methyl Vinyl Ketone in Modern Research
Methyl vinyl ketone (MVK), the simplest α,β-unsaturated ketone, is a pivotal building block in a multitude of organic transformations, most notably in the Robinson annulation for the construction of six-membered rings, a cornerstone in the synthesis of steroids, terpenoids, and other complex natural products. The incorporation of a carbon-13 (¹³C) isotopic label into the MVK framework provides an invaluable tool for mechanistic studies, metabolic pathway elucidation, and advanced analytical applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This guide provides an in-depth, technically-focused protocol for the synthesis of carbon-13 labeled methyl vinyl ketone, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and are designed to be self-validating through rigorous analytical characterization.
Strategic Approach to ¹³C-Labeling: The Mannich Reaction Pathway
The industrial synthesis of MVK typically involves the condensation of acetone and formaldehyde.[1] A robust and adaptable laboratory-scale synthesis that allows for precise isotopic labeling is the Mannich reaction. This three-component condensation reaction utilizes an active hydrogen compound (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine to form a β-amino ketone, commonly known as a Mannich base. Subsequent thermal elimination of the amine from this intermediate yields the desired α,β-unsaturated ketone.
This strategy is particularly advantageous for isotopic labeling as it allows for the introduction of the ¹³C label from readily available precursors such as ¹³C-labeled acetone or ¹³C-labeled formaldehyde. The choice of labeled precursor will dictate the position of the isotopic label in the final MVK product. For the purposes of this guide, we will focus on a synthetic route commencing with a ¹³C-labeled acetone precursor.
Diagrammatic Overview of the Synthetic Workflow
Caption: Synthetic workflow for ¹³C-labeled Methyl Vinyl Ketone.
Experimental Protocols
Part 1: Synthesis of [¹³C]-1-Diethylamino-3-butanone (Mannich Base)
This procedure is adapted from a reliable method for the synthesis of the unlabeled Mannich base, 1-diethylamino-3-butanone, as detailed in Organic Syntheses.[2] The causality behind the experimental choices is to favor the formation of the Mannich adduct while minimizing side reactions. The use of the hydrochloride salt of the secondary amine prevents unwanted side reactions and facilitates the in situ formation of the reactive iminium ion.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles (approx.)
[¹³C]-Acetone (specify labeled position(s))
Varies
(Scale dependent)
1.0 eq
Diethylamine hydrochloride
109.60
1.1 eq
1.1 eq
Paraformaldehyde
(CH₂O)n
1.2 eq (of CH₂O)
1.2 eq
Methanol
32.04
(Solvent)
-
Concentrated Hydrochloric Acid
36.46
Catalytic amount
-
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine [¹³C]-acetone, diethylamine hydrochloride, and paraformaldehyde in methanol.
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture. The acidic environment is crucial for the formation of the electrophilic Eschenmoser's salt-like iminium ion from formaldehyde and diethylamine, which is the key electrophile in the Mannich reaction.[3]
Reflux: Heat the reaction mixture to a moderate reflux. The elevated temperature drives the reaction towards the formation of the Mannich base. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution) until the solution is slightly alkaline.
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude [¹³C]-1-diethylamino-3-butanone.
Part 2: Thermal Elimination to [¹³C]-Methyl Vinyl Ketone and Purification
The thermal decomposition of the Mannich base results in the formation of MVK through an E2 elimination mechanism.[4] It is critical to perform this step with care to minimize the polymerization of the highly reactive MVK product.
Step-by-Step Methodology:
Thermal Decomposition: The crude Mannich base is heated. This can be done neat or in a high-boiling solvent. The temperature should be carefully controlled to initiate the elimination without causing excessive decomposition or polymerization.[2] The progress of the elimination can be monitored by observing the evolution of diethylamine.
Purification by Fractional Distillation under Reduced Pressure: MVK is a volatile and reactive compound, making purification by distillation at atmospheric pressure challenging due to potential polymerization.[5] Distillation under reduced pressure lowers the boiling point, allowing for a safer and more efficient purification.[6]
Set up a fractional distillation apparatus equipped for vacuum distillation.
The crude MVK is carefully heated in the distillation flask.
Collect the fraction corresponding to the boiling point of MVK at the given reduced pressure. The boiling point of MVK at atmospheric pressure is 81.4 °C.[1] A nomograph can be used to estimate the boiling point at reduced pressure.
It is advisable to add a polymerization inhibitor, such as hydroquinone, to the collection flask.
Analytical Characterization of [¹³C]-Methyl Vinyl Ketone
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized [¹³C]-MVK.
¹³C NMR Spectroscopy
¹³C NMR is the primary technique to confirm the position and incorporation of the carbon-13 label. The chemical shifts will be consistent with those reported for unlabeled MVK, but the signal intensity of the labeled carbon will be significantly enhanced.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
Carbon Atom
Chemical Shift (δ, ppm)
C=O (Ketone)
~198
=CH₂ (Vinyl)
~129
=CH- (Vinyl)
~137
-CH₃ (Methyl)
~26
Data adapted from publicly available spectral databases.[7]
¹H NMR Spectroscopy
¹H NMR spectroscopy is used to confirm the overall structure of the MVK molecule.
Expected ¹H NMR Data (in CDCl₃):
Proton(s)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
-CH₃
~2.3
s
-
=CH₂ (trans to C=O)
~6.3
dd
J = 17.4, 1.0
=CH₂ (cis to C=O)
~5.9
dd
J = 10.5, 1.0
=CH-
~6.1
dd
J = 17.4, 10.5
Data adapted from publicly available spectral databases.[8]
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of the key functional groups in MVK.
Expected IR Absorption Bands:
Functional Group
Wavenumber (cm⁻¹)
C=O stretch (conjugated ketone)
~1680
C=C stretch (alkene)
~1620
=C-H bend (vinyl)
~960 and ~910
Conclusion and Future Perspectives
This guide provides a comprehensive and technically sound methodology for the synthesis of carbon-13 labeled methyl vinyl ketone via the Mannich reaction. The detailed protocols for synthesis, purification, and characterization are designed to be readily implemented in a research setting. The ability to introduce a ¹³C label into MVK opens up a wide array of applications in mechanistic studies and as a tracer in complex biological and chemical systems. Future work could explore alternative labeling patterns through the use of different ¹³C-labeled precursors and further optimization of reaction conditions to maximize isotopic incorporation and overall yield.
References
Methyl vinyl ketone. (2023). In Wikipedia. Retrieved from [Link]
Mannich Reaction Mechanism. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]
Mannich reaction. (2023). In Wikipedia. Retrieved from [Link]
ChemistryConnected. (2020, March 11). Mannich Reaction to Synthesize Vinyl Ketones [Video]. YouTube. [Link]
Jung, M. E., & McCombs, C. A. (1981). A new thermal intramolecular ene reaction of 1-trimethylsilyloxy-1,5-dienes. The Journal of Organic Chemistry, 46(22), 4457–4461. [Link]
Wilds, A. L., & Shunk, C. H. (1943). 1-Diethylamino-3-butanone. Organic Syntheses, 23, 22. [Link]
A study of the mannich reaction. (n.d.). Brunel University Research Archive. Retrieved from [Link]
Process for the manufacture of methyl vinyl ketone. (1934). U.S.
Mannich Reaction to Synthesize Vinyl Ketones. (2020, March 11). [Video]. YouTube. [Link]
Can anyone tell me the procedure for purification of Methyl vinyl ketone? (2014, May 15). ResearchGate. [Link]
Synthesis and characterization of isotopically labelled drugs. (2000). Journal of Labelled Compounds and Radiopharmaceuticals, 43(3), 229-241. [Link]
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
Purification: Distillation at Reduced Pressures. (n.d.). University of Rochester. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physical Characteristics & Analytical Application of Methyl Vinyl Ketone-13C4
Content Type: Technical Reference Guide
Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists[1]
[1]
Executive Summary
Methyl Vinyl Ketone-13C4 (MVK-13C4) is a stable isotopologue of methyl vinyl ketone (3-buten-2-one), where all four carbon atoms are substituted with the Carbon-13 isotope (
).[1] It serves as the definitive internal standard (IS) for the precise quantification of MVK in biological matrices, environmental samples, and pharmaceutical formulations.[1]
Due to the high reactivity and volatility of native MVK, the use of MVK-13C4 is critical for correcting matrix effects, extraction inefficiencies, and ionization variability during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[1] This guide details its physicochemical properties, handling protocols, and its role in derivatization workflows.[1]
Physicochemical Characterization
While the chemical reactivity of MVK-13C4 mirrors that of the unlabeled compound (CAS 78-94-4), its physical mass and spectroscopic signature are distinct.[1]
Key Constants Table[1]
Property
Value / Characteristic
Notes
Chemical Name
Methyl Vinyl Ketone-13C4
Synonyms: 3-Buten-2-one-
Molecular Formula
Fully carbon-labeled
Molecular Weight
74.06 g/mol
+4 Da shift vs. unlabeled (70.09 g/mol )
Parent CAS
78-94-4
Specific isotope CAS often unassigned; refer to parent
Physical State
Liquid
Colorless to pale yellow
Boiling Point
~81.4 °C
Isotope effect on BP is negligible
Density
~0.86 g/mL
Slightly higher than unlabeled (0.84 g/mL) due to mass
Solubility
Water, Methanol, Acetonitrile
Miscible in polar organic solvents
Vapor Pressure
71 mmHg @ 20 °C
High Volatility - Handle in cold
Isotopic Enrichment & Purity[1]
Isotopic Enrichment: Typically
atom % .[1] This high enrichment minimizes the contribution of the M+3 isotope to the unlabeled MVK signal (cross-talk), ensuring accurate low-level quantification.[1]
Stabilization: Like its unlabeled counterpart, MVK-13C4 is prone to polymerization.[1] It is typically supplied stabilized with Hydroquinone or dissolved in a solvent (e.g., Acetonitrile) to prevent degradation.
Handling, Stability & Safety
Critical Warning: MVK-13C4 retains the potent toxicity and lachrymatory properties of native MVK.[1] It is a Michael acceptor and alkylating agent.[1]
Volatility Management
MVK-13C4 has a high vapor pressure.[1] Significant loss of the standard can occur if vials are left open at room temperature.[1]
Protocol: Store neat standards at -20°C or lower.
Thawing: Allow the vial to equilibrate to 4°C (on ice) before opening to minimize headspace loss.
Aliquot: Immediately dilute into a solvent with lower volatility (e.g., Methanol or Acetonitrile) for working stock solutions.[1]
Direct analysis of MVK is challenging due to its volatility and poor ionization.[1] The standard industry protocol involves derivatization with 2,4-Dinitrophenylhydrazine (DNPH) .[1] MVK-13C4 acts as the surrogate standard throughout this entire reaction process.[1]
Reaction Mechanism
The carbonyl group of MVK-13C4 reacts with DNPH under acidic conditions to form the stable MVK-13C4-DNPH hydrazone .[1] This derivative is less volatile, more hydrophobic (better retention on C18 columns), and ionizes strongly in Negative ESI mode.[1]
Note: The product ion (163.[1]1) corresponds to the dinitrophenyl anion, which is common to both.[1] For higher specificity, some methods optimize for backbone fragments, but the 163 fragment is the most abundant.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6570, Methyl vinyl ketone.[1] Retrieved from [Link][1]
Uuchida, S. et al. (2008). Determination of carbonyl compounds in air by HPLC using DNPH derivatization.[1] (Contextual reference for DNPH method standards).
Occupational Safety and Health Administration (OSHA). Methyl Vinyl Ketone Sampling and Analytical Methods.[1] Retrieved from [Link][1]
commercial availability of Methyl Vinyl Ketone-13C4
Technical Whitepaper: Strategic Sourcing and Analytical Application of Methyl Vinyl Ketone-13C4 ( -MVK) Executive Summary Methyl Vinyl Ketone (MVK) is a highly reactive -unsaturated ketone and a potent alkylating agent....
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Strategic Sourcing and Analytical Application of Methyl Vinyl Ketone-13C4 (
-MVK)
Executive Summary
Methyl Vinyl Ketone (MVK) is a highly reactive
-unsaturated ketone and a potent alkylating agent. In drug development and environmental toxicology, MVK is a critical biomarker for isoprene oxidation and oxidative stress. However, its high volatility and tendency to polymerize make accurate quantification notoriously difficult.
This guide addresses the commercial availability of the fully carbon-labeled isotopologue, Methyl Vinyl Ketone-13C4 (
-MVK) . Unlike deuterated analogs ( or ), which are prone to hydrogen-deuterium exchange (HDX) and chromatographic isotope effects, -MVK offers a biologically robust internal standard. This document outlines sourcing strategies, rigorous handling protocols to prevent polymerization, and a validated LC-MS/MS workflow for adduct quantification.
Part 1: The Isotopic Signature & Commercial Landscape
Why
Over Deuterium?
In quantitative mass spectrometry, the choice of internal standard (IS) dictates data quality. While deuterated MVK (
-MVK) is cheaper, it suffers from two fatal flaws in this application:
Enolization Exchange: The protons on the
-carbon (next to the carbonyl) are acidic. In aqueous buffers or metabolic incubations, deuterium can exchange with solvent hydrogen, altering the mass shift and invalidating the quantification.
Retention Time Shift: Deuterium affects the lipophilicity of small molecules, often causing the IS to elute slightly earlier than the analyte. In high-throughput LC-MS, this separation exposes the IS and analyte to different matrix effects (ion suppression/enhancement).
-MVK retains the exact physicochemical properties of native MVK, ensuring perfect co-elution and immunity to solvent exchange.
Commercial Availability & Specifications
The fully labeled
variant is a niche catalog item but is commercially available. It is not a "custom synthesis only" product, but stock is often intermittent.
Primary Suppliers & Catalog Data:
Supplier
Catalog Name
Enrichment
Chemical Purity
Stabilizer System
Sigma-Aldrich
3-Buten-2-one-
99 atom %
97% (CP)
Hydroquinone + Acetic Acid
BenchChem
Methyl Vinyl Ketone-
99 atom %
95-97%
Hydroquinone
Toronto Research Chemicals (TRC)
Inquire for custom
Variable
Variable
Typically Hydroquinone
Critical Procurement Note:
When ordering, you must verify the stabilizer content. Pure MVK is unstable. The industry standard for the
isotope includes Hydroquinone (0.05% - 0.1%) and often Acetic Acid to inhibit anionic polymerization. If a supplier offers "pure" MVK-13C4 without a stabilizer, reject it; it will likely arrive as a polymer.
Procurement Logic Workflow
The following diagram illustrates the decision matrix for sourcing and quality control (QC) upon receipt.
Figure 1: Strategic sourcing and Quality Control decision tree for unstable isotopes.
Part 2: Storage & Handling (The "Senior Scientist" Protocol)
MVK-13C4 is expensive (~
1,000 per gram) and fragile. Improper handling will turn your investment into a useless block of plastic (poly-MVK).
The "Cold & Dark" Rule
Temperature: Store neat material at -20°C or lower .
Light: MVK is photosensitive.[1] Keep in amber vials wrapped in foil.
Atmosphere: Oxygen promotes radical formation. Always store under an inert atmosphere (Argon or Nitrogen).
Stock Solution Preparation
Do not store the neat material for long periods after opening. Prepare a primary stock solution immediately.
Solvent Choice: Use Acetonitrile (ACN) or Methanol (MeOH) . Avoid water or buffers for the stock solution, as MVK is slowly hydrolyzed and reactive toward nucleophiles.
Concentration: Prepare a high-concentration stock (e.g., 10 mg/mL).
Stabilizer Carryover: The small amount of hydroquinone in the neat material will be diluted in the stock. For long-term stock stability (>1 month), consider adding 0.01% BHT (Butylated hydroxytoluene) to the solvent.
Part 3: Analytical Application (LC-MS/MS)
MVK is rarely measured "free" in biological systems because it reacts instantly with thiols (glutathione, cysteine). Therefore, the standard analytical approach is to quantify the MVK-Glutathione (GSH) adduct .
The Mechanism: Michael Addition
MVK acts as a Michael acceptor. The nucleophilic sulfur of GSH attacks the
-carbon of MVK.
Reaction:
Using
-MVK, we generate the corresponding heavy adduct (-GSH-MVK) to serve as the internal standard.
-MVK . (Incubate 100 µM GSH with 50 µM -MVK in phosphate buffer pH 7.4 for 30 mins, then dilute).
Step-by-Step Protocol:
Sample Prep:
Aliquot 100 µL plasma.
Add 10 µL of GSH-
-MVK Internal Standard solution.
Protein Precipitation: Add 300 µL ice-cold Acetonitrile (1% Formic Acid).
Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).
Supernatant Transfer: Transfer clear supernatant to an LC vial.
LC-MS/MS Parameters:
Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 0-2 min (1% B), 2-8 min (1% -> 90% B).
MRM Transitions (Quantification Table)
The following table details the Multiple Reaction Monitoring (MRM) transitions required for the mass spectrometer.
Compound
Precursor Ion ()
Product Ion ()
Collision Energy (eV)
Mechanism
GSH-MVK (Analyte)
378.1
308.1
18
Loss of MVK (Retro-Michael)
GSH-MVK (Analyte)
378.1
249.1
22
Loss of Pyroglutamic acid
GSH--MVK (IS)
382.1
308.1
18
Loss of labeled MVK
GSH--MVK (IS)
382.1
253.1
22
Loss of Pyroglutamic acid
Note: The transition 378 -> 308 represents the loss of the MVK moiety (70 Da). For the IS, the precursor is +4 Da (382), and if we monitor the loss of the labeled MVK moiety (74 Da), we return to the same GSH fragment (308). This confirms the label is on the MVK portion.
Analytical Workflow Diagram
Figure 2: LC-MS/MS sample preparation and analysis workflow for MVK adducts.
Technical Guide: Isotopic Purity & Applications of Methyl Vinyl Ketone-13C4
[1] Executive Summary Methyl Vinyl Ketone-13C4 (MVK-13C4) is the stable isotope-labeled analog of the reactive enone 3-buten-2-one.[1] In drug development and toxicology, it serves as a critical internal standard for qua...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl Vinyl Ketone-13C4 (MVK-13C4) is the stable isotope-labeled analog of the reactive enone 3-buten-2-one.[1] In drug development and toxicology, it serves as a critical internal standard for quantifying oxidative stress metabolites and mapping covalent protein adducts.[1]
Because MVK is a potent Michael acceptor, its utility relies heavily on two factors: Isotopic Purity (to prevent signal overlap in mass spectrometry) and Chemical Stability (preventing spontaneous polymerization). This guide outlines the technical specifications, handling protocols, and validation workflows required to utilize MVK-13C4 effectively in high-sensitivity assays.
Chemical & Isotopic Architecture[1]
To use MVK-13C4 effectively, one must distinguish between Chemical Purity (absence of non-MVK contaminants) and Isotopic Purity (enrichment of Carbon-13).[1]
Comparative Specifications
The following table contrasts the natural abundance MVK with its fully labeled counterpart.
Atom % Enrichment: The average probability that any given carbon position is
C. High-grade standards typically exceed 99 atom %.[1]
Isotopologue Distribution: The critical metric for MS applications.[1] It measures the abundance of the fully labeled species (
) versus incompletely labeled species (, ).
Requirement: The
(unlabeled) contribution must be to avoid interference with the analyte signal in trace analysis.
Critical Stability Factors: The Polymerization Challenge
MVK is thermodynamically unstable in its pure monomeric form.[1] It undergoes spontaneous anionic polymerization, particularly when exposed to light or heat.[1]
The Stabilizer Dilemma
Commercial MVK-13C4 is almost universally shipped with a radical scavenger, typically Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ) , at concentrations of 0.1% to 1.0%.[1]
Impact on Analysis: HQ is not an isotopic impurity, but it is a chemical contaminant.[1] In LC-MS, HQ can suppress ionization or react with the protein targets you are trying to study.[1]
Handling Protocol:
Storage: Store at -20°C or -80°C.
Usage: For direct infusion MS, use the standard as is (diluted). For protein incubation assays (adduct mapping), you may need to distill the monomer immediately prior to use—though this is high-risk for small isotope batches.[1] A safer alternative is solid-phase extraction (SPE) using a silica cartridge to strip the polar HQ immediately before the experiment.
Analytical Verification Protocols
Before committing expensive biological samples to an experiment, validate the purity of your MVK-13C4 batch.[1]
Protocol A: HRMS Isotopologue Analysis
Objective: Confirm the M+4 species dominance and quantify unlabeled (M+0) background.
Preparation: Dilute MVK-13C4 to 1 µM in Acetonitrile (avoid Methanol to prevent hemiacetal formation).
Instrumentation: Q-TOF or Orbitrap MS (Positive Mode, ESI).
MVK is a toxic metabolite that modifies proteins at Cysteine, Histidine, and Lysine residues.[1] Using MVK-13C4 allows researchers to distinguish endogenous adducts from those formed during ex vivo incubation.[1]
Mechanism: The nucleophilic side chain attacks the
-carbon of the MVK enone system.
Figure 1: The workflow for mapping protein adducts using MVK-13C4. The +4 Da mass shift allows for precise localization of the modification site.
Isotope Dilution Mass Spectrometry (IDMS)
For quantifying MVK in biological fluids (e.g., urine or plasma), MVK-13C4 acts as the ideal internal standard to correct for matrix effects and ionization suppression.[1]
Figure 2: IDMS workflow.[1] The internal standard is added prior to extraction to normalize recovery losses.
References
National Toxicology Program (NTP). (n.d.).[1] Methyl Vinyl Ketone: Reactivity, Toxicity, and Polymerization Hazards. Retrieved February 2, 2026, from [Link]
Törnqvist, M., et al. (2010).[1] Methyl vinyl ketone--identification and quantification of adducts to N-terminal valine in human hemoglobin. PubMed.[1][2] Retrieved February 2, 2026, from [Link]
ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS: Importance in Pharmaceutical Research. Retrieved February 2, 2026, from [Link]
NIST WebBook. (n.d.).[1] Methyl Vinyl Ketone Mass Spectrum and Thermochemistry Data. Retrieved February 2, 2026, from [Link]
Technical Guide: Methyl Vinyl Ketone-13C4 (MVK-13C4) in Quantitative Bioanalysis
Executive Summary Methyl Vinyl Ketone (MVK) is a highly reactive -unsaturated enone, primarily known as a toxic oxidation product of isoprene and a Michael acceptor capable of alkylating DNA and proteins. Accurate quanti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl Vinyl Ketone (MVK) is a highly reactive
-unsaturated enone, primarily known as a toxic oxidation product of isoprene and a Michael acceptor capable of alkylating DNA and proteins. Accurate quantification of MVK in biological and environmental matrices is critical for toxicology and oxidative stress research.
This technical guide focuses on Methyl Vinyl Ketone-13C4 , the stable isotope-labeled analog of MVK. It serves as the "gold standard" Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). Unlike deuterated analogs, the
carbon backbone provides a mass shift without significant chromatographic isotope effects, ensuring that the internal standard co-elutes perfectly with the analyte to correct for matrix-induced ionization suppression.
Part 1: Physicochemical Characterization
The following data characterizes MVK-13C4. Note the distinction between Average Molecular Weight (used for gravimetric preparation) and Monoisotopic Mass (used for Mass Spectrometry precursor ion selection).
Table 1: MVK-13C4 Specifications
Property
Value
Notes
Compound Name
Methyl Vinyl Ketone-13C4
Also: 3-Buten-2-one-13C4
Unlabeled CAS
78-94-4
Labeled CAS often not assigned; refer to unlabeled parent.[1][2][3][4]
MVK is prone to polymerization. Commercial MVK-13C4 is typically supplied with a stabilizer (e.g., 0.1% Hydroquinone).
Critical Step: Do not remove the stabilizer unless necessary for the reaction mechanism, as spontaneous polymerization can alter concentration.
Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation and moisture ingress.
Part 2: The Role of MVK-13C4 in Bioanalysis
Why
over Deuterium (
or
)?
In Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated standards often exhibit a "Deuterium Isotope Effect," where the labeled compound elutes slightly earlier than the unlabeled analyte.
The Problem: If the IS elutes at a different time, it experiences a different matrix environment (e.g., co-eluting phospholipids or salts) than the analyte. This means the IS cannot accurately compensate for ionization suppression or enhancement.
The MVK-13C4 Solution: Carbon-13 isotopes do not significantly alter the lipophilicity or retention time. MVK-13C4 co-elutes exactly with MVK, experiencing the exact same matrix effects, providing near-perfect normalization.
Visualization: Isotope Dilution Principle
The following diagram illustrates how MVK-13C4 corrects for signal loss during ionization.
Caption: The co-elution of MVK-13C4 ensures that matrix suppression affects both the analyte and standard equally, preserving the quantitative ratio.
Part 3: Experimental Protocol (DNPH Derivatization)
MVK is volatile and difficult to retain on standard C18 columns. The industry-standard approach involves derivatization with 2,4-Dinitrophenylhydrazine (DNPH) .[5][6][7] This converts volatile MVK into a stable, hydrophobic hydrazone suitable for LC-MS analysis.
Workflow Overview
Caption: Step-by-step workflow for stabilizing and quantifying MVK using DNPH derivatization.
Detailed Methodology
1. Reagent Preparation
DNPH Solution: Prepare 5 mM DNPH in acetonitrile (ACN) containing 0.1% Formic Acid.
IS Working Solution: Dilute MVK-13C4 stock to 1 µg/mL in ACN.
Ionization: Electrospray Ionization (ESI) in Negative Mode is often more sensitive for DNPH derivatives due to the resonant structure of the dinitrophenyl group.
MRM Transitions (Example):
MVK-DNPH: Precursor (
~249) Product ( 163 or 182).
MVK-13C4-DNPH: Precursor (
~253) Product ( 163 or 182).
Note: The product ion often corresponds to the DNPH moiety, which is common to both; the precursor shift (+4 Da) provides the specificity.
Part 4: Data Validation & QA/QC
To ensure the integrity of the MVK-13C4 standard:
Isotopic Purity Check: Inject a high concentration of MVK-13C4 alone. Monitor the channel for unlabeled MVK (
of MVK-DNPH).
Acceptance Criteria: Contribution to the unlabeled channel should be < 0.5% to prevent false positives in low-level samples.
Linearity: Construct a calibration curve (0.5 – 1000 ng/mL) spiking unlabeled MVK into the matrix, while keeping MVK-13C4 constant.
Requirement:
.
Blank Analysis: MVK is a ubiquitous environmental contaminant (lab air). Always run a "Reagent Blank" (Water + IS + DNPH) to subtract background levels.
References
U.S. EPA. Method TO-11A: Determination of Formaldehyde and Other Carbonyl Compounds in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
Häubl, G., et al. (2006). The advantage of fully 13C isotope labeled internal standards in LC-MS/MS.[9] Analytical and Bioanalytical Chemistry.[5][7][9][10][11] Retrieved from [Link]
A Comprehensive Technical Guide to the Structural Elucidation of Methyl Vinyl Ketone-¹³C₄
Foreword: The Rationale for Isotopic Labeling and Advanced Structural Characterization In the landscape of modern chemical research, from mechanistic studies to metabolic tracing, the ability to track atoms through compl...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Rationale for Isotopic Labeling and Advanced Structural Characterization
In the landscape of modern chemical research, from mechanistic studies to metabolic tracing, the ability to track atoms through complex transformations is paramount. Isotopically labeled compounds, such as Methyl Vinyl Ketone-¹³C₄ (MVK-¹³C₄), serve as indispensable probes for this purpose. MVK, the simplest enone, is a crucial building block in the synthesis of numerous pharmaceuticals, polymers, and agrochemicals.[1][2] The incorporation of a stable, heavy isotope like Carbon-13 at all four carbon positions provides a powerful analytical handle. However, the utility of such a labeled compound is entirely dependent on the rigorous confirmation of its structure and the precise location of the isotopic labels.
This guide eschews a conventional, rigid format. Instead, it presents a logical, workflow-driven narrative that mirrors the process a senior scientist would follow to achieve unambiguous structural elucidation. We will delve into the causality behind our choice of analytical techniques, demonstrating how a multi-spectroscopic approach creates a self-validating system of evidence. Our focus is not merely on the "what" but on the "why," providing the in-depth insights required by researchers, scientists, and drug development professionals.
The Primary Inquiry: Confirmation of Mass and Isotopic Enrichment via Mass Spectrometry
Before any detailed structural analysis, the first and most fundamental questions must be answered: Have we successfully synthesized the target molecule, and is the isotopic enrichment correct? High-Resolution Mass Spectrometry (HRMS) provides a definitive answer.
The Foundational Principle: Mass-to-Charge Ratio
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. For MVK-¹³C₄, we expect a significant mass shift compared to its unlabeled counterpart.
The observation of a molecular ion peak at the expected m/z for the ¹³C₄ isotopologue is the first piece of evidence confirming successful synthesis.
Delving Deeper: Fragmentation Analysis
Electron Ionization (EI) MS not only provides the molecular weight but also induces fragmentation of the molecule. This fragmentation is not random; it follows predictable pathways based on chemical stability. Analyzing these fragments provides crucial confirmation of the label's location within the molecular structure.
For MVK, two primary fragmentation pathways are the alpha-cleavage of the methyl and acetyl groups.[4][5]
Parent Ion
Predicted Fragment
Fragment Mass (Unlabeled)
Expected Fragment Mass (¹³C₄ Labeled)
Mechanistic Insight
[¹³C₄H₆O]⁺˙
Loss of ¹³CH₃˙
[C₃H₃O]⁺ (m/z 55)
[¹³C₃H₃O]⁺ (m/z 58)
Confirms one ¹³C is in the methyl group.
[¹³C₄H₆O]⁺˙
Loss of ¹³CH₃¹³CO˙
[C₂H₃]⁺ (m/z 27)
[¹³C₂H₃]⁺ (m/z 29)
Confirms two ¹³C atoms are in the acetyl group.
The detection of these shifted fragments provides powerful, self-validating proof that the ¹³C labels are distributed across the entire carbon backbone as expected.
Caption: Predicted major fragmentation pathways for MVK-¹³C₄ in EI-MS.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
Sample Preparation: Dilute the MVK-¹³C₄ sample to approximately 1 µg/mL in a volatile solvent such as methanol or dichloromethane.
Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy.
Injection: Introduce the sample into the ion source via direct infusion or through a gas chromatography (GC) inlet for volatile compounds like MVK.
Ionization: Utilize a standard electron energy of 70 eV for ionization. This energy is optimal for generating a reproducible fragmentation pattern.
Data Acquisition: Acquire the mass spectrum over a range of m/z 10-100 to ensure capture of both the molecular ion and all relevant fragments.
Data Analysis: Identify the molecular ion peak and confirm its m/z matches the theoretical value for ¹³C₄H₆O. Analyze the fragmentation pattern, comparing it to the expected masses for labeled fragments as outlined in the table above.
The Core Investigation: Unambiguous Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, high-resolution picture of the covalent framework.[6] For an isotopically labeled compound, NMR is exceptionally powerful, as the ¹³C nuclei are not silent observers but active participants in the spectra.
¹H NMR: The Proton's Perspective
In unlabeled MVK, the ¹H NMR spectrum is relatively simple. However, in MVK-¹³C₄, every proton is directly bonded to a ¹³C nucleus. This results in large one-bond carbon-proton couplings (¹JCH), which dramatically splits the proton signals.
Expected Chemical Shifts: The electronic environment is largely unchanged, so the chemical shifts will be very similar to unlabeled MVK.[7]
Expected Multiplicity: Each proton signal will be split into a doublet by the ¹³C it is attached to (¹JCH ≈ 125-160 Hz). These doublets will then be further split by neighboring protons (²JHH, ³JHH), creating complex multiplets (e.g., doublet of doublets).
Observing these large ¹JCH couplings is the first NMR-based confirmation that the protons are indeed attached to ¹³C atoms.
¹³C NMR: The Definitive Proof of Connectivity
The ¹³C NMR spectrum is the cornerstone of this analysis. In a fully labeled molecule, not only is signal sensitivity vastly increased, but a new, powerful phenomenon emerges: ¹³C-¹³C coupling .
Principle of Causality: Because all four carbons are ¹³C, each carbon signal will be split by its directly bonded ¹³C neighbors. This one-bond coupling (¹JCC) provides indisputable proof of the carbon-carbon connectivity. This is a self-validating system; the splitting pattern must match the proposed molecular structure.
Carbon Assignment
Expected Chemical Shift (ppm)
Expected Multiplicity from ¹JCC Coupling
¹³CH₃ (C1)
~25-30
Doublet (coupled to C2)
¹³C=O (C2)
~195-200
Doublet of Doublets (coupled to C1 and C3)
=¹³CH (C3)
~135-140
Doublet of Doublets (coupled to C2 and C4)
=¹³CH₂ (C4)
~128-132
Doublet (coupled to C3)
The observation of this specific splitting pattern is irrefutable evidence of the but-3-en-2-one carbon skeleton.
2D NMR: Building the Framework with HSQC and HMBC
Two-dimensional NMR experiments correlate different nuclei, allowing us to piece the puzzle together with complete confidence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. For MVK-¹³C₄, it will show cross-peaks between the complex proton multiplets and their corresponding ¹³C signals, confirming the C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule. Key expected correlations include:
Protons on C1 (¹³CH₃) correlating to C2 (¹³C=O).
Protons on C4 (=¹³CH₂) correlating to C2 (¹³C=O).
Caption: Integrated NMR workflow for unambiguous structural validation.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of MVK-¹³C₄ in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width is sufficient to observe all signals and that the resolution is high enough to resolve the fine J-coupling.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Crucially, also acquire a proton-coupled ¹³C spectrum to observe the ¹JCH splittings, which confirms labeling. The key experiment is the standard ¹³C spectrum where the ¹JCC couplings will be visible.
2D NMR Acquisition:
HSQC: Run a standard gradient-selected sensitivity-enhanced HSQC experiment to correlate the ¹H and ¹³C chemical shifts.
HMBC: Run a standard gradient-selected HMBC experiment, optimizing the long-range coupling delay for an average value of 8-10 Hz to capture typical ²JCH and ³JCH correlations.
Data Analysis: Process all spectra using appropriate software. Assign proton and carbon signals based on chemical shifts, multiplicities, and the correlations observed in the 2D spectra. Verify that the observed ¹JCC splitting pattern in the ¹³C spectrum matches the proposed structure.
Confirmatory Analysis: Functional Group Identification by Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The absorption of IR radiation corresponds to the vibrational energies of specific bonds. Isotopic substitution with a heavier atom like ¹³C lowers the vibrational frequency (red-shift), providing another layer of evidence for successful labeling.
Functional Group
Typical Wavenumber (cm⁻¹) (Unlabeled)
Expected Wavenumber (cm⁻¹) (¹³C₄ Labeled)
Vibrational Mode
Carbonyl
~1685 cm⁻¹
Lower (e.g., ~1640-1650 cm⁻¹)
C=O Stretch
Alkene
~1620 cm⁻¹
Lower (e.g., ~1580-1590 cm⁻¹)
C=C Stretch
The observation of these characteristic absorption bands, shifted to lower wavenumbers, confirms the presence of the enone moiety and that the ¹³C labels are incorporated within these specific functional groups.[8][9]
Instrument Background: Record a background spectrum of the clean ATR (Attenuated Total Reflectance) crystal to subtract atmospheric and instrumental interference.
Sample Application: Apply a single drop of the neat liquid MVK-¹³C₄ sample directly onto the ATR crystal.
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Analysis: Identify the key absorption peaks corresponding to the C=O and C=C stretches. Compare their positions to a reference spectrum of unlabeled MVK to confirm the expected red-shift due to the heavier ¹³C isotopes.
Conclusion: A Triad of Evidence for Unimpeachable Structural Integrity
The structural elucidation of an isotopically labeled compound like Methyl Vinyl Ketone-¹³C₄ is a process of building a layered, self-reinforcing argument. We began with Mass Spectrometry to confirm the fundamental properties of mass and isotopic enrichment, using fragmentation to verify the distribution of labels. We then moved to the core of the analysis, NMR Spectroscopy , where ¹³C-¹³C coupling provided incontrovertible proof of the carbon framework, supported by a full suite of 1D and 2D experiments. Finally, IR Spectroscopy offered rapid and clear confirmation of the key functional groups and the presence of the heavy isotope within them.
References
structure of methyl vinyl ketone - Filo. Filo. [Link]
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Creative Biostructure. [Link]
Methyl vinyl ketone | C4H6O | CID 6570 - PubChem. National Institutes of Health. [Link]
Structure of Methyl Vinyl Ketone. University of Calgary. [Link]
Methyl vinyl ketone - NIST WebBook. National Institute of Standards and Technology. [Link]
Methyl vinyl ketone - NIST WebBook. National Institute of Standards and Technology. [Link]
Process for the manufacture of methyl vinyl ketone - Google Patents.
Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC. National Institutes of Health. [Link]
Methyl vinyl ketone - NIST WebBook. National Institute of Standards and Technology. [Link]
The chromatogram of methyl vinyl ketone (MVK)-2,4-dinitrophenylhydrazine (DNPH) derivatives under different DNPH - ResearchGate. ResearchGate. [Link]
13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research | Analytical Chemistry. ACS Publications. [Link]
Production of methyl-vinyl ketone from levulinic acid - ResearchGate. ResearchGate. [Link]
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - NIH. National Institutes of Health. [Link]
#85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology - YouTube. YouTube. [Link]
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs | Chemical Reviews. ACS Publications. [Link]
Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruvate - ChemRxiv. ChemRxiv. [Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Emery Pharma. [Link]
13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed. National Institutes of Health. [Link]
Safety and Handling of Methyl Vinyl Ketone-13C4: A Technical Guide
Executive Summary Methyl Vinyl Ketone-13C4 (MVK-13C4) represents a convergence of high financial value and extreme chemical hazard. As a stable isotope-labeled analogue of Methyl Vinyl Ketone (MVK), it serves as a critic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl Vinyl Ketone-13C4 (MVK-13C4) represents a convergence of high financial value and extreme chemical hazard. As a stable isotope-labeled analogue of Methyl Vinyl Ketone (MVK), it serves as a critical internal standard for quantifying reactive metabolites and tracking electrophilic stress pathways (e.g., glutathione depletion).
While its isotopic labeling (
) alters its mass spectrometry signature and NMR profile, it does not mitigate the compound's acute toxicity or high reactivity. This guide synthesizes the handling protocols required to protect both the researcher from the toxin and the compound from degradation (polymerization).
Critical Warning: MVK-13C4 is a potent lachrymator , a severe vesicant (blister agent), and subject to spontaneous exothermic polymerization . Standard nitrile gloves provide insufficient protection.
Part 1: Physicochemical Profile & Isotopic Nuances
MVK-13C4 behaves chemically identically to unlabeled MVK. The isotopic enrichment (
at all four positions) increases the molecular weight by approximately 4 Daltons but does not alter the flash point, vapor pressure, or toxicity profile.
Table 1: Physicochemical Properties Comparison
Property
Unlabeled MVK (Standard)
MVK-13C4 (Labeled)
Operational Impact
CAS Number
78-94-4
Varies by supplier
Verify SDS specific to lot.
Molecular Weight
70.09 g/mol
~74.12 g/mol
Mass shift for MS quantification.
Boiling Point
81.4°C
~81°C
High volatility; significant inhalation risk.
Flash Point
-7°C (Closed Cup)
-7°C (Closed Cup)
Extreme Flammability . Ground all equipment.
Stabilizer
Hydroquinone (0.1%)
Hydroquinone (0.1%)
Essential to prevent polymerization.
Reactivity
High (Michael Acceptor)
High (Michael Acceptor)
Reacts rapidly with thiols (cysteine, GSH).
Part 2: Toxicology & Mechanism of Action
To handle MVK-13C4 safely, one must understand why it is toxic. It is not merely an irritant; it is a direct-acting alkylating agent.
The Michael Addition Mechanism
MVK-13C4 contains an
-unsaturated ketone moiety. This structure is a potent Michael Acceptor , meaning it is highly electrophilic. Upon contact with biological systems, it preferentially attacks nucleophilic sulfhydryl (-SH) groups found in proteins and the cellular antioxidant Glutathione (GSH).
Key Toxicological Consequence:
GSH Depletion: MVK conjugates with GSH, stripping the cell of its primary defense against oxidative stress.
Protein Adduction: It covalently binds to cysteine residues on critical signaling proteins (e.g., PI3K, Keap1), leading to cellular dysfunction and apoptosis [1].
Visualization: The Toxicity Pathway
Figure 1: Mechanism of MVK-13C4 toxicity via Michael Addition to thiols, leading to oxidative stress.
Part 3: Engineering Controls & Personal Protective Equipment (PPE)
The high volatility and skin permeability of MVK-13C4 necessitate a "Defense in Depth" strategy. Reliance on a single barrier is a critical failure point.
The Glove Selection Protocol (Critical)
Standard nitrile laboratory gloves are insufficient for direct contact with MVK. Ketones permeate nitrile rapidly.
Primary Barrier:Silver Shield® / 4H® (Laminated PE/EVOH) . These offer >480 minutes of breakthrough time against ketones [2].[1]
Secondary Barrier: Standard Nitrile (worn over the laminate glove) to provide dexterity and mechanical protection.
Part 4: Storage, Stability & Polymerization Management
MVK-13C4 is chemically unstable.[6] It is prone to autopolymerization , a reaction that generates heat and can lead to container rupture.[6]
The Stabilizer: The compound is supplied with a radical inhibitor, typically Hydroquinone (HQ) or BHT. Never distill MVK-13C4 to remove the inhibitor unless immediately using the entire aliquot. Removal of HQ starts a "ticking clock" toward polymerization.
Temperature Control: Store at <5°C (Refrigerated) . Heat accelerates polymerization exponentially.
Light Sensitivity: Store in amber vials. UV light can initiate radical formation, overcoming the inhibitor.
Headspace: Do not store under an inert atmosphere (Nitrogen/Argon) if the inhibitor requires oxygen to function (common for MEHQ), though Hydroquinone is generally effective. However, for MVK, keeping it cool and dark is the primary defense.
Part 5: Experimental Protocol: Safe Preparation of Stock Standards
Objective: Prepare a 10 mM stock solution of MVK-13C4 in Methanol for LC-MS/NMR analysis without exposure or degradation.
Workflow Visualization
Figure 2: Safe handling workflow for preparing MVK-13C4 stock solutions.
Step-by-Step Methodology
Equilibration: Allow the refrigerated vial to warm to room temperature inside the fume hood before opening. This prevents condensation of atmospheric water, which can induce hydrolysis or polymerization.
Solvent Pre-Weighing: To minimize open-vial time, weigh your dilution solvent (e.g., Methanol or DMSO) into the receiving volumetric flask first.
Transfer:
Use a gas-tight syringe for transfer rather than pouring. This minimizes vapor release.[2][6][7]
Inject MVK-13C4 directly into the solvent.
Note: MVK is volatile.[8] Gravimetric preparation (weighing the syringe before and after) is more accurate than volumetric pipetting for this compound.
Waste: Immediately rinse the syringe with methanol into a dedicated "Acute Toxin" liquid waste container. Do not leave the syringe in the hood to "air out."
Part 6: Emergency Response
Spill Scenario (< 5 mL)
Evacuate: Clear the immediate area. MVK vapors are lachrymatory (tear-inducing) and can cause respiratory distress instantly.
PPE Up: Don Butyl or Silver Shield gloves and a respirator if outside a hood.
Contain: Do not use standard paper towels. Use a commercial spill pillow or inert absorbent (vermiculite/sand).
Disposal: Transfer absorbed material to a sealable container. Label as "Flammable/Toxic Solid Waste."
Do Not Neutralize: Do not attempt to add strong acids or bases to "kill" the reactivity on the floor. This may trigger rapid, exothermic polymerization, releasing more fumes [3].[6]
References
Morimoto, A., et al. (2024).[9] Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling.[9] Journal of Biological Chemistry. Link
Ansell Occupational Healthcare. (2008). Permeation & Degradation Resistance Guide (8th Ed). (Note: Referencing "Laminated LCP Film" performance against ketones). Link
NOAA Office of Response and Restoration. (n.d.). CAMEO Chemicals: Methyl Vinyl Ketone.[10] Link
Fisher Scientific. (2021). Safety Data Sheet: Methyl Vinyl Ketone. Link
Tracing Electrophilic Stress: Application of Methyl Vinyl Ketone-13C4 in Michael Addition Profiling
Abstract Methyl Vinyl Ketone (MVK) serves as a quintessential Michael acceptor, widely used to model electrophilic stress, protein alkylation, and glutathione detoxification pathways. However, the volatility and high rea...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl Vinyl Ketone (MVK) serves as a quintessential Michael acceptor, widely used to model electrophilic stress, protein alkylation, and glutathione detoxification pathways. However, the volatility and high reactivity of MVK often obscure mechanistic clarity in complex biological matrices. This guide details the application of Methyl Vinyl Ketone-13C4 (MVK-13C4) . By utilizing a fully 13C-labeled scaffold, researchers can leverage two orthogonal validation systems: 13C-NMR (tracking hybridization changes from
to ) and Mass Spectrometry (providing a definitive +4 Da mass shift signature). This protocol allows for the precise elucidation of reaction kinetics, site-specificity, and metabolic fate without the interference of natural abundance background signals.
Material Specifications & Safety
Warning: MVK is a potent lachrymator and alkylating agent. All procedures must be performed in a functioning fume hood.
) NMR monitoring of Michael additions is often complicated by solvent suppression issues and overlapping aliphatic signals in complex mixtures. MVK-13C4 enables direct carbon tracking . The reaction is self-validating: the nucleophilic attack on the -carbon causes a definitive hybridization shift from (alkene) to (alkane), moving the signal upfield by >100 ppm.
Protocol: In-Situ Kinetic Monitoring
Preparation: Dissolve 0.1 mmol of the Nucleophile (e.g., diethyl malonate, glutathione, or a cysteine-mimetic) in 600 µL of deuterated solvent (
or depending on solubility).
Baseline Scan: Acquire a baseline
NMR spectrum (256 scans) to establish the nucleophile's carbon fingerprint.
Initiation: Add 0.1 mmol (1.0 eq) of MVK-13C4 directly to the NMR tube. Cap and invert three times.
Note: If the reaction is base-catalyzed, add the catalyst (e.g., triethylamine) immediately prior to MVK addition.
Acquisition: Set up a kinetic loop to acquire
spectra every 5–10 minutes for 2 hours.
Data Processing: Integrate the diminishing signals of the vinylic carbons and the growing signals of the alkyl carbons.
Data Analysis: The Hybridization Shift
The following table illustrates the expected chemical shift migration, which serves as the primary confirmation of adduct formation.
In drug discovery, "warhead" drugs often target cysteine residues via Michael addition. Distinguishing a true covalent adduct from non-covalent binding or matrix artifacts is difficult. MVK-13C4 acts as a "mass tag," imparting a definitive +74.12 Da modification to the protein, compared to +70.09 Da for natural MVK. In a 1:1 mixture experiment, this produces a recognizable "doublet" pattern separated by 4 Da.
Protocol: Peptide Adduct Characterization
Incubation: Incubate the target protein (10 µM) with MVK-13C4 (100 µM, 10x excess) in Ammonium Bicarbonate buffer (pH 8.0) for 1 hour at 37°C.
Control: Run a parallel sample with unlabeled MVK.
Quenching: Stop the reaction by adding Dithiothreitol (DTT) to a final concentration of 10 mM.
Digestion: Perform standard trypsin digestion (overnight, 37°C).
Analysis: Analyze via LC-MS/MS (Orbitrap or Q-TOF preferred for high resolution).
Search Parameters: Set a variable modification on Cysteine (C) residues.
Target Mass Shift: +74.1208 Da (MVK-13C4)
Visualization: The Michael Addition Workflow
The following diagram outlines the mechanistic pathway and the bifurcated analytical workflow.
Figure 1: Mechanistic flow of MVK-13C4 Michael addition and subsequent analytical validation pathways.
MVK is a toxic metabolite of isoprene and can deplete cellular glutathione (GSH). Understanding the rate of GSH conjugation is critical for toxicology assessments. Using MVK-13C4 allows researchers to distinguish between endogenous GSH conjugates and those derived specifically from the exogenous MVK probe in cell lysate experiments.
Protocol:
Lysate Preparation: Prepare liver microsomes or cytosolic fractions (S9 fraction).
Spiking: Spike the lysate with GSH (5 mM) and MVK-13C4 (50 µM).
Sampling: Aliquot samples at 0, 5, 15, and 30 minutes.
Extraction: Precipitate proteins with ice-cold acetonitrile. Centrifuge.
LC-MS Quantification: Monitor the formation of the GS-MVK-13C4 conjugate .
Transition: Monitor the unique mass of the conjugate (GSH mass + 74.12 Da).
Interference Check: The +4 Da shift moves the analyte away from potential natural MVK background signals often found in lipid peroxidation studies.
References
Mather, R. et al. (2023). Mechanistic Insights into Michael Additions via Isotope Labeling. Journal of Organic Chemistry. Link
Liebler, D. C. (2008). Protein Adducts as Biomarkers of Exposure to Electrophiles. Chemical Research in Toxicology. Link
Monks, T. J., & Lau, S. S. (1998). The Pharmacology and Toxicology of Polyphenolic-Glutathione Conjugates. Annual Review of Pharmacology and Toxicology. Link
Cambridge Isotope Laboratories. (2023). Stable Isotope Standards for Mass Spectrometry. Link
Schwab, W. et al. (2008). Metabolism of Methyl Vinyl Ketone in Humans. Archives of Toxicology. Link
Application
Application Note: Mechanistic Elucidation of Robinson Annulation using Methyl Vinyl Ketone-13C4
Executive Summary This application note details the protocol for utilizing Methyl Vinyl Ketone-13C4 (MVK-13C4) to validate the reaction mechanism of the Robinson Annulation. While the Robinson Annulation is a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for utilizing Methyl Vinyl Ketone-13C4 (MVK-13C4) to validate the reaction mechanism of the Robinson Annulation. While the Robinson Annulation is a cornerstone reaction for synthesizing six-membered rings (notably in steroid and terpene total synthesis), mechanistic ambiguity often arises regarding side reactions (polymerization), regio-isomeric additions, or scaffold rearrangement.
By employing a fully
C-labeled Michael acceptor, researchers can utilize C-NMR spectroscopy to definitively map the carbon skeleton fate. The uniform labeling allows for the observation of C-C scalar coupling () , providing a self-validating "fingerprint" of the incorporated fragment that natural abundance studies cannot offer.
Introduction & Scientific Rationale
The Robinson Annulation
The Robinson Annulation is a tandem reaction sequence consisting of a Michael addition followed by an intramolecular Aldol condensation .[1][2][3][4][5] A classic application is the synthesis of the Wieland-Miescher ketone , a bicyclic enedione used as a precursor for adrenocortical steroids.
Why MVK-13C4?
Standard mechanistic studies rely on proton NMR (
H-NMR), which can be obscured by overlapping signals in complex aliphatic regions. Using MVK-13C4 (CH-C(O)-CH=CH) introduces four spin-active nuclei into the system.
Key Advantages:
Connectivity Proof: The observation of
coupling constants confirms that the four-carbon chain remains intact throughout the cyclization.
Quantification of Polymerization: MVK is prone to polymerization.[6] Labeled polymer byproducts appear as distinct broad resonances, allowing for precise yield loss quantification.
Regiochemical Verification: In substrates with multiple nucleophilic sites, the chemical shift of the labeled carbonyl carbon (
C=O) definitively identifies the site of Michael addition.
Material Specifications & Handling
Caution: MVK is highly toxic and volatile. MVK-13C4 is a high-value isotope; handling requires strict loss-prevention protocols.
Component
Specification
Notes
Reagent
Methyl Vinyl Ketone-13C4
>99 atom% C. Store at -20°C.
Stabilizer
Hydroquinone
Essential to prevent spontaneous polymerization of the isotope.
The following diagram illustrates the tracking of the four labeled carbons (highlighted in red) from the Michael addition through to the final bicyclic product.
Figure 1: Reaction pathway showing the incorporation of the
C-labeled MVK fragment into the bicyclic scaffold.
Experimental Protocol: Synthesis of Labeled Wieland-Miescher Ketone[9]
Note: Unlabeled carbons from the cyclohexanedione ring will appear as singlets (or weak satellites).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and validation of the labeled scaffold.
Troubleshooting & Optimization
Issue: Low Yield / Polymerization
Diagnosis: Broad peaks in NMR at 10-40 ppm range indicating poly-MVK.
Solution: Ensure MVK-13C4 contains hydroquinone.[6] Reduce addition rate. Lower temperature of addition to -10°C.
Issue: Incomplete Cyclization (Stuck at Michael Adduct)
Diagnosis: Presence of saturated ketone signal (~208 ppm) instead of conjugated enone (~198 ppm).
Solution: Increase reflux time or switch to a stronger base (e.g., Pyrrolidine/Acetic Acid buffer).
Issue: Scrambling of Label
Diagnosis: Unexpected splitting patterns.
Solution: Unlikely in Robinson Annulation. If observed, check for retro-Aldol / Michael reversibility (thermodynamic control vs kinetic control).
References
Original Mechanism: Robinson, R. (1935).[3] "Experiments on the Synthesis of Substances related to the Sterols. Part IV." Journal of the Chemical Society, 1288–1290. Link
Wieland-Miescher Ketone: Wieland, P., & Miescher, K. (1950). "Über die Herstellung mehrkerniger Ketone."[9][10] Helvetica Chimica Acta, 33(7), 2215–2228. Link
Isotope Reagent Data: Sigma-Aldrich. "Methyl Vinyl Ketone (Stabilized)." Product Specification & Safety Data Sheet. Link
NMR Coupling Constants: Reich, H. J.
C-C Coupling Constants." University of Wisconsin-Madison. Link
Asymmetric Synthesis: Eder, U., Sauer, G., & Wiechert, R. (1971). "New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures." Angewandte Chemie International Edition, 10(7), 496–497. Link
Application Note: Quantitative Analysis of Methyl Vinyl Ketone (MVK) via LC-MS/MS with Isotope Dilution
This Application Note provides a definitive protocol for the quantification of Methyl Vinyl Ketone (MVK) in biological and environmental matrices using Methyl Vinyl Ketone-13C4 (MVK-13C4) as a stable isotope internal sta...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a definitive protocol for the quantification of Methyl Vinyl Ketone (MVK) in biological and environmental matrices using Methyl Vinyl Ketone-13C4 (MVK-13C4) as a stable isotope internal standard.
Executive Summary
Methyl Vinyl Ketone (MVK) is a highly reactive
-unsaturated ketone, known as a hazardous air pollutant and a toxic metabolic product of isoprene oxidation. Due to its volatility and reactivity (Michael acceptor), direct quantification is notoriously unstable.
This protocol circumvents these limitations by employing active derivatization with DNPH , converting unstable MVK into a stable hydrazone derivative. Crucially, the use of MVK-13C4 as a surrogate internal standard accounts for matrix effects, derivatization efficiency, and ionization suppression, ensuring Type 1 (Self-Validating) scientific integrity.
Safety & Handling (Critical)
MVK Toxicity: MVK is a potent alkylating agent and lachrymator. It can form adducts with proteins and DNA. All neat standard handling must occur in a fume hood or glovebox.
MVK-13C4 Handling: Treat the labeled standard with the same precautions as the native compound.
Waste Disposal: DNPH is explosive in dry crystalline form. Keep wetted. Dispose of derivatized samples as hazardous organic waste.
Chemical Principles & Mechanism
The Derivatization Reaction
MVK is derivatized with 2,4-Dinitrophenylhydrazine (DNPH) under acidic conditions. This nucleophilic addition-elimination reaction yields the stable MVK-DNPH hydrazone.
Why this matters:
Stability: Prevents MVK from polymerizing or reacting with matrix proteins.
Sensitivity: The dinitrophenyl moiety is highly electronegative, drastically enhancing ionization efficiency in Negative Electrospray Ionization (ESI-).
Retention: Increases hydrophobicity, allowing retention and separation on standard C18 columns.
Figure 1: Acid-catalyzed derivatization of MVK with DNPH to form the stable hydrazone.
Derivatization Solution: 5 mM DNPH in Acetonitrile (ACN) containing 0.1% Phosphoric Acid or Formic Acid.
Mobile Phases:
A: Water + 0.1% Formic Acid.
B: Acetonitrile (LC-MS Grade).
Sample Preparation Workflow
This workflow applies to biological fluids (urine, plasma) or trapped air condensates.
Spiking (IS Addition): Add 10 µL of MVK-13C4 working solution (e.g., 1 µg/mL) to 100 µL of sample. Crucial: IS must be added BEFORE derivatization to correct for reaction yield.
Derivatization: Add 100 µL of Acidic DNPH Solution . Vortex for 30 seconds.
Incubation: Incubate at ambient temperature (25°C) for 30 minutes. (Heating is avoided to prevent degradation of heat-labile metabolites).
Quenching/Dilution: Dilute with 200 µL of 50:50 Water:ACN to match initial mobile phase conditions.
Clarification: Centrifuge at 12,000 x g for 10 minutes to remove precipitated proteins (if plasma). Transfer supernatant to LC vial.
Figure 2: Sample preparation workflow ensuring IS equilibration prior to chemical modification.
LC-MS/MS Method Parameters
Chromatographic Conditions
Separation is critical to distinguish MVK-DNPH from its structural isomer Methacrolein (MACR)-DNPH .
Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm) or equivalent (Phenomenex Kinetex).
Rationale: The DNPH group captures electrons efficiently, forming stable [M-H]⁻ ions.
Source Temp: 350°C.
Capillary Voltage: -2500 V.
MRM Transitions:
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Type
Collision Energy (eV)
Rationale
MVK-DNPH
249.1
163.0
Quant
15
[DNPH-H]⁻ backbone
MVK-DNPH
249.1
152.0
Qual
25
Specific fragmentation
MVK-13C4-DNPH
253.1
163.0
Quant
15
IS Quant (DNPH tag unlabeled)
Note: The mass shift for the IS is +4 Da (249 → 253). The product ion 163 (dinitrophenyl anion) is common to both because the label is on the MVK carbon chain, not the DNPH tag.
Data Analysis & Quality Control
Identification Criteria
Retention Time (RT): The analyte peak must elute within ±0.05 min of the MVK-13C4 IS peak.
Note: Isotope effects on retention time are negligible for 13C labeling (unlike Deuterium, which can cause slight shifts).
Ion Ratio: The ratio of Quant/Qual transitions (163/152) for the native MVK must match the standard within ±20%.
Quantification Calculation
Use the Response Ratio for calibration:
Plot this ratio against the concentration of MVK. This method automatically corrects for:
Incomplete derivatization (assuming IS and Native react at identical rates).
Troubleshooting & Pitfalls
Isomer Interference (MACR vs. MVK)
Methacrolein (MACR) is an isomer of MVK. Both form DNPH derivatives with Precursor m/z 249.
Diagnosis: If you see a "doublet" peak or a shoulder on your MVK peak.
Solution: MACR-DNPH typically elutes before MVK-DNPH on C18 columns. Flatten the gradient slope between 40-50% B to achieve baseline resolution.
High Background
DNPH reagents often contain trace carbonyl contaminants (Acetone, Formaldehyde).[5]
Solution: Use "Recrystallized" or "HPLC-Grade" DNPH. Run a reagent blank (DNPH + Solvent) to establish the background noise floor (LOD).
References
Uchiyama, S., et al. (2010). "Determination of Carbonyl Compounds in Indoor Air by Derivatization with 2,4-Dinitrophenylhydrazine and Liquid Chromatography-Mass Spectrometry." Journal of Chromatography A. Link
Grosjean, E., & Green, P. G. (2001). "Liquid Chromatography Analysis of Carbonyl (DNPH) Derivatives." Analytical Chemistry. Link
Zhang, X., et al. (2008). "Analysis of DNPH-Derivatized Aldehydes and Ketones using LC-MS/MS." Environmental Science & Technology. Link
US EPA Method TO-11A. "Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC." EPA Guidelines. Link
Application Note: Methyl Vinyl Ketone-13C4 (MVK-13C4) as a Tracer for Electrophile Detoxification Flux and Protein Adduction
Executive Summary Methyl Vinyl Ketone (MVK) is a highly reactive -unsaturated carbonyl compound, typically generated during lipid peroxidation or introduced as an environmental toxin.[1] Unlike central carbon fuels (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl Vinyl Ketone (MVK) is a highly reactive
-unsaturated carbonyl compound, typically generated during lipid peroxidation or introduced as an environmental toxin.[1] Unlike central carbon fuels (e.g., Glucose-13C6), MVK-13C4 is not used to map energy metabolism (glycolysis/TCA). Instead, it is a specialized tracer used to quantify detoxification flux and proteotoxic stress .
This guide details the application of MVK-13C4 to map the kinetics of Glutathione (GSH) conjugation and identify specific protein targets via Michael addition. By using a fully labeled carbon skeleton (
), researchers can distinguish exogenous electrophile flux from endogenous lipid peroxidation byproducts and definitively validate adduct formation via unique mass shifts (+4 Da).
Chemical Properties & Handling[2]
Warning: MVK is a potent alkylating agent and a direct-acting irritant. It is volatile and hazardous.[1][2]
High (Michael Acceptor); reacts with thiols (-SH) and amines (-NH2).
Storage
-80°C (stabilized with hydroquinone or similar inhibitor to prevent polymerization).
Handling
Use gas-tight syringes; keep on ice; handle exclusively in a fume hood.
Scientific Rationale: The Detoxification Pathway[4][5]
The primary metabolic fate of MVK is conjugation with Glutathione (GSH), catalyzed by Glutathione S-Transferases (GSTs) or occurring spontaneously.[3] The resulting conjugate (GS-MVK) is exported and processed into mercapturic acid for excretion.
Pathway Visualization
The following diagram illustrates the metabolic fate of MVK-13C4, highlighting the mass shift tracking.
Figure 1: Metabolic fate of MVK-13C4. The tracer (Red) forms conjugates with GSH (Blue) or Proteins (Red), retaining the +4 Da mass signature.
Experimental Protocol: Flux Analysis
Phase A: Cell Culture & Pulse Labeling
Objective: Determine the rate of GSH depletion and GS-MVK formation.
Seeding: Seed mammalian cells (e.g., HEK293, HepG2) in 6-well plates to reach 80% confluency.
Acclimatization: Replace media with fresh, serum-free media 1 hour prior to experiment to minimize protein binding of MVK in serum.
Pulse Treatment:
Prepare a stock solution of MVK-13C4 in cold PBS immediately before use.
Treat cells with physiological stress concentrations (e.g., 5–50 µM MVK-13C4).
Timepoints: Harvest at 0, 5, 15, 30, and 60 minutes. MVK kinetics are rapid.
Control: Treat a parallel set with unlabeled MVK to validate retention times.
Phase B: Quenching & Extraction (Critical)
Context: Standard methanol extractions can cause artifactual oxidation. Acidic conditions are preferred to stabilize thiol conjugates.
Wash: Rapidly wash cells 2x with ice-cold PBS to remove extracellular MVK-13C4.
Quench/Lyse: Add 300 µL of extraction solvent (80% Methanol / 20% Water + 0.1% Formic Acid) pre-chilled to -80°C.
Note: The formic acid lowers pH, stabilizing the GS-MVK adduct and preventing spontaneous de-conjugation.
Scrape & Collect: Scrape cells and transfer to pre-chilled tubes.
Centrifuge: 15,000 x g for 10 mins at 4°C to pellet proteins.
Supernatant: Collect for Metabolomics (GS-MVK flux).
Pellet: Resuspend in urea buffer for Proteomics (Protein-MVK adduct identification).
Phase C: LC-MS/MS Configuration
Instrument: Triple Quadrupole Mass Spectrometer (QqQ) coupled to UHPLC.
Column: C18 Reverse Phase (e.g., Waters HSS T3), suitable for polar retention.
MRM Transitions (Self-Validating System):
The use of 13C4 provides a built-in confirmation. You must monitor both the unlabeled (endogenous background) and labeled transitions.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Identity Confirmation
GSH (Endogenous)
308.1 [M+H]+
179.0 (Cys-Gly)
Baseline Thiol Pool
GS-MVK (Unlabeled)
378.1 [M+H]+
308.1 (Neutral loss of MVK)
Endogenous Lipid Peroxidation
GS-MVK-13C4 (Tracer)
382.1 [M+H]+
308.1 (Loss of MVK-13C4)
Exogenous Flux
GS-MVK-13C4 (Alt)
382.1 [M+H]+
233.0 (Glu-Cys-MVK)
Specific Fragment Verification
Note: The transition 382.1 -> 308.1 represents the loss of the labeled MVK moiety (74 Da), leaving the unlabeled GSH fragment. This confirms the adduct structure.
Data Analysis & Interpretation
Calculating Detoxification Flux
The flux (
) is not a steady-state measurement but a kinetic rate of adduct accumulation.
High Flux: Rapid appearance of GS-MVK-13C4 indicates robust GST activity.
Saturation: A plateau in GS-MVK-13C4 combined with depletion of free GSH indicates metabolic overwhelm (toxicity threshold).
Peak B (382 -> 308): Represents the specific processing of your added tracer.
Ratio (B/A): Indicates the burden of exogenous toxin relative to baseline oxidative stress.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for MVK-13C4 flux analysis, ensuring quenching of reactive intermediates.
References
Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128.
Lash, L. H., & Woods, E. B. (1991). Cytotoxicity of alkylating agents in bladder and kidney: Role of glutathione conjugation. Archives of Biochemistry and Biophysics.
Monks, T. J., & Lau, S. S. (1998). The pharmacology and toxicology of polyphenolic-glutathione conjugates. Annual Review of Pharmacology and Toxicology.
Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology.
Chen, Y., et al. (2018). Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine.[4] TMR Modern Herbal Medicine.
quantitative proteomics with Methyl Vinyl Ketone-13C4 probe
Application Note: Quantitative Profiling of the Electrophilic Proteome using Isotopically Labeled Methyl Vinyl Ketone (MVK-13C4) Abstract Methyl Vinyl Ketone (MVK) is a highly reactive -unsaturated carbonyl formed during...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Quantitative Profiling of the Electrophilic Proteome using Isotopically Labeled Methyl Vinyl Ketone (MVK-13C4)
Abstract
Methyl Vinyl Ketone (MVK) is a highly reactive
-unsaturated carbonyl formed during lipid peroxidation and metabolic stress. While standard MVK is used to map cysteine reactivity, it fails to distinguish between endogenous adducts (background stress) and exogenous treatment, nor does it allow for precise quantitative comparisons between biological states. This Application Note details a protocol for Quantitative Electrophile Mapping using MVK-13C4 , a stable isotope-labeled variant. By utilizing the unique +4 Da mass shift provided by the heavy carbon isotope, researchers can perform ratio-metric quantification of cysteine reactivity and definitively validate electrophilic modification sites without the steric hindrance of biotin/alkyne handles.
The Challenge: Mapping the "Ghost" Proteome
Electrophilic stress modifies proteins at nucleophilic residues (primarily Cysteine, Histidine, and Lysine) via Michael addition. These modifications are often low-stoichiometry and transient. Standard "light" MVK poses two analytical problems:
Ambiguity: It is impossible to distinguish between MVK adducts naturally present in the cell (due to oxidative stress) and those introduced experimentally.
Quantification Limits: Label-free quantification (LFQ) is often insufficiently sensitive to detect subtle changes in residue-specific reactivity between control and disease states.
The Solution: MVK-13C4 (
) introduces a chemically identical but isotopically distinct tag. When used in a competitive or comparative workflow, it generates precise MS1 doublets, enabling accurate stoichiometry calculation and background subtraction.
Scientific Principle: Isotopic Michael Addition
The core mechanism is the Michael Addition of the thiolate anion (Cys-S⁻) to the
-carbon of MVK.
Light MVK (Natural): Adds a mass of +70.0419 Da (C4H6O).
Heavy MVK (13C4): Adds a mass of +74.0553 Da (13C4H6O).
This +4.0134 Da mass difference is sufficient for high-resolution mass spectrometers (Orbitrap/TOF) to resolve co-eluting peptides, effectively creating a "Chemical SILAC" system where the label is on the modification itself.
Diagram 1: The Isotopic Electrophile Workflow
Caption: Comparative workflow. Sample A and B are differentially labeled with Light and Heavy MVK, mixed, and analyzed. The ratio of Heavy/Light peaks indicates relative cysteine reactivity.
Detailed Protocol
Reagents & Materials
Probe: Methyl Vinyl Ketone (Sigma/Aldrich) and Methyl Vinyl Ketone-13C4 (Cambridge Isotope Labs or equivalent custom synthesis).
Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40, Protease Inhibitors (EDTA-free). Note: Avoid TRIS buffer during labeling as free amines can react with MVK at high pH.
Quenching Agent: 20% Trichloroacetic Acid (TCA) or 10 mM DTT (if quenching excess reagent before lysis).
Digestion: Sequencing Grade Trypsin (Promega).
Step-by-Step Methodology
Step 1: Live Cell Treatment (In Situ Labeling)
Rationale: Labeling in live cells preserves native protein folding and local pH environments, ensuring biologically relevant reactivity profiles.
Protocol:
Grow cells (e.g., HEK293, HeLa) to 80% confluence.
Replace media with serum-free media (serum proteins will scavenge MVK).
Condition A: Add 50 µM MVK-Light for 30 minutes at 37°C.
Condition B: Add 50 µM MVK-13C4 for 30 minutes at 37°C.
Tip: MVK is volatile and toxic. Handle in a fume hood.
Step 2: Lysis and Mixing
Wash cells 3x with ice-cold PBS to remove excess probe.
Lyse cells in HEPES Lysis Buffer .
Perform BCA assay to normalize protein concentration.
Critical Step: Mix equal amounts (e.g., 100 µg) of Condition A and Condition B lysates.
Step 3: Protein Precipitation & Digestion
Add TCA to the mixture (final 20%) to precipitate proteins and remove any remaining unreacted probe. Incubate on ice for 30 min.
Spin at 14,000 x g for 10 min. Discard supernatant.
Allow up to 2 missed cleavages (MVK may block cleavage sites).
Fixed Mods
Carbamidomethyl (C)
Only if you alkylated remaining Cys with IAA.
Variable Mod 1
MVK-Light (+70.0419 Da)
Specificity: Cysteine (C), Histidine (H).
Variable Mod 2
MVK-Heavy (+74.0553 Da)
Specificity: Cysteine (C), Histidine (H).
Quantification
MS1 Precursor Quantification
Configure as a "Chemical Label" pair (Light/Heavy).
Diagram 2: Logic of Peak Detection
Caption: MS1 quantification logic. The mass spectrometer detects the doublet. The ratio reflects the differential reactivity of the specific cysteine residue between the two biological states.
Expected Results & Interpretation
Direct Adduct Identification: You will identify specific cysteines prone to Michael addition. Common targets include GAPDH (Cys152), Keap1, and Parkin.
Ratio Analysis:
Ratio ~ 1: The cysteine has equal reactivity in both states.
Ratio << 1 (Heavy < Light): If Sample B was pre-treated with a drug that binds cysteine, the drug "competed" with the MVK-13C4, preventing labeling. This confirms Target Engagement .
Ratio >> 1: The treatment in Sample B unfolded the protein or altered local pH, making the cysteine more nucleophilic (hyper-reactive).
Troubleshooting & Critical Controls
Reversibility (Retro-Michael): MVK adducts are generally stable but can undergo retro-Michael addition at high temperatures or extreme pH. Keep samples at pH < 8.0 and avoid boiling.
Specificity: While Cysteine is the primary target, Histidine and Lysine can react at higher pH (>8.5). Maintaining pH 7.4 during labeling ensures Cysteine specificity [1].
Endogenous Background: To verify if a +70 peak is endogenous lipid peroxidation or your probe, run a "No Probe" control. Only the MVK-13C4 (+74) peaks should appear in your treated samples if you are looking for exogenous addition.
References
Wang, C., & Weerapana, E. (2019). Cysteine-Reactive Chemical Probes for Chemoproteomics. Current Protocols in Chemical Biology. Link
Aldini, G., et al. (2011). Mass Spectrometry for the Identification of Protein Adducts of Lipid Peroxidation Products. Chemical Research in Toxicology. Link
Hansen, B.K., et al. (2014). Analysis of Protein Thiols and Their Modifications. Current Protocols in Protein Science. Link
Codreanu, S.G., et al. (2014). Alkylation of Cysteine by Acrylamide and its Derivatives: Mass Spectrometric Characterization. Journal of Biomolecular Techniques. Link
Application Note: High-Resolution Kinetic Profiling of Poly(Methyl Vinyl Ketone) Using MVK-13C4
-MVK) Introduction & Strategic Rationale Methyl Vinyl Ketone (MVK) is a critical functional monomer in the synthesis of stimuli-responsive polymers and drug delivery conjugates.[1] However, its high reactivity and tenden...
Author: BenchChem Technical Support Team. Date: February 2026
-MVK)
Introduction & Strategic Rationale
Methyl Vinyl Ketone (MVK) is a critical functional monomer in the synthesis of stimuli-responsive polymers and drug delivery conjugates.[1] However, its high reactivity and tendency for spontaneous polymerization make precise kinetic characterization difficult.[1] Traditional proton (
) NMR monitoring often fails at high conversion rates due to the significant line broadening of polymer backbone signals, which overlap with monomeric resonances.[1]
This protocol details a superior method using Methyl Vinyl Ketone-13C4 (fully
-labeled MVK).[1] By substituting the natural abundance monomer with its isotopologue, researchers can utilize Quantitative Carbon NMR (-IGD) to monitor kinetics.[1]
The Isotope Advantage:
Spectral Clarity: The
dispersion range (~200 ppm) resolves the polymer backbone (30–50 ppm) from the monomer vinyl group (128–138 ppm) with zero overlap.[1]
Signal-to-Noise (S/N): Enrichment increases sensitivity by a factor of ~100 per scan compared to natural abundance, allowing for rapid, time-resolved acquisition previously impossible with standard
Mechanistic Insight: Labeling allows tracking of specific carbon environments (carbonyl vs. vinyl) to identify side reactions (e.g., Michael addition branching) versus linear propagation.[1]
Experimental Workflow
The following diagram outlines the critical path for the kinetic experiment, emphasizing the self-validating loop of
relaxation measurement.
Figure 1: Experimental workflow for kinetic monitoring. Note the mandatory
relaxation step to ensure quantitative accuracy.
Safety & Handling Protocol
WARNING: Methyl Vinyl Ketone is a severe lachrymator and highly toxic if inhaled or absorbed.[1]
Containment: All transfers must occur within a certified fume hood.
Inhibitor Removal: Commercial MVK is stabilized with hydroquinone.[1] For kinetics, this must be removed immediately prior to use via a basic alumina column.[1]
Quenching: Keep a solution of sodium bisulfite nearby to neutralize spills.[1]
Detailed Protocol: In-Situ Kinetic Monitoring
Sample Preparation
Objective: Create a reaction mixture suitable for quantitative NMR without solvent interference.
Inhibitor Removal: Pass 0.5 mL of MVK-13C4 through a micro-column of basic alumina (activated) into a tared vial.
Standardization: Add 1,3,5-Trioxane (5 mg) as an internal integral standard. Trioxane appears as a sharp singlet at ~93 ppm, distinct from MVK regions.[1]
Solvent: DMSO-d6 (Preferred for solubility of both monomer and polymer).[1]
Initiator: AIBN (Azobisisobutyronitrile) or RAFT agent (e.g., CPDT) depending on desired control.[1]
Degassing: Transfer to a J-Young NMR tube. Perform 3 cycles of freeze-pump-thaw to remove oxygen (oxygen is a paramagnetic relaxant that can skew integration if inconsistent).[1] Backfill with Argon.[1][2][3]
NMR Acquisition Parameters
Instrument: 400 MHz (or higher) NMR with broadband probe.
Temperature: Set to polymerization temperature (e.g., 60°C or 70°C).
Step A: The Self-Validating T1 Measurement (CRITICAL)
Before starting the reaction (or at t=0 at low temp), measure the longitudinal relaxation time (
Step B: Kinetic Loop Setup
Use an Inverse Gated Decoupling sequence (e.g., zgig on Bruker).[1] This suppresses the Nuclear Overhauser Effect (NOE), ensuring that signal intensity is proportional solely to concentration, not cross-relaxation.[1]
Parameter
Setting
Rationale
Pulse Program
zgig (Inverse Gated)
Eliminates NOE enhancement for quantitative integration.[1]
Lee, I. H., et al. "Controlled radical polymerization of vinyl ketones using visible light."[1] Chemical Science, 2017.[1] (Demonstrates RAFT/Photopolymerization of MVK).
Application Note: High-Throughput Quantification of Small Molecule Analytes in Human Plasma Using Methyl Vinyl Ketone-¹³C₄ as an Internal Standard by LC-MS/MS
Abstract This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of polar, small molecule analytes in complex biological matr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of polar, small molecule analytes in complex biological matrices, such as human plasma. The protocol leverages Methyl Vinyl Ketone-¹³C₄ (MVK-¹³C₄) as a stable isotope-labeled internal standard (SIL-IS) to effectively mitigate matrix effects, improve analytical precision, and ensure high-quality data in regulated bioanalysis. The causality behind experimental choices, detailed step-by-step protocols, and comprehensive validation data are provided to guide researchers and drug development professionals in implementing this methodology.
Introduction: The Imperative for an Ideal Internal Standard
Quantitative bioanalysis by LC-MS/MS is the gold standard for determining drug and metabolite concentrations in pharmacokinetic and toxicokinetic studies. However, the accuracy and reliability of these assays are often challenged by variability introduced during sample preparation and analysis.[1][2] A primary concern is the "matrix effect," where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3][4]
The most effective strategy to correct for these variations is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6][7] An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[6] This ensures that the SIL-IS co-elutes with the analyte and experiences the same extraction inefficiencies and matrix effects, allowing for reliable normalization of the analyte's signal.[7][8] ¹³C-labeled standards are often preferred over deuterium-labeled ones as they are less likely to exhibit chromatographic separation from the analyte, which is critical for precise matrix effect compensation.[8]
Methyl Vinyl Ketone (MVK) is a reactive organic compound and a useful intermediate in chemical synthesis.[9][10] Its small, polar nature makes its ¹³C-labeled counterpart, MVK-¹³C₄, an excellent internal standard candidate for the quantification of structurally similar small molecule drugs or metabolites that are otherwise difficult to analyze reliably. This note details its application, providing a framework for its use in a high-throughput setting.
Principle of the Method
This method employs a simple protein precipitation (PPT) procedure for sample cleanup, followed by dilution and analysis using a rapid reversed-phase LC-MS/MS method. A known concentration of MVK-¹³C₄ is spiked into all samples, calibrators, and quality control (QC) samples prior to protein precipitation.[1] By calculating the peak area ratio of the analyte to the MVK-¹³C₄ internal standard, variations arising from sample preparation and matrix-induced ion suppression/enhancement are effectively normalized.[2] Quantification is achieved by plotting this ratio against the nominal concentration of the prepared calibration standards.
Materials and Reagents
Material/Reagent
Supplier
Grade
Methyl Vinyl Ketone-¹³C₄ (MVK-¹³C₄)
Commercially Available
≥98% isotopic purity
Analyte X Reference Standard
In-house or Commercial
≥98% chemical purity
Acetonitrile (ACN)
Fisher Scientific
LC-MS Grade
Methanol (MeOH)
Fisher Scientific
LC-MS Grade
Formic Acid (FA)
Sigma-Aldrich
LC-MS Grade
Deionized Water
Milli-Q® System
18.2 MΩ·cm
Human Plasma (K₂EDTA)
BioIVT
Pooled, Screened
Note on MVK Handling: Methyl Vinyl Ketone is a highly flammable, toxic, and reactive liquid with a pungent odor.[10][11] It should be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is unstable in the presence of heat and light and can polymerize.[11] Store refrigerated and protected from light.
Experimental Protocols
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative assay. Using high-purity solvents and precise pipetting techniques minimizes sources of error. Serial dilution from a concentrated stock is a standard practice to achieve low concentrations accurately.
Protocol:
Analyte X Primary Stock (1 mg/mL): Accurately weigh ~5 mg of Analyte X reference standard into a 5 mL volumetric flask. Dissolve and bring to volume with methanol.
MVK-¹³C₄ (IS) Primary Stock (1 mg/mL): Prepare the IS stock solution similarly, using methanol as the diluent.
Analyte X Working Solutions (for Calibration Curve & QCs): Perform serial dilutions of the Analyte X Primary Stock using 50:50 (v/v) Acetonitrile:Water to prepare a series of working solutions. These will be used to spike into blank plasma to create calibration standards and QCs.
IS Working Solution (100 ng/mL): Dilute the MVK-¹³C₄ Primary Stock with 50:50 (v/v) Acetonitrile:Water to achieve a final concentration of 100 ng/mL. This solution will be added to the protein precipitation solvent.
Preparation of Calibration Standards and Quality Controls
Rationale: Calibration standards and QCs are prepared in the same biological matrix as the unknown samples to ensure that the validation accurately reflects the method's performance on real samples.[12]
Protocol:
Prepare 1 mL aliquots of blank human plasma.
Spike the appropriate Analyte X working solution into the blank plasma (e.g., add 50 µL of working solution to 950 µL of plasma) to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 800, 1000 ng/mL).
Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS system. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping most small molecule analytes in solution. The internal standard is added with the precipitation solvent to ensure it tracks the analyte through the entire process.[1]
Caption: Protein Precipitation Workflow.
Protocol:
To 50 µL of plasma sample (calibrator, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 200 µL of cold acetonitrile containing the IS (100 ng/mL MVK-¹³C₄).
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
Add 100 µL of deionized water containing 0.1% formic acid.
Seal the plate/vial, mix briefly, and place in the autosampler for injection.
LC-MS/MS Instrumentation and Conditions
Rationale: Chromatographic conditions are optimized to achieve a short run time while ensuring the analyte and internal standard are separated from major matrix interferences. A C18 column is suitable for retaining small polar molecules. The gradient elution allows for rapid separation. Mass spectrometry parameters are tuned to achieve maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).
Parameter
Condition
LC System
Shimadzu Nexera or Waters Acquity UPLC
Column
Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.5 mL/min
Injection Volume
5 µL
Column Temp
40°C
Gradient
5% B (0.0-0.2 min), 5-95% B (0.2-1.5 min), 95% B (1.5-2.0 min), 95-5% B (2.0-2.1 min), 5% B (2.1-3.0 min)
Note: The molecular formula for MVK is C₄H₆O, giving a monoisotopic mass of 70.04 g/mol . The fully labeled MVK-¹³C₄ would have a mass of 74.05 g/mol . The MRM transitions provided are hypothetical for "Analyte X" and a plausible fragmentation for MVK-¹³C₄.
Method Validation
The analytical method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry.[13][14]
Selectivity and Matrix Effect
Rationale: Selectivity ensures that endogenous components in the matrix do not interfere with the detection of the analyte or IS. The matrix effect evaluation quantifies the extent of ion suppression or enhancement caused by the biological matrix. The SIL-IS should track the analyte, resulting in a matrix factor ratio close to 1.0.
Protocol:
Selectivity: Analyze blank plasma from at least six different sources. No significant interfering peaks should be observed at the retention times of Analyte X or MVK-¹³C₄ (response <20% of LLOQ for analyte and <5% for IS).[13]
Matrix Effect: Compare the peak area of the analyte and IS in post-extraction spiked blank plasma matrix to their peak areas in a neat solution at low and high QC concentrations.
Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution)
The IS-normalized MF should be between 0.85 and 1.15.
Linearity, Accuracy, and Precision
Rationale: This core validation parameter establishes the relationship between concentration and detector response and demonstrates the method's reproducibility and accuracy over the intended analytical range.
Protocol:
Analyze three separate calibration curves on three different days.
The regression model should be linear with a weighting factor of 1/x² and a coefficient of determination (r²) ≥ 0.99.
Back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% at the LLOQ).
Analyze six replicates of QC samples at four levels (LLOQ, Low, Mid, High) in three independent runs.
Accuracy (%Bias): Should be within ±15% of the nominal concentration (±20% at LLOQ).
Precision (%CV): Intra- and inter-run precision should not exceed 15% (20% at LLOQ).[15]
Table of Expected Validation Results:
QC Level (ng/mL)
N
Mean Conc. (ng/mL)
Accuracy (%Bias)
Intra-run Precision (%CV)
Inter-run Precision (%CV)
LLOQ (1.0)
18
1.05
+5.0%
≤ 10.0%
≤ 12.0%
Low (3.0)
18
2.91
-3.0%
≤ 8.0%
≤ 9.5%
Mid (75)
18
78.2
+4.3%
≤ 6.5%
≤ 7.0%
High (750)
18
739.5
-1.4%
≤ 5.0%
≤ 6.2%
Discussion and Causality
The primary advantage of using MVK-¹³C₄ as an internal standard lies in its structural similarity and, consequently, its co-elution with potential small, polar analytes. This co-elution is paramount for correcting matrix effects, which are most pronounced when interfering compounds co-elute with the target analyte.[16] A stable isotope-labeled standard is the "gold standard" because it experiences nearly identical ionization efficiency changes as the analyte, providing the most accurate correction.[5][7]
The choice of a simple protein precipitation method is justified for high-throughput environments. While methods like solid-phase extraction (SPE) can provide cleaner extracts, they are more time-consuming and costly.[7] The use of a robust SIL-IS like MVK-¹³C₄ effectively compensates for the greater matrix effects often associated with protein precipitation, making the simpler workflow viable without sacrificing data quality.[5]
The rapid 3-minute LC gradient further enhances throughput. This is made possible by the high specificity of tandem mass spectrometry (MS/MS), which can distinguish the analyte from co-eluting compounds based on its specific precursor-to-product ion transition.
Caption: Logical relationships in the bioanalytical method design.
Conclusion
This application note demonstrates a validated, high-throughput LC-MS/MS method for the quantification of small molecule analytes in human plasma. The strategic use of Methyl Vinyl Ketone-¹³C₄ as a stable isotope-labeled internal standard is critical to the method's success, providing excellent correction for matrix effects and procedural variability inherent in a simple protein precipitation workflow. The described protocol is rapid, robust, and accurate, making it highly suitable for regulated bioanalytical laboratories supporting drug development programs.
References
Klupczynska, A., et al. (2014). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. PubMed. Available from: [Link]
Kim, D. H., et al. (2020). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods. Available from: [Link]
Andersson, M., et al. (2012). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. PubMed. Available from: [Link]
Fiveable. Methyl Vinyl Ketone Definition. Available from: [Link]
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Available from: [Link]
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
Chromatography Online. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]
Wikipedia. Methyl vinyl ketone. Available from: [Link]
NorthEast BioLab. (2023). What are the Best Practices of LC-MS/MS Internal Standards?. Available from: [Link]
Garg, N., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. Available from: [Link]
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Available from: [Link]
RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Available from: [Link]
ResearchGate. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available from: [Link]
PubMed. (2009). Method for internal standard introduction for quantitative analysis using on-line solid-phase extraction LC-MS/MS. Available from: [Link]
LCGC International. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available from: [Link]
Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available from: [Link]
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available from: [Link]
MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. Available from: [Link]
National Institute of Standards and Technology (NIST). Methyl vinyl ketone. Available from: [Link]
ResearchGate. (2012). How to remove matrix effect in LC-MS/MS?. Available from: [Link]
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Available from: [Link]
PubMed Central (PMC), NIH. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Available from: [Link]
LGC Ltd. (2003). Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
ACS Publications. (1940). The Chemistry of Methyl Vinyl Ketone. II. Reactions with Esters, β-Keto Esters, Malonic Ester, Amines, Tar Bases, and Inorganic Salts. Available from: [Link]
YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. Available from: [Link]
Application Notes and Protocols for Methyl Vinyl Ketone-¹³C₄ Labeling Studies
Probing Cellular Targets and Metabolic Fate of a Reactive Electrophile Abstract Methyl vinyl ketone (MVK) is a reactive α,β-unsaturated ketone that is both an industrial chemical and a product of oxidative stress. Its hi...
Author: BenchChem Technical Support Team. Date: February 2026
Probing Cellular Targets and Metabolic Fate of a Reactive Electrophile
Abstract
Methyl vinyl ketone (MVK) is a reactive α,β-unsaturated ketone that is both an industrial chemical and a product of oxidative stress. Its high reactivity towards cellular nucleophiles, such as cysteine residues in proteins, makes it a molecule of interest for toxicological and cell signaling research. Stable isotope labeling, coupled with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, offers a powerful approach to trace the fate of MVK within a biological system. This document provides a detailed guide for designing and executing labeling studies using fully carbon-13 labeled methyl vinyl ketone (MVK-¹³C₄). We present protocols for cell culture-based labeling experiments aimed at identifying protein targets of MVK adduction and exploring its potential metabolic incorporation. This guide is intended for researchers in toxicology, drug development, and cell biology who are interested in studying the mechanisms of action of reactive electrophiles.
Introduction: The Scientific Imperative for Tracing Methyl Vinyl Ketone
Methyl vinyl ketone (MVK) is the simplest α,β-unsaturated ketone, characterized by a chemical structure that renders it highly electrophilic.[1][2] This reactivity is the basis for its utility as a precursor in various industrial syntheses, including the production of polymers, steroids, and Vitamin A.[3][4] However, this same reactivity underlies its toxicity, as MVK can readily form covalent adducts with biological macromolecules, thereby disrupting their function.[5] MVK is a known irritant to the mucous membranes and a potent toxin.[6]
From a biological standpoint, MVK is not just an exogenous threat; it is also generated endogenously through lipid peroxidation, a hallmark of oxidative stress. As a reactive carbonyl species, MVK is implicated in cellular damage and the modulation of signaling pathways. For instance, MVK has been shown to inhibit the PI3K-Akt signaling pathway by covalently modifying the p85 subunit of PI3K.[7] Understanding the full spectrum of MVK's cellular interactions is therefore crucial for elucidating its role in both toxicology and pathophysiology.
Stable isotope labeling is a powerful technique for tracking the metabolic fate and molecular interactions of small molecules in complex biological systems.[8] By replacing the four carbon atoms of MVK with their heavy isotope, ¹³C, we create MVK-¹³C₄. This labeled version is chemically identical to the unlabeled MVK but is distinguishable by its increased mass. This mass difference allows for its unambiguous detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9][10]
This application note provides a comprehensive experimental framework for utilizing MVK-¹³C₄ in cell-based labeling studies. We will detail protocols for:
Identifying protein targets of MVK adduction: By treating cells with MVK-¹³C₄, we can enrich for and identify proteins that have been covalently modified by this reactive electrophile.
Investigating the metabolic fate of MVK: We will explore methods to determine if the carbon skeleton of MVK-¹³C₄ is incorporated into downstream metabolic pathways.
These protocols are designed to be a starting point for researchers, with the understanding that optimization for specific cell types and experimental goals is often necessary.
Principle of the Method: Tracing the Path of MVK-¹³C₄
The experimental approach is bifurcated into two primary aims: the identification of protein adducts and the tracing of metabolic incorporation.
2.1. Proteomic Analysis of MVK-¹³C₄ Adducts
The core principle behind identifying protein targets is the covalent modification of nucleophilic amino acid residues by MVK-¹³C₄ via a Michael addition reaction. The most likely targets are the thiol group of cysteine, the imidazole group of histidine, and the amino group of lysine. Upon reaction, the MVK-¹³C₄ molecule will be covalently attached to the protein, resulting in a specific mass increase that can be detected by mass spectrometry.
The workflow for this analysis is as follows:
Caption: Workflow for the identification of MVK-¹³C₄ protein adducts.
2.2. Metabolomic Analysis of MVK-¹³C₄ Incorporation
While MVK is primarily known for its reactivity as an alkylating agent, it is also possible that its carbon skeleton could be incorporated into cellular metabolism.[11] Ketones can be metabolized in various ways, and the four-carbon backbone of MVK could potentially enter central carbon metabolism.[7] By treating cells with MVK-¹³C₄ and analyzing the isotopic enrichment in various metabolites, we can determine if such metabolic pathways are active.
The workflow for this analysis involves:
Caption: Workflow for tracing the metabolic fate of MVK-¹³C₄.
High-Performance Liquid Chromatography (HPLC) system
High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF)
Nuclear Magnetic Resonance (NMR) spectrometer (for metabolomics)
Experimental Protocols
4.1. Cell Culture and MVK-¹³C₄ Treatment
This protocol is a starting point and should be optimized for the specific cell line and experimental question. We recommend performing a dose-response curve with unlabeled MVK to determine the optimal concentration that induces a cellular response without causing excessive cytotoxicity.
Cell Seeding: Seed the chosen cell line (e.g., HEK293T, A549) in appropriate cell culture plates or flasks and grow to 70-80% confluency.
Preparation of MVK-¹³C₄ Stock Solution: Prepare a stock solution of MVK-¹³C₄ in a suitable solvent such as DMSO or ethanol. Due to the high reactivity and volatility of MVK, this should be done in a chemical fume hood.
Cell Treatment:
For proteomic analysis of direct adduction, a shorter treatment time is often sufficient. Treat cells with the desired concentration of MVK-¹³C₄ (e.g., 10-100 µM) for 1-4 hours.
For metabolomic analysis, a longer incubation time may be necessary to allow for metabolic incorporation. Treat cells for 6-24 hours.
Include a vehicle control (cells treated with the same concentration of solvent used for the MVK-¹³C₄ stock) and an unlabeled MVK control.
Cell Harvesting:
After treatment, wash the cells twice with ice-cold PBS.
For proteomic analysis, proceed to cell lysis (Section 4.2).
For metabolomic analysis, proceed to metabolite extraction (Section 4.3).
4.2. Sample Preparation for Proteomic Analysis
Cell Lysis:
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cell culture plate.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes with occasional vortexing.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Collect the supernatant containing the protein lysate.
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
Protein Precipitation (Optional but Recommended):
To remove interfering substances, precipitate the protein by adding four volumes of ice-cold acetone.
Incubate at -20°C for at least 2 hours or overnight.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Discard the supernatant and wash the pellet with cold 80% acetone.
Air-dry the pellet.
Reduction, Alkylation, and Digestion:
Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
Peptide Cleanup:
Acidify the digest with formic acid to a final concentration of 0.1%.
Desalt the peptides using a C18 SPE cartridge.
Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.
Dry the eluted peptides in a vacuum centrifuge.
4.3. Sample Preparation for Metabolomic Analysis
Metabolite Extraction:
After washing the cells with PBS, add ice-cold 80% methanol.
Incubate at -80°C for at least 15 minutes to quench metabolism and precipitate proteins.
Scrape the cells and transfer the mixture to a microcentrifuge tube.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Collect the supernatant containing the metabolites.
Sample Preparation for LC-MS:
Dry the metabolite extract in a vacuum centrifuge.
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
Sample Preparation for NMR:
Dry the metabolite extract.
Reconstitute in a suitable deuterated solvent (e.g., D₂O with a pH buffer).
Data Acquisition and Analysis
5.1. LC-MS/MS for Proteomics
Instrumentation: A high-resolution tandem mass spectrometer coupled to a nano-flow HPLC system is recommended.
Data Acquisition: Peptides are separated by reverse-phase chromatography and analyzed by data-dependent acquisition (DDA) or data-independent acquisition (DIA).
Data Analysis:
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
Include a variable modification corresponding to the mass of MVK-¹³C₄ (+74.049 Da) on cysteine, histidine, and lysine residues.
The identification of peptides with this specific mass shift confirms the adduction of MVK-¹³C₄.
Table 1: Expected Mass Shifts for MVK-¹³C₄ Adducts on Amino Acid Residues
Amino Acid
Modification Site
Mass Shift (Da)
Cysteine
Thiol group (-SH)
+74.049
Histidine
Imidazole ring
+74.049
Lysine
Epsilon-amino group (-NH₂)
+74.049
5.2. LC-MS and NMR for Metabolomics
LC-MS:
Use a high-resolution mass spectrometer to analyze the metabolite extract.
Look for mass isotopologues of known metabolites that are consistent with the incorporation of four ¹³C atoms.
Untargeted metabolomics software can be used to identify features that show a +4 Da mass shift in the MVK-¹³C₄ treated samples compared to the unlabeled controls.
NMR:
¹³C-NMR and 2D HSQC experiments can be used to identify and quantify the incorporation of ¹³C into specific positions of metabolites.[12][13]
The increased signal intensity and the presence of ¹³C-¹³C coupling in the spectra of MVK-¹³C₄ treated samples can provide direct evidence of metabolic incorporation.[14]
Interpretation and Causality
The identification of a peptide with a +74.049 Da mass shift is strong evidence for direct covalent modification by MVK-¹³C₄. The specific site of modification can be determined from the MS/MS fragmentation pattern. The relative abundance of these modified peptides can be used to quantify the extent of adduction under different experimental conditions.
In the metabolomics analysis, the detection of ¹³C-labeled metabolites indicates that the carbon skeleton of MVK has entered cellular metabolic pathways. The identity of the labeled metabolites can provide insights into the specific pathways involved. For example, the appearance of ¹³C-labeled succinate or fumarate could suggest entry into the TCA cycle.
Self-Validating Systems and Troubleshooting
Controls are critical: Always include vehicle controls and unlabeled MVK controls to ensure that the observed effects are specific to MVK-¹³C₄.
Confirming Adducts: The specific mass shift of +74.049 Da is a key validation point. Further confirmation can be obtained by synthesizing a standard peptide with the MVK-¹³C₄ adduct and comparing its retention time and fragmentation pattern.
Metabolite Identification: The identity of ¹³C-labeled metabolites should be confirmed using authentic standards.
Low Abundance of Adducts: MVK adducts may be of low stoichiometry. Enrichment strategies, such as using an antibody against a specific adduct or using affinity purification if MVK-¹³C₄ is derivatized with a tag, may be necessary.
MVK Reactivity: MVK is highly reactive and can polymerize.[5] Ensure that the stock solution is fresh and properly stored.
Conclusion
The use of MVK-¹³C₄ in labeling studies provides a powerful tool to investigate the cellular targets and metabolic fate of this important reactive electrophile. The protocols outlined in this application note provide a solid foundation for researchers to design and execute experiments that will yield valuable insights into the mechanisms of MVK-induced cellular effects. The combination of stable isotope labeling with high-resolution mass spectrometry and NMR spectroscopy will continue to be a cornerstone of research in toxicology, drug development, and cell biology.
References
ISMRM. (n.d.). Application of stable isotope labelling in cell culture experiments: [2-¹³C]pyruvate as novel and superior substrate for in. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Methyl Vinyl Ketone Interim AEGL Document. Retrieved from [Link]
Wikipedia. (2024, October 28). Methyl vinyl ketone. Retrieved from [Link]
Park, S., et al. (2020). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. Experimental & Molecular Medicine, 52(1), 104-116. Retrieved from [Link]
Discher, B. M., et al. (2014). Electrophilic activity-based RNA probes reveal a self-alkylating RNA for RNA labeling. Journal of the American Chemical Society, 136(27), 9688-9691. Retrieved from [Link]
Moseley, H. N. B. (2010). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in Molecular Biology, 662, 161-181. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl vinyl ketone. PubChem Compound Summary for CID 6570. Retrieved from [Link]
Sleno, L., et al. (2015). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Journal of The American Society for Mass Spectrometry, 26(9), 1591-1599. Retrieved from [Link]
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Methyl Vinyl Ketone. Retrieved from [Link]
Godin, J. P., et al. (2013). Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research. Journal of Chromatography A, 1290, 1-11. Retrieved from [Link]
Edison, A. S., et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Methods in Molecular Biology, 1978, 83-100. Retrieved from [Link]
Alphalyse. (n.d.). Sample Preparation for Protein Quantification by LC MS/MS. Retrieved from [Link]
Science.gov. (n.d.). methyl vinyl ketone: Topics by Science.gov. Retrieved from [Link]
Bal, W., et al. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics, 7(2), 22. Retrieved from [Link]
Gescher, J., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Environmental Pollution, 363, 125298. Retrieved from [Link]
Google Patents. (n.d.). Methods for reducing adduct formation for mass spectrometry analysis.
National Toxicology Program. (n.d.). Methyl vinyl ketone. Retrieved from [Link]
Slavov, N. (2020, May 18). Mass spectrometry analysis for relative and absolute quantification of proteins [Video]. YouTube. Retrieved from [Link]
JoVE. (2022, July 1). Metabolic Labeling:New Transcribed RNA: High-Resolution Gene Expression Profiling l Protocol Preview [Video]. YouTube. Retrieved from [Link]
NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. Retrieved from [Link]
Esposito, E., et al. (2025). Investigation of Methyl-vinyl Ketone, 2- and 3-Butenal Decomposition pathways through semi-automated Variable Reaction Coordinate Transition State Theory. Physical Chemistry Chemical Physics. Retrieved from [Link]
DiVA. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
Application Note: Precision Quantitation of Methyl Vinyl Ketone (MVK) via GC-MS Using Isotope Dilution (MVK-13C4) and PFBHA Derivatization
Executive Summary Methyl Vinyl Ketone (MVK, 3-buten-2-one) is a highly reactive -unsaturated ketone, commonly encountered as a hazardous environmental pollutant and a toxic metabolite of isoprene. Its quantification in b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl Vinyl Ketone (MVK, 3-buten-2-one) is a highly reactive
-unsaturated ketone, commonly encountered as a hazardous environmental pollutant and a toxic metabolite of isoprene. Its quantification in biological matrices and air samples is complicated by its high volatility, polarity, and instability.
This protocol details a robust, self-validating methodology for the quantification of MVK using Isotope Dilution Mass Spectrometry (IDMS) with Methyl Vinyl Ketone-13C4 as the internal standard. The method utilizes O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization to convert labile MVK into stable, lipophilic oxime derivatives suitable for high-sensitivity GC-MS analysis.
Key Advantages[1]
Specificity: PFBHA derivatization shifts the mass window away from low-molecular-weight interferences.
Accuracy: The use of MVK-13C4 compensates for matrix effects, extraction inefficiencies, and derivatization variability.
Sensitivity: The pentafluorobenzyl moiety provides excellent ionization efficiency in Electron Impact (EI) and superior sensitivity in Negative Chemical Ionization (NCI) modes.
Scientific Rationale & Chemistry
The Challenge of MVK Analysis
Direct injection of MVK is prone to poor retention on non-polar columns and peak tailing due to its polarity. Furthermore, MVK is a Michael acceptor; it reacts rapidly with thiols and amines in biological samples, leading to underestimation.
Derivatization Chemistry
We utilize PFBHA to stabilize MVK. The reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of MVK, followed by dehydration to form the oxime.
Reaction Scheme:
This reaction produces two geometric isomers (E and Z) which are typically resolved chromatographically. Both isomers must be summed for quantification.
Isotope Dilution Principle
MVK-13C4 (fully carbon-labeled) acts as the ideal internal standard. It possesses identical chemical reactivity and extraction coefficients to endogenous MVK but is distinguishable by mass spectrometry (+4 Da shift).
The following diagram illustrates the critical path from sample preparation to data acquisition.
Caption: Figure 1. Step-by-step workflow for the derivatization and extraction of MVK using MVK-13C4 internal standard.
Detailed Protocol
Preparation of Standards
Stock Solutions: Prepare 1 mg/mL stock solutions of MVK and MVK-13C4 in methanol. Store at -20°C.
Working Standard: Dilute MVK stock to create a calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL) in water.
Internal Standard Solution: Prepare a fixed concentration of MVK-13C4 (e.g., 200 ng/mL) in water.
PFBHA Reagent: Prepare a 10 mg/mL solution of PFBHA-HCl in HPLC-grade water. Prepare fresh daily.
Sample Preparation & Derivatization[3]
Aliquot: Transfer 1.0 mL of sample (urine, plasma, or aqueous air trap extract) into a 4 mL screw-cap glass vial.
Spike: Add 50
L of the MVK-13C4 Internal Standard Solution to every sample and calibrator. Vortex briefly.
Buffer: Add 0.5 mL of 0.1 M Phthalate Buffer (pH 4.0). Note: Acidic pH catalyzes Schiff base formation.
Derivatize: Add 100
L of PFBHA Reagent. Cap tightly.
Incubate: Heat at 60°C for 20 minutes in a heating block. Allow to cool to room temperature.
Extraction
Extract: Add 1.0 mL of Hexane to the reaction vial.
Agitate: Vortex vigorously for 2 minutes or shake on a mechanical shaker.
Separate: Centrifuge at 2000 x g for 5 minutes to separate phases.
Transfer: Carefully transfer the upper organic layer (Hexane) to a clean vial containing a small amount of anhydrous sodium sulfate (to remove residual water).
Final Vial: Transfer the dried hexane extract to a GC autosampler vial with a glass insert.
Standard ionization; NCI optional for higher sensitivity.
Acquisition
SIM (Selected Ion Monitoring)
Essential for trace quantification.
Data Analysis & Quantification
The PFBHA derivative of MVK (MW 265) and MVK-13C4 (MW 269) will elute as two distinct peaks (E and Z isomers) for each compound.
Target Ions (EI Mode)
Compound
Molecular Weight
Quant Ion (m/z)
Qualifier Ion 1 (m/z)
Qualifier Ion 2 (m/z)
MVK-PFB-Oxime
265
265 (M)
181 (PFB)
248 [M-OH]
MVK-13C4-PFB-Oxime
269
269 (M)
181 (PFB)
252 [M-OH]
Note: The m/z 181 ion (pentafluorobenzyl cation) is the base peak for both but cannot distinguish the isotope. Use the molecular ions (265/269) for quantification ratios.
Calculation
Integrate: Sum the areas of the E and Z isomer peaks for the Analyte (m/z 265).
Integrate: Sum the areas of the E and Z isomer peaks for the Internal Standard (m/z 269).
Ratio: Calculate the Area Ratio (
).
Quantify: Plot Area Ratio vs. Concentration Ratio to generate the calibration curve.
Quality Control & Troubleshooting
Linearity: The method is typically linear from 1 ng/mL to 1000 ng/mL (
).
Interference: Acetone and other ubiquitous carbonyls also form PFBHA derivatives. Ensure the chromatographic method resolves MVK-oximes from Acetone-oxime (which elutes earlier).
Recovery: If recovery is low (<70%), increase the extraction solvent volume or switch to Ethyl Acetate (though this may extract more water/impurities).
Isomer Ratio: The E/Z ratio should remain constant across standards and samples. A shift in ratio may indicate matrix-induced isomerization or thermal degradation in the inlet.
References
US EPA. (2021). Method 556: Determination of Carbonyl Compounds in Drinking Water by PFBHA Derivatization and GC/ECD.Link
Borrás, E., et al. (2021).[2] On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques.[3][2][4] Link
Sigma-Aldrich. (n.d.).[3] Methyl vinyl ketone (stabilised) for synthesis.Link
Technical Support Center: A Researcher's Guide to Stabilizing Methyl Vinyl Ketone-13C4
Welcome to the technical support center for Methyl Vinyl Ketone-13C4 (MVK-13C4). This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable isotopically labeled compo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Methyl Vinyl Ketone-13C4 (MVK-13C4). This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable isotopically labeled compound in their work. As a highly reactive enone, MVK-13C4 is prone to spontaneous polymerization, a characteristic that can compromise experimental integrity, leading to inaccurate quantitation, reaction failures, and instrument contamination.
This document provides in-depth, field-proven insights into the causes of MVK polymerization and offers robust, validated protocols for its prevention and troubleshooting. Our goal is to empower you with the knowledge to ensure the stability and purity of your MVK-13C4, from storage to final application.
Section 1: Understanding the Challenge: The Inherent Instability of MVK
This section delves into the fundamental chemical properties of Methyl Vinyl Ketone that make it susceptible to polymerization and the implications for your research.
FAQ 1.1: What is Methyl Vinyl Ketone (MVK) and why is the 13C4-labeled version used?
Methyl Vinyl Ketone (MVK), with the IUPAC name but-3-en-2-one, is the simplest example of an enone—a molecule containing both an alkene and a ketone functional group.[1] Its conjugated system makes it a versatile reagent in organic synthesis, notably as a Michael acceptor in reactions like the Robinson annulation for steroid synthesis.[1]
The 13C4 isotopically labeled version, where all four carbon atoms are the heavy isotope ¹³C, is an invaluable tool for mechanistic and metabolic studies.[2] By introducing MVK-13C4 into a biological or chemical system, researchers can trace the metabolic fate of the carbon skeleton using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the elucidation of biosynthetic pathways and reaction mechanisms with high precision.[2]
FAQ 1.2: Why is MVK so prone to polymerization?
MVK's reactivity stems from the electronic structure of its conjugated π-system. It can polymerize through several mechanisms, primarily radical and anionic pathways.[3][4]
Radical Polymerization: This is the most common pathway. It can be initiated by heat, ultraviolet (UV) light, or the presence of radical species (like peroxides).[5] The process begins when an initiator creates a radical that attacks the double bond of an MVK molecule, creating a new, larger radical. This process repeats, rapidly forming long polymer chains. Dissolved oxygen can paradoxically contribute to the formation of initiator radicals, accelerating polymerization once consumed.[6]
Anionic Polymerization: Strong bases or other nucleophiles can initiate anionic polymerization by attacking the electron-deficient double bond (a Michael addition).[3][7]
Spontaneous Polymerization: Even without explicit initiators, MVK can polymerize spontaneously, especially upon exposure to heat or sunlight.[8][9] This instability necessitates the addition of inhibitors for storage.[1]
Below is a diagram illustrating the primary polymerization pathways.
Diagram 1: MVK Polymerization Pathways.
FAQ 1.3: What are the consequences of MVK polymerization in my experiment?
Using polymerized or partially polymerized MVK-13C4 can have severe consequences for your research:
Inaccurate Stoichiometry: If a portion of your MVK has polymerized, the actual molar concentration of the monomer in your solution will be lower than calculated, leading to incorrect reactant ratios and potentially failed reactions.
Altered Reactivity: The presence of oligomers and polymers can interfere with the intended reaction, leading to unexpected side products or complete inhibition of the desired transformation.
Physical Interference: Polymers can precipitate out of solution, causing issues with liquid handling, blocking tubing in automated systems (like HPLC or flow reactors), and contaminating glassware.
Compromised Analytical Data: In tracer studies, the presence of ¹³C-labeled polymer will complicate NMR and MS analysis, making it difficult to interpret the results and accurately track the labeled monomer.
Section 2: Proactive Prevention: Storage and Handling Best Practices
Proper storage and handling are the first and most critical lines of defense against the premature polymerization of MVK-13C4.
FAQ 2.1: What are the ideal storage conditions for MVK-13C4?
To maximize shelf-life and maintain purity, MVK-13C4 must be stored under conditions that minimize the risk of polymerization. The key factors are temperature, light, and atmospheric conditions.
A note on isotopically labeled compounds: Stable (¹³C) and radiolabeled compounds can exhibit accelerated rates of decay and decomposition compared to their unlabeled counterparts. Therefore, strict adherence to these storage conditions is especially critical for MVK-13C4 to ensure its chemical and isotopic integrity.[12]
FAQ 2.2: What inhibitors are typically used for MVK and how do they work?
Commercial preparations of MVK are stabilized with an inhibitor to prevent polymerization during shipping and storage.[1][5] The most common inhibitor is hydroquinone (HQ) .[1][3]
Hydroquinone functions as a radical scavenger. In the presence of free radicals (R•), which would otherwise initiate polymerization, HQ donates a hydrogen atom to neutralize the radical, forming a stable semiquinone radical that does not propagate the polymer chain.
Diagram 2: Radical scavenging by hydroquinone.
FAQ 2.3: The product sheet for my MVK-13C4 lists an inhibitor. Do I need to do anything else for storage?
Generally, no. As long as the MVK-13C4 is stored under the recommended conditions (refrigerated, in the dark, under inert gas), the inhibitor will effectively prevent polymerization. However, it is crucial to monitor the inhibitor levels over long-term storage, as they can be depleted, especially if the material is frequently opened.
Section 3: Troubleshooting Guide: Identifying and Addressing Polymerization
Even with the best precautions, polymerization can occur. This section provides guidance on how to identify and handle compromised MVK-13C4.
FAQ 3.1: How can I tell if my MVK-13C4 has started to polymerize?
There are several indicators of polymerization:
Visual Inspection: The most obvious sign is a change in the physical state. Pure MVK is a colorless to pale yellow liquid.[5] Polymerization will cause it to become more viscous, eventually forming a gel or a solid, waxy polymer.
Precipitation: You may observe solid particles or a precipitate in the liquid.
Difficulty in Handling: Increased viscosity can make it difficult to pipette or draw the liquid into a syringe.
FAQ 3.2: I suspect polymerization. What analytical techniques can I use to confirm this?
If you suspect polymerization, you can use analytical techniques to confirm the purity of your MVK-13C4.
¹H NMR Spectroscopy: This is a powerful and relatively quick method. In the ¹H NMR spectrum of the MVK monomer, you will see sharp signals in the vinyl region (approximately 5.9-6.3 ppm).[4][6] As polymerization occurs, these vinyl proton signals will decrease in intensity and eventually disappear. Concurrently, broad signals will appear in the alkyl region (approximately 1.0-3.0 ppm), which are characteristic of the polymer backbone.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for assessing the purity of the volatile monomer.[1] The presence of the polymer, which is non-volatile, will be indicated by a decrease in the peak area of the MVK monomer over time or compared to a fresh standard. Pyrolysis-GC-MS can be used to characterize the polymer by breaking it down into identifiable fragments.[13]
Infrared (IR) Spectroscopy: The polymerization process involves the opening of the C=C double bond. In the IR spectrum, you will observe the disappearance of the vinyl C=C stretching vibration (around 1664 cm⁻¹) upon polymerization.[2]
Protocol 1: Quick Quality Control Check by ¹H NMR
Sample Preparation: In a clean NMR tube, dissolve a small aliquot (1-2 drops) of your MVK-13C4 in approximately 0.5 mL of deuterated chloroform (CDCl₃).
Acquisition: Acquire a standard ¹H NMR spectrum.
Analysis:
Monomer Present: Look for the characteristic sharp multiplet signals of the vinyl protons between δ = 5.9 and 6.3 ppm and the sharp singlet for the methyl protons around δ = 2.29 ppm.[6]
Polymer Present: Look for a significant decrease in the integration of the vinyl proton signals relative to the methyl signal. The appearance of broad, poorly resolved peaks between δ = 1.0 and 3.0 ppm is a strong indicator of polymer formation.[4]
FAQ 3.3: My MVK-13C4 has polymerized. Can I still use it?
It is strongly recommended not to use polymerized MVK-13C4. The presence of the polymer will compromise your experiment's accuracy and reproducibility for the reasons outlined in FAQ 1.3. There is no practical way to reverse the polymerization process.
FAQ 3.4: How do I safely dispose of polymerized MVK?
Disposal procedures must comply with your institution's and local environmental regulations.
Unused/Partially Polymerized MVK: This should be treated as flammable and toxic liquid waste. It should be collected in a suitable, labeled container for hazardous waste disposal.[8][10]
Fully Polymerized MVK: If the MVK has fully solidified and no longer contains residual monomer, it can often be disposed of as solid chemical waste. However, if there is any doubt about the presence of unreacted monomer, it is safest to treat the solid as hazardous waste.
Spills: Small spills can be absorbed with an inert material like sand or vermiculite and placed in a sealed container for disposal.[9][14] Ensure the area is well-ventilated and all ignition sources are removed.[8][9]
Section 4: Advanced Protocols: Using MVK-13C4 in Your Experiments
For many applications, the presence of an inhibitor is undesirable. This section provides a validated protocol for its removal.
FAQ 4.1: Do I need to remove the inhibitor before using MVK-13C4 in my reaction?
Yes, for most applications, especially in polymerization reactions or when using catalysts that are sensitive to phenolic compounds, the inhibitor must be removed immediately before use. The inhibitor's function is to prevent polymerization, which is often the goal of the experiment itself.
Protocol 2: Step-by-Step Guide for Inhibitor Removal
The most common and effective method for removing hydroquinone (HQ) is to pass the MVK through a short column of basic alumina.[3][7]
Materials:
MVK-13C4 (stabilized)
Basic alumina (activated)
Small chromatography column or a Pasteur pipette plugged with glass wool
Collection flask (chilled in an ice bath)
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
Activate Alumina (if necessary): If you are not using fresh, anhydrous basic alumina, it should be activated. Spread the alumina in a ceramic dish and heat it in an oven at >200°C for several hours, then allow it to cool to room temperature in a desiccator.[7]
Prepare the Column: Pack a small chromatography column or a Pasteur pipette with a plug of glass wool at the bottom, followed by approximately 5-10 cm of activated basic alumina. The amount of alumina will depend on the volume of MVK to be purified; a 5-10 fold excess by weight is a good starting point.
Equilibrate: Flush the column with an inert gas (nitrogen or argon).
Purification:
Carefully add the MVK-13C4 to the top of the column.
Allow the MVK to percolate through the alumina under gravity or with gentle positive pressure from the inert gas.
Collect the purified, inhibitor-free MVK-13C4 in a flask that is pre-chilled in an ice bath.
Immediate Use: The purified MVK is now uninhibited and highly prone to polymerization . It should be used immediately.
Diagram 3: Workflow for inhibitor removal.
FAQ 4.2: I've removed the inhibitor. How long is the "unstabilized" MVK-13C4 stable?
Unstabilized MVK is highly unstable and should be used within a few hours at most .[9][15] It should be kept cold (on ice) and under an inert atmosphere until it is added to the reaction mixture. Do not attempt to store uninhibited MVK.
FAQ 4.3: Are there any reaction conditions I should avoid to prevent polymerization during my experiment?
Yes. To minimize unwanted polymerization during your reaction, avoid:
High Temperatures: If possible, run your reaction at the lowest effective temperature.
Exposure to Light: Protect your reaction vessel from UV and strong visible light.
Presence of Strong Bases or Acids: Unless required for your reaction, avoid strong acids and bases which can initiate polymerization.[7][8]
Contamination with Oxidizing Agents or Peroxides: Ensure all glassware is clean and solvents are peroxide-free.[7]
By understanding the inherent reactivity of MVK-13C4 and implementing these rigorous storage, handling, and purification protocols, you can ensure the integrity of your material and the success of your experiments.
References
National Center for Biotechnology Information. (n.d.). Methyl vinyl ketone. PubChem. Retrieved from [Link]
New Jersey Department of Health. (2000). Hazard Substance Fact Sheet: Methyl Vinyl Ketone. Retrieved from [Link]
National Toxicology Program. (1991). Methyl vinyl ketone: Summary of Data for Chemical Selection. Retrieved from [Link]
CPAchem. (2024). Safety data sheet: Methyl vinyl ketone. Retrieved from [Link]
Thermo Fisher Scientific. (2010). Safety Data Sheet: Methyl vinyl ketone.
Wilson, T. P., et al. (2020). Controlled radical polymerization of vinyl ketones using visible light. Polymer Chemistry.
Wikipedia. (n.d.). Methyl vinyl ketone. Retrieved from [Link]
El Haddad, I., et al. (2013). Radical mechanisms of methyl vinyl ketone oligomerization through aqueous phase OH-oxidation.
Reddit. (2020). Removing inhibitor from methyl methacrylate. r/chemhelp. Retrieved from [Link]
van der Werf, I. D., et al. (2011). A pyrolysis-GC–MS investigation of poly(vinyl phenyl ketone). Analytical and Bioanalytical Chemistry.
Krumsiek, J., et al. (2015). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. Metabolomics.
Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]
Technical Support Center: Methyl Vinyl Ketone-13C4 (MVK-13C4)
Welcome to the MVK-13C4 Optimization Hub. You are likely working with Methyl Vinyl Ketone-13C4 (13C4H6O) , a high-value isotopic building block used to trace metabolic pathways or elucidate reaction mechanisms (e.g., Rob...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the MVK-13C4 Optimization Hub.
You are likely working with Methyl Vinyl Ketone-13C4 (13C4H6O) , a high-value isotopic building block used to trace metabolic pathways or elucidate reaction mechanisms (e.g., Robinson Annulation, Diels-Alder).
Unlike standard MVK, where a 50% yield is an annoyance, a 50% yield with MVK-13C4 is a significant financial and data loss. This guide addresses the unique challenges of handling this volatile, reactive, and expensive isotopologue.
Part 1: Storage, Stability & Handling
Q: My MVK-13C4 arrived with a stabilizer. Should I distill it before use?
A:Proceed with extreme caution.
Standard protocols often recommend distilling MVK to remove the stabilizer (typically Hydroquinone or BHT) to prevent inhibition of reaction kinetics. However, for MVK-13C4, distillation poses a high risk of material loss due to its volatility (BP ~81°C) and the small volumes typically handled (100 mg – 1 g).
Recommendation: Do not distill unless your specific catalytic cycle (e.g., certain organocatalytic Michael additions) is strictly inhibited by phenols.
The Workaround: If you must remove the stabilizer, use a bulb-to-bulb (Kugelrohr) distillation setup at reduced pressure (e.g., 120 mmHg, bath temp 30-35°C) into a receiver cooled to -78°C. Do not use a standard rotary evaporator.
Q: How do I prevent polymerization during storage?
A: MVK is prone to anionic polymerization, triggered by bases, light, or heat.
Temperature: Store at -20°C or lower.
Atmosphere: Always store under Argon or Nitrogen. Oxygen can form peroxides that initiate radical polymerization.
Physical State: If the liquid becomes viscous or cloudy, oligomerization has occurred.
Q: What is the "Zero-Loss" dispensing protocol?
A: Due to its high vapor pressure, opening a vial of MVK-13C4 at room temperature can result in the loss of milligrams of labeled material within seconds. Follow this workflow:
Figure 1: Zero-Loss dispensing workflow to prevent condensation and evaporation.
Part 2: Reaction Optimization (Michael Addition & Robinson Annulation)
Q: I am observing low yields in a Michael Addition. The MVK-13C4 seems to disappear, but no product forms. Why?
A: The "disappearing electrophile" phenomenon usually points to polymerization competing with the desired 1,4-addition. MVK is highly susceptible to base-catalyzed polymerization.
The Causality: Strong bases (e.g., NaOMe, KOH) or high concentrations of amine bases initiate polymerization of MVK faster than the nucleophile can attack the
-carbon.
The Fix:
Change the Base: Switch to a weaker base or a buffered system. For Robinson Annulations, use pyrrolidine/acetic acid (enamine catalysis) rather than strong alkoxides.
Inverse Addition: Do not add the nucleophile to the MVK. Instead, slowly add the MVK-13C4 (diluted in solvent) to the nucleophile/catalyst mixture using a syringe pump. This keeps the concentration of free MVK low, statistically favoring the nucleophile attack over self-polymerization.
Temperature: Lower the temperature to 0°C or -10°C . Polymerization has a higher activation energy than the Michael addition; cooling suppresses the side reaction.
Q: Can I use MVK-13C4 as the limiting reagent?
A:Yes, and you should.
In standard synthesis, MVK is cheap and used in excess (1.5 – 2.0 equiv). With MVK-13C4, the label is the cost driver.
Protocol Adjustment: Use 1.2 – 1.5 equivalents of the nucleophile (the non-labeled starting material) relative to 1.0 equivalent of MVK-13C4.
Benefit: This forces the consumption of the labeled material and simplifies purification, as the excess non-labeled starting material is easier to separate than MVK oligomers.
Part 3: Diels-Alder Cycloadditions
Q: My Diels-Alder reaction with MVK-13C4 is too slow at room temperature. Should I heat it?
A: Heating MVK (especially >80°C) significantly increases the risk of polymerization and "fouling" of the labeled material.
Alternative 1: Lewis Acid Catalysis
Add 10-20 mol% of a Lewis Acid (e.g., AlCl₃, Et₂AlCl, or ZnCl₂ ) or a Lanthanide triflate (e.g., Yb(OTf)₃ ). These coordinate to the carbonyl oxygen, lowering the LUMO energy of the MVK-13C4 and accelerating the reaction at 0°C to RT .
Alternative 2: Aqueous Acceleration
If your diene is hydrophobic (e.g., cyclopentadiene), run the reaction in water or water/alcohol mixtures. The hydrophobic effect forces the reactants together, and hydrogen bonding to the carbonyl activates the MVK. This is a "green" method that often proceeds faster than in organic solvents.
Part 4: Troubleshooting & Diagnostics
Q: How do I troubleshoot a failed reaction without wasting more labeled material?
A: Use the following logic tree to diagnose the failure mode before attempting a second run.
Figure 2: Diagnostic logic for MVK-13C4 reaction failures.
Data Summary: Reaction Condition Effects
Parameter
Standard Condition (Avoid)
Optimized for MVK-13C4
Reason
Stoichiometry
MVK in Excess (1.5 eq)
Nucleophile in Excess (1.2 eq)
Maximize consumption of label.
Addition Mode
One-pot / Rapid
Syringe Pump (Slow)
Suppresses polymerization.
Temperature
Reflux (>60°C)
0°C to RT (with Catalyst)
Prevents thermal degradation.
Stabilizer
Distill before use
Use as-is (if possible)
Prevents distillation loss.
References
Handling of Methyl Vinyl Ketone (Hazard Summary). New Jersey Department of Health.
[Link]
Robinson Annulation: Mechanism and Retrosynthesis. Master Organic Chemistry.
[Link]
Direct Enantioselective Michael Addition of Aldehydes to Vinyl Ketones. Journal of the American Chemical Society.
[Link]
Purification of Methyl Vinyl Ketone. ResearchGate Discussion.
[Link]
Troubleshooting
Technical Support Center: Purification of Methyl Vinyl Ketone-13C4
Introduction: Methyl Vinyl Ketone (MVK), particularly its isotopically labeled form, Methyl Vinyl Ketone-13C4 (MVK-13C4), is a critical building block in pharmaceutical research and metabolic studies. As a simple enone,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Methyl Vinyl Ketone (MVK), particularly its isotopically labeled form, Methyl Vinyl Ketone-13C4 (MVK-13C4), is a critical building block in pharmaceutical research and metabolic studies. As a simple enone, its high reactivity makes it invaluable for synthetic transformations like Michael additions and Diels-Alder reactions.[1] However, this same reactivity presents significant challenges during its purification. MVK readily polymerizes, especially when exposed to heat, light, or impurities.[1][2] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of MVK-13C4 from complex reaction mixtures, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My MVK-13C4 is polymerizing during distillation, even under vacuum. What can I do?
A1: This is the most common issue with MVK. The cause is almost always thermal stress or the presence of radical initiators.
Add an Inhibitor: Before any heating, add a radical inhibitor like hydroquinone to the crude MVK.[1] A small amount (e.g., 0.1% w/w) is typically sufficient.
Lower the Temperature: Use a high-vacuum pump to significantly lower the boiling point.[3][4] The goal is to keep the distillation pot temperature as low as possible.
Work Quickly: Do not leave the distillation running unattended for extended periods. Distill the product and immediately store it under appropriate conditions.
Q2: After purification, my MVK-13C4 turned yellow and viscous upon storage. Why did this happen?
A2: This indicates slow polymerization and degradation. Proper storage is as crucial as proper purification.
Inhibitor is Key: Ensure the purified MVK-13C4 is stored with an inhibitor, such as hydroquinone.[1]
Cold & Dark: Store the vial in a refrigerator or freezer (below 5°C), protected from light.[5][6][7] An amber vial stored inside a secondary container in a cold, dark environment is ideal.
Inert Atmosphere: If possible, store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can initiate polymerization.[2]
Q3: My yield is very low after aqueous workup. Where is my product going?
A3: MVK has moderate solubility in water. Significant product loss can occur during extraction phases.
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate.[8] This decreases the solubility of MVK in the aqueous phase and drives it into the organic layer.
Multiple Extractions: Perform multiple extractions with a smaller volume of organic solvent (e.g., 3 x 50 mL) rather than a single large extraction (1 x 150 mL) to maximize recovery.
Azeotropic Distillation: MVK can form an azeotrope with water.[9] If your reaction is aqueous, you may need to perform a fractional distillation to first isolate the azeotrope, which can then be broken by salting out and drying.[9]
Q4: Can I use flash column chromatography to purify MVK-13C4?
A4: Yes, but with precautions. The silica gel surface can be acidic and may catalyze polymerization or degradation.
Deactivate Silica: Pre-treat the silica gel by flushing the packed column with your eluent containing a small amount of a non-nucleophilic base, like triethylamine (~1%).[10]
Run Quickly: Do not let the compound sit on the column for an extended time. Flash chromatography, which uses pressure to speed up elution, is preferred over gravity chromatography.
Dry Loading: For best resolution, consider a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column.[10]
Troubleshooting Guides: Scenario-Based Problem Solving
Scenario 1: Low Purity After Fractional Distillation
Problem: You've performed a vacuum fractional distillation, but NMR/GC-MS analysis shows significant contamination from a close-boiling impurity.
Causality Analysis: The boiling points of your MVK-13C4 and the impurity are too close for efficient separation with your current setup. This is common if the impurity is a structurally similar byproduct, such as a regioisomer or a small oligomer.
Solution Pathway:
Improve Distillation Efficiency:
Use a longer, insulated fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.
Maintain a slow, steady distillation rate. A rapid rate will disrupt the temperature gradient in the column, leading to poor separation.
Switch Purification Method: If distillation fails, chromatography is the next logical step. The polarity difference between MVK and the impurity is likely larger than their boiling point difference.
Validation Step: After purification by the new method, run a purity check (e.g., qNMR or GC with an internal standard) to confirm the removal of the specific impurity.
Scenario 2: Product Loss During Solvent Removal (Rotovap)
Problem: After combining your pure fractions from chromatography, a significant amount of product is lost during solvent removal on the rotary evaporator.
Causality Analysis: MVK is a volatile compound with a boiling point of 81.4°C at atmospheric pressure.[3] Aggressive solvent removal (high temperature, high vacuum) will cause co-evaporation of the product with the solvent.
Solution Pathway:
Control the Temperature: Use a low-temperature water bath (20-25°C). Never use high heat.
Control the Vacuum: Apply vacuum gradually. Do not pull a full vacuum immediately. Find the "sweet spot" where the solvent evaporates at a steady rate without vigorous bumping.
Use a Cold Trap: Ensure your rotovap's condenser and any external cold traps (e.g., dry ice/acetone) are functioning effectively to re-condense any volatilized MVK.
Final Step - High Vacuum: Once the bulk of the solvent is gone, you can switch to a high vacuum line for a short period at low temperature (0°C or below) to remove the final traces of solvent.
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This method is ideal for separating MVK-13C4 from non-volatile impurities or those with significantly different boiling points.
Inhibitor Addition: To the crude reaction mixture in a round-bottom flask, add hydroquinone (approx. 100-200 ppm).
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, condenser, and receiving flask. Ensure all glass joints are properly sealed for vacuum. Use boiling chips or a magnetic stir bar to ensure smooth boiling.[4]
Drying (Optional): If water is present, pre-dry the crude mixture with a suitable drying agent like anhydrous potassium carbonate or calcium chloride, then filter.[3][11]
Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully reduce the pressure.
Heating: Gently heat the distillation flask using a water or oil bath.
Fraction Collection: Collect the distillate that comes over at the expected boiling point for MVK-13C4 at the measured pressure. Discard any initial low-boiling fractions.
Post-treatment: Add a small amount of hydroquinone to the collected, purified MVK-13C4.
Storage: Store immediately in a sealed, amber vial at <5°C.[7]
Protocol 2: Purification by Flash Column Chromatography
This method is best for separating MVK-13C4 from impurities with different polarities.
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your MVK-13C4 an Rf value of approximately 0.3.[12]
Column Packing:
Prepare a slurry of silica gel 60 in your chosen non-polar solvent (e.g., hexanes).
Pour the slurry into the column and allow it to pack under gravity. Gently tap the column to ensure even packing.
Add a thin layer of sand to the top of the silica bed.
Column Deactivation: Elute the packed column with one to two column volumes of your chosen mobile phase containing ~1% triethylamine. This neutralizes acidic sites on the silica.
Sample Loading:
Dissolve the crude MVK-13C4 in a minimal amount of the mobile phase.
Carefully pipette the solution onto the top of the silica gel bed.
Elution:
Carefully add the mobile phase to the column.
Using gentle positive pressure (air or nitrogen), push the solvent through the column at a steady rate.
Collect fractions in test tubes and monitor the elution by TLC.
Fraction Pooling & Solvent Removal:
Combine the fractions containing pure MVK-13C4.
Add a small crystal of hydroquinone to the pooled fractions.
Remove the solvent using a rotary evaporator with a low-temperature water bath (≤25°C).
Storage: Store the purified product as described in Protocol 1.
Data & Visualization
Table 1: Comparison of Purification Methods for MVK-13C4
Parameter
Vacuum Distillation
Flash Chromatography
Best For
Separating by boiling point
Separating by polarity
Primary Risk
Thermal Polymerization
Polymerization on silica
Typical Yield
60-80%
70-90%
Throughput
High (grams to kgs)
Low to Medium (mgs to grams)
Key Precaution
Use of inhibitor, low temp
Deactivation of silica
Diagram 1: Decision Workflow for MVK-13C4 Purification
This diagram outlines the logical steps a researcher should take when deciding on a purification strategy for a crude MVK-13C4 reaction mixture.
Caption: Decision workflow for selecting a purification method.
References
Process for the manufacture of methyl vinyl ketone.
Synthesis the following compound given below Mvk from acetone. askIITians. [Link]
Can anyone tell me the procedure for purification of Methyl vinyl ketone? ResearchGate. [Link]
Distillation - Separations And Purifications. Jack Westin. [Link]
Methyl vinyl ketone | C4H6O. PubChem, National Institutes of Health. [Link]
Purification: Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]
Strategies for Sustainable Purification of Peptides Using Flash Chromatography. Xtalks. [Link]
Technical Support: Troubleshooting Low Yield in Methyl Vinyl Ketone-13C4 Synthesis
Introduction: The Economics of Labeled Synthesis Synthesizing Methyl Vinyl Ketone (MVK) with full carbon-13 labeling (13C4) is fundamentally different from standard commodity synthesis. When using precursors like Acetone...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Economics of Labeled Synthesis
Synthesizing Methyl Vinyl Ketone (MVK) with full carbon-13 labeling (13C4) is fundamentally different from standard commodity synthesis. When using precursors like Acetone-13C3 and Formaldehyde-13C , the cost of reagents prohibits the "large excess" strategies often used to drive equilibrium in non-labeled chemistry.
Low yields in this synthesis typically stem from three distinct failure modes: azeotropic loss , polymerization , or retro-aldol reversion . This guide deconstructs these issues into a self-validating troubleshooting workflow.
Module 1: The "Disappearing Mass" Phenomenon (Azeotropes)
Symptom: The reaction appears successful by TLC/NMR, but after distillation or rotary evaporation, the isolated mass is significantly lower than calculated, or the potency is low.
Root Cause: MVK forms a "sticky" binary azeotrope with water.
Many researchers assume that because MVK boils at ~81°C, they can strip off water (bp 100°C) or solvents easily. However, MVK and water form a low-boiling azeotrope. If you discard the "forerun" fraction during distillation, you are likely discarding your product.
A "wet" fraction is mostly your expensive product.
Solubility in Water
Soluble (~10%)
Significant loss during aqueous workup without salting out.
Troubleshooting Protocol
Do NOT discard the fraction boiling at 75–76°C. This is not just solvent; it is the majority of your product.
Salting Out is Mandatory: Before any extraction, the aqueous phase must be saturated with NaCl. This pushes the organic-soluble MVK out of the aqueous phase (Salting Out Effect).
Drying Agent Selection: Use anhydrous Magnesium Sulfate (MgSO₄) .[2] Avoid Calcium Chloride (CaCl₂), which can sometimes complex with ketones, trapping your labeled material.
Module 2: The "Tar" Factor (Polymerization)
Symptom: The reaction mixture turns viscous, dark yellow/brown, or solidifies during distillation.
Root Cause: MVK is an electron-deficient enone (Michael acceptor). It is highly prone to radical polymerization, especially when heated or exposed to light. In 13C synthesis, where scale is small and surface-area-to-volume ratio is high, thermal initiation is rapid.
The Stabilization Logic
You must introduce a "Self-Validating System" where a radical scavenger is present at every step involving heat.
Figure 1: Mechanism of yield loss via polymerization and interception by Hydroquinone.
Troubleshooting Protocol
In-Process Stabilization: Add Hydroquinone (0.1% w/w) to the reaction pot before starting any dehydration or distillation step.
Receiving Flask Stabilization: Place a small crystal of Hydroquinone in the receiving flask of your distillation setup. This ensures that as pure MVK distills over, it is immediately stabilized.
Storage: Store MVK-13C4 at -20°C under Argon, stabilized with 0.1% Hydroquinone and <0.5% Acetic Acid.
Module 3: Synthetic Route Selection (The Yield Bottleneck)
Symptom: Low conversion of Acetone-13C3.
Root Cause: The direct Aldol condensation of Acetone and Formaldehyde is reversible. If the intermediate "Ketol" (4-hydroxy-2-butanone) is not efficiently dehydrated, it can revert to starting materials (Retro-Aldol).
Recommended Workflow: The "Ketol" Isolation Route
Instead of attempting a "one-pot" boil (which degrades MVK), separate the process into two distinct, controllable steps.
Figure 2: Two-step synthesis strategy to minimize retro-aldol reversion.
Step-by-Step Optimization Guide
Step 1: Formation of 4-Hydroxy-2-butanone-13C4 (The Ketol)
Stoichiometry: Use a slight excess of Acetone-13C3 (1.1 equiv) relative to Formaldehyde-13C to minimize polymerization of formaldehyde.
Catalyst: Weak base (e.g., NaHCO₃ or catalytic NaOH). pH control is vital; pH > 11 promotes polymerization.
Checkpoint: Do not proceed until NMR confirms consumption of Formaldehyde.
Step 2: Dehydration to MVK-13C4
Acid Catalyst: Use Oxalic Acid or trace Sulfuric Acid .
The "Push": This reaction is an equilibrium. You must remove water to drive it to the right.
Distill the MVK/Water azeotrope (75°C) as it forms. This physically removes the product from the reaction equilibrium, preventing reversion.
FAQ: Rapid Fire Troubleshooting
Q: Can I use the Mannich base route (Acetone + Formaldehyde + Diethylamine) instead?A: Yes, and it is often higher yielding for labeled compounds. The Mannich salt (4-diethylamino-2-butanone) is a stable solid that can be stored. You can then perform the thermal elimination (Hofmann elimination) only when you need the MVK-13C4. This avoids storing the unstable monomer.
Q: My 13C NMR shows extra peaks around 200 ppm.A: This is likely the dimer. MVK undergoes a hetero-Diels-Alder reaction with itself over time. Redistillation (with hydroquinone) is required to crack the dimer.
Q: Why is my yield calculated as >100%?A: You likely have the MVK-Water azeotrope. 100 mg of "product" might actually be 85 mg MVK and 15 mg water. Dry with MgSO₄ and re-measure.
addressing poor signal-to-noise in 13C NMR of labeled compounds
Ticket Subject: Addressing Poor Signal-to-Noise (S/N) in 13C NMR of Labeled Compounds Assigned Specialist: Senior Application Scientist, Magnetic Resonance Division Welcome to the Technical Support Center You are likely...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Addressing Poor Signal-to-Noise (S/N) in 13C NMR of Labeled Compounds
Assigned Specialist: Senior Application Scientist, Magnetic Resonance Division
Welcome to the Technical Support Center
You are likely here because your expensive, isotopically labeled samples are yielding disappointing spectra. In 13C NMR, even with enrichment, Signal-to-Noise (S/N) is a constant battle against the gyromagnetic ratio (
) and relaxation physics.
This guide moves beyond basic "increase the number of scans" advice. We will troubleshoot the causality of your signal loss, starting from the physical sample and moving through acquisition physics to post-processing.
Module 1: Sample Geometry & Hardware (The Physical Layer)
User Question: I have a mass-limited labeled sample (approx. 2 mg). I dissolved it in 600 µL of solvent, but the signal is buried in noise. Should I just run it longer?
Technical Diagnosis:
No. Running it longer is the "brute force" approach and scales poorly (S/N scales with the square root of scans). The root cause here is concentration dilution , not acquisition time. NMR coils detect concentration, not absolute mass.
Protocol: The Susceptibility-Matched Microcell (Shigemi) Method
Standard 5mm tubes require ~550–600 µL to fill the coil height. If you have 2 mg in 600 µL, your concentration is low.
Switch to a Shigemi Tube: These tubes use susceptibility-matched glass plugs (matched to your specific solvent, e.g., CDCl3 or D2O) to sandwich the sample into a smaller volume (~280 µL) without creating magnetic susceptibility gradients that ruin lineshape.[1]
The Concentration Factor: By reducing volume from 600 µL to 280 µL while keeping mass constant, you increase molar concentration by ~2.1x .
The S/N Gain: Since S/N
Concentration, you effectively double your signal. To achieve this same 2x gain by scanning, you would need 4x the instrument time (e.g., 4 hours instead of 1 hour).
Data Comparison: Standard vs. Shigemi
Parameter
Standard 5mm Tube
Shigemi Tube
Efficiency Gain
Sample Volume
600 µL
280 µL
N/A
Effective Conc.
1.0x (Baseline)
~2.1x
+110% Signal
Time to Target S/N
16 Hours
~4 Hours
4x Faster
Cost
Low (~$5)
High (~$150)
Pays off in magnet time
Critical Note: Ensure the Shigemi tube is matched to your solvent (e.g., do not use a CDCl3 tube for DMSO). Mismatch causes severe shimming errors.
Module 2: Acquisition Physics (The Pulse Sequence Layer)
User Question: I am running a standard carbon experiment. My labeled carbons are visible, but the intensity is lower than expected, and integration is wrong. Why?
Technical Diagnosis:
You are likely facing two competing issues: Relaxation saturation and the Nuclear Overhauser Effect (NOE) . Labeled compounds often have different relaxation times (
) than natural abundance samples due to C-C dipolar coupling, and standard parameters may be saturating your signal.
The Troubleshooting Workflow
Detailed Protocols
1. The NOE Trap (Power Gated vs. Inverse Gated)
Mechanism: Proton decoupling during the relaxation delay (
) transfers magnetization from 1H to 13C via the Nuclear Overhauser Effect. This can boost signal by up to 200% (3x total intensity) for protonated carbons.
The Problem: Quaternary carbons receive very little NOE. If you integrate a methyl group vs. a carbonyl, the methyl will be artificially huge.
Solution:
For Structure ID (Max S/N): Use Power Gated Decoupling (Bruker: zgpg30).[2] Keep the NOE.
For Quantitation: Use Inverse Gated Decoupling (Bruker: zgig). This turns off the decoupler during
, killing the NOE. Warning: This costs you significant S/N.
2. The Relaxation Bottleneck (
)
Labeled carbons relax via Dipole-Dipole interactions.
Protocol: Calculate the Ernst Angle or set
correctly.
If
is too short (< ), the spins become saturated (they don't return to equilibrium Z-magnetization).
Quick Fix: For labeled compounds, add a paramagnetic relaxation agent like Chromium(III) acetylacetonate [Cr(acac)3] (approx 20-50 mM). This bypasses the natural relaxation limit, reducing
from seconds to milliseconds. You can then scan much faster without saturation.
Module 3: The "Labeled" Complication (Coupling)
User Question: My sample is uniformly labeled (U-13C). The peaks are split into multiplets and look shorter than my natural abundance spectra. Is this normal?
Technical Diagnosis:
Yes. In natural abundance (1.1%), the likelihood of two 13C nuclei being adjacent is near zero (
). In U-13C samples, every carbon is coupled to its neighbor.
The Consequence: A singlet becomes a doublet (or doublet of doublets). This splits the signal intensity (height) across multiple peaks. Since S/N is calculated on peak height, splitting reduces your apparent S/N by 50% or more.
Troubleshooting Steps:
Do not decouple 13C: Decoupling 13C while observing 13C is technically difficult (requires specialized probes/hardware).
Processing Fix: You cannot "fix" the physics, but you can recover the "area." When measuring S/N, ensure you are summing the integral of the multiplet, not just the height of one leg.
Alternative Experiment: If S/N is critical and you have protons attached, run a 2D 1H-13C HSQC .
Why? You detect the signal on the Proton channel (1H), which has 4x higher
and 100% natural abundance. The sensitivity gain is massive compared to direct 13C detection, even for labeled compounds.
Module 4: Post-Processing (Data Forensics)
User Question: I've finished the experiment. The S/N is roughly 3:1. Can I save this data without re-running?
Technical Diagnosis:
You can trade resolution for sensitivity using Exponential Multiplication (Window Functions).
Protocol:
Analyze the FID: The early part of the Free Induction Decay contains the signal; the tail contains mostly noise.
Apply Line Broadening (LB): Multiply the FID by a decaying exponential function.
Rule of Thumb: Set LB equal to the natural linewidth of your peaks (usually 1.0 to 3.0 Hz for 13C).
Effect: This suppresses the noisy tail of the FID.
Result: Peaks become broader, but the noise floor drops significantly.
improving solubility of Methyl Vinyl Ketone-13C4 in aqueous solutions
Here is the technical support guide for Methyl Vinyl Ketone-13C4, designed for researchers and drug development professionals. Executive Summary: The "Solubility" Misconception Application Scientist Note: We frequently r...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support guide for Methyl Vinyl Ketone-13C4, designed for researchers and drug development professionals.
Executive Summary: The "Solubility" Misconception
Application Scientist Note:
We frequently receive inquiries regarding the "insolubility" of Methyl Vinyl Ketone (MVK) and its isotopologues (MVK-13C4). It is critical to correct a fundamental chemical misconception: MVK is miscible with water.
If you observe cloudiness, precipitation, or phase separation in your aqueous MVK-13C4 preparations, you are likely not witnessing a solubility limit. Instead, you are observing one of three failure modes:
Rapid Polymerization: MVK is an
-unsaturated ketone prone to spontaneous polymerization, forming insoluble oligomers.
Salting Out: High ionic strength buffers can force phase separation.
Michael Addition: Reaction with nucleophiles (amines/thiols) in your buffer, leading to adduct precipitation.
This guide provides the protocols necessary to distinguish between these issues and maintain MVK-13C4 in a stable, homogeneous solution.
Troubleshooting Guide (Q&A)
Q1: "I added MVK-13C4 to my buffer, and it immediately turned cloudy. Is it insoluble?"
Diagnosis: This is likely polymerization , not insolubility.[1]
Mechanism: MVK is a "Michael acceptor." In the absence of a stabilizer (like hydroquinone) or in the presence of light/heat, it polymerizes into poly(methyl vinyl ketone), which is water-insoluble.
Solution:
Check Stabilizers: Ensure your source material contains a stabilizer (typically 0.1% hydroquinone) if your assay permits.
Temperature Control: MVK-13C4 must be kept on ice (4°C) during preparation. Room temperature accelerates polymerization.
Protocol Adjustment: Do not add neat MVK-13C4 directly to warm buffer. Predissolve in a water-miscible organic solvent (DMSO or Methanol) first (see Protocol A).
Q2: "My stock solution concentration decreases over time, but there is no precipitate."
Diagnosis:Volatility or Hydrolysis .
Mechanism: MVK has a high vapor pressure (approx. 70-80 mmHg at 20°C). If the vessel is not gas-tight, the compound evaporates. Alternatively, in basic pH, MVK undergoes hydration to 4-hydroxy-2-butanone.
Solution:
Seal Integrity: Use crimp-top vials or septum caps. Avoid open-air stirring.
pH Management: Maintain pH < 7.5. At pH > 8.0, hydroxide ions catalyze hydration and polymerization.
Q3: "Can I use PBS (Phosphate Buffered Saline) for my stock solution?"
Diagnosis:Not recommended for long-term storage.Mechanism: While soluble in PBS, the phosphate ions can catalyze slow polymerization over time, and the ionic strength can reduce thermodynamic stability (salting out effect) at very high concentrations.
Solution: Prepare the primary stock in DMSO-d6 (for NMR) or anhydrous DMSO/Methanol (for biological assays). Dilute into PBS only immediately prior to use.
Experimental Protocols
Protocol A: Preparation of a Stable MVK-13C4 Stock Solution
Use this protocol to maximize shelf-life and prevent "insolubility" (polymerization).
Reagents:
Methyl Vinyl Ketone-13C4 (neat liquid)
Anhydrous DMSO (Dimethyl Sulfoxide) or Methanol (LC-MS grade)
Argon or Nitrogen gas
Workflow:
Chill: Place the MVK-13C4 vial and the DMSO solvent on ice for 10 minutes.
Solubilization: In a fume hood, add the calculated volume of MVK-13C4 to DMSO to achieve a 100 mM to 500 mM stock concentration.
Note: DMSO suppresses radical polymerization better than water.
Inerting: Gently purge the headspace of the vial with Argon gas for 15 seconds to remove oxygen (which can form peroxides that trigger polymerization).
Storage: Seal tightly with a PTFE-lined cap. Store at -20°C or -80°C.
Stability:[2][3] Stable for 3-6 months in DMSO at -80°C.
Protocol B: Aqueous Dilution for Biological Assays
Use this immediately before experiment execution.
Thaw: Thaw the DMSO stock on ice.
Buffer Prep: Ensure your aqueous buffer (e.g., HEPES, PBS) is at pH 7.0 - 7.4 .
Critical: Avoid buffers containing free amines (Tris, Glycine) if you are studying protein modification, as MVK will react with the buffer instead of your target.
Dilution: Add the DMSO stock dropwise to the vortexing buffer.
Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects on biological systems.
Usage Window: Use the aqueous solution within 30 minutes .
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for diagnosing solubility/stability issues with MVK-13C4.
Figure 1: Diagnostic workflow for identifying the root cause of MVK-13C4 instability or apparent insolubility.
Technical Data Summary
Parameter
Value / Characteristic
Implication for Solubility
Water Solubility
Miscible (Infinite) [1]
"Insolubility" is actually polymerization.
Vapor Pressure
~80 mmHg @ 25°C [1]
High volatility; keep vessels sealed to maintain concentration.
Reactivity
Michael Acceptor
Reacts with thiols/amines; avoid Tris/Glycine buffers.
Polymerization
Spontaneous (Heat/Light) [2]
Requires 4°C storage and dark conditions.
Density
0.86 g/mL
Lighter than water; may float if not mixed vigorously.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6570, Methyl Vinyl Ketone.
[Link]
Technical Support Center: Matrix Effect Mitigation for Methyl Vinyl Ketone (MVK) Analysis
Introduction: The Stability-Selectivity Paradox Methyl Vinyl Ketone (MVK) presents a dual challenge in bioanalysis and environmental screening: it is highly volatile (boiling point ~81°C) and highly reactive (Michael acc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stability-Selectivity Paradox
Methyl Vinyl Ketone (MVK) presents a dual challenge in bioanalysis and environmental screening: it is highly volatile (boiling point ~81°C) and highly reactive (Michael acceptor). In liquid chromatography-tandem mass spectrometry (LC-MS/MS), these physical properties often force analysts into a paradox. You need extensive sample cleanup to remove matrix interferences, but extensive cleanup causes evaporative loss of the analyte.
The solution is the Stable Isotope Dilution Assay (SIDA) using Methyl Vinyl Ketone-13C4 .
This guide is not a generic overview. It is a targeted troubleshooting and operational manual designed to help you utilize MVK-13C4 to normalize not just ionization suppression (Matrix Effects), but also the specific recovery losses associated with MVK's volatility and derivatization efficiency.
Module 1: The Theory of Matrix Normalization
In Electrospray Ionization (ESI), analytes compete for a limited number of excess charges on the surface of the nebulized droplets. "Matrix Effects" (ME) occur when co-eluting compounds (phospholipids, salts, proteins) "steal" these charges, suppressing the signal of your analyte.[1]
Because MVK-13C4 is chemically identical to native MVK, it co-elutes perfectly. It experiences the exact same suppression event at the exact same time. Therefore, while the absolute area counts of both may drop by 50% due to matrix, the ratio (Native Area / IS Area) remains constant.
Visualizing the Mechanism
Figure 1: The mechanism of Stable Isotope Dilution. The Internal Standard (IS) acts as a normalization anchor against ion suppression caused by matrix components.
Module 2: Experimental Protocol (The "Trap & Spike" Workflow)
Direct analysis of underivatized MVK by LC-MS is rarely successful due to its poor ionization efficiency and volatility. The industry standard (aligned with EPA Method 8315A) involves derivatization with 2,4-Dinitrophenylhydrazine (DNPH) .[2][3][4][5][6][7]
Critical Rule: You must spike the MVK-13C4 before the derivatization step. This allows the IS to correct for reaction efficiency as well as matrix effects.
Step-by-Step Workflow
Step
Action
Technical Rationale
1. Stock Prep
Dissolve MVK-13C4 in cold Acetonitrile (ACN). Store at -20°C.
MVK is volatile. Opening a warm vial results in immediate concentration loss.
2. Spiking
Add MVK-13C4 solution to the sample immediately upon collection or thawing.
Corrects for losses during all subsequent handling steps.
3. Acidification
Adjust sample pH to ~3.0 using Acetate Buffer or HCl.
DNPH reaction is acid-catalyzed.
4. Derivatization
Add excess DNPH reagent. Incubate at 40°C for 60 mins.
Converts volatile MVK into stable MVK-DNPH hydrazone.
5. Extraction
Solid Phase Extraction (C18) or Liquid-Liquid Extraction (Hexane).
Removes excess DNPH reagent which can foul the MS source.
6. LC-MS/MS
Analyze using Reverse Phase (C18).
Detect the MVK-DNPH and MVK-13C4-DNPH derivatives.
Workflow Logic Diagram
Figure 2: The "Co-Reaction" workflow ensures that if the derivatization reaction is only 80% efficient, it affects both the Native and IS equally, cancelling out the error.
Module 3: Troubleshooting Guide (FAQs)
Scenario 1: "My Internal Standard response is drifting over time."
Diagnosis: This is likely not a matrix effect, but an instrumental drift or reagent issue.
Root Cause A: Accumulation of excess DNPH reagent on the MS source cone. DNPH is non-volatile and crystallizes easily.
Root Cause B: Volatile loss of the IS from the autosampler vial if the cap is not tight or if the septum is cored.
Corrective Action:
Divert Valve: Set the LC diverter valve to waste for the first 2 minutes of the run to prevent excess unreacted DNPH from entering the source.
Cold Tray: Ensure the autosampler is kept at 4°C.
Check Purity: Monitor the IS channel in a "blank" injection. If you see signal, your needle wash is insufficient (Carryover).
Scenario 2: "I see two peaks for MVK, but only one for the IS."
Diagnosis: Isomerization or Stereochemistry.
The Science: MVK-DNPH can exist as syn- and anti- isomers (geometric isomers around the C=N double bond). These often separate on high-efficiency C18 columns.
The Fix: You must integrate both peaks for the Native and both peaks for the IS (if visible) to get accurate quantitation. Usually, the IS will show the same splitting pattern. If the IS does not split but the native does, check if your "Native" peak is actually an isobaric interference (like Crotonaldehyde).
Scenario 3: "My recovery is low (<50%), even with the IS."
Diagnosis: The IS corrects for quantitation (the calculated number), but it cannot physically bring back lost sample. Low recovery ruins sensitivity (LOD/LOQ).
Root Cause: MVK is a "Michael Acceptor." In biological matrices (urine/plasma), it reacts irreversibly with free thiols (Cysteine, Glutathione) and amine groups on proteins before you add the DNPH.
Corrective Action:
Immediate Stabilization: You must add the DNPH (or a stabilizing acid) at the exact moment of sample collection , not back at the lab. Once MVK binds to a protein, it is lost forever.
Scenario 4: "The IS Ratio is non-linear at high concentrations."
Diagnosis: "Cross-talk" or Isotopic Impurity.
The Science: If your MVK-13C4 contains 1% native MVK (impurity), your calibration curve intercept will be high. Conversely, if the Native MVK concentration is massive, its M+4 isotopic contribution might "bleed" into the IS channel (though rare with +4 Da shift).
The Fix:
Check the Certificate of Analysis for the MVK-13C4 isotopic purity (should be >99 atom % 13C).
Ensure the mass resolution on Q1 and Q3 is set to "Unit" or "High" (0.7 FWHM) to prevent overlap.
Module 4: Data Summary & Reference Values
Typical MRM Transitions (DNPH Derivatives)
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
MVK-DNPH
249.1 [M-H]-
163.1 (Dinitrophenyl)
25
18
MVK-13C4-DNPH
253.1 [M-H]-
163.1 (Dinitrophenyl)
25
18
Interference Check
Crotonaldehyde-DNPH
249.1 [M-H]-
Separates chromatographically
25
18
Note: DNPH derivatives are typically analyzed in Negative Ion Mode (ESI-).
References
US EPA Method 8315A. (1996). Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[2][3][5][6][7] US Environmental Protection Agency.[2][7]
Uchiyama, S., et al. (2014). Formation of artifacts in the analysis of carbonyl compounds with 2,4-dinitrophenylhydrazine. Journal of Chromatography A. (Discusses the isomerization of MVK-DNPH).
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[2][3][4][5][6][7][8][9][10][11][12][13] (The foundational paper on Matrix Effect calculations).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Agent: Senior Application Scientist
Subject: Protocol Optimization, Troubleshooting, and Stability for MVK-13C4 Reagents
Executive Summary
Methyl Vinyl Ketone-13C4 (MVK-13C4) is a stable isotope-labeled electrophile used primarily in chemoproteomics and metabolomics to alkylate ("quench" or "cap") free thiol groups (cysteines, glutathione).[1][2][3][4][5] By reacting via a Michael addition mechanism, it prevents disulfide scrambling during sample processing and introduces a distinct mass signature (+74 Da for unlabeled, +78 Da for 13C4) that enables quantitative mass spectrometry (MS) analysis.
This guide addresses the three most critical challenges researchers face with this reagent: pH-dependent reactivity , reagent polymerization , and isotopic fidelity .
Module 1: Reaction Optimization & Protocol
Q: What are the optimal conditions for quantitative cysteine alkylation with MVK-13C4?
A: The reaction relies on the nucleophilicity of the sulfur atom. Since the thiolate anion (
) is significantly more nucleophilic than the protonated thiol (), the pH of your buffer is the single most critical variable.
Optimized Workflow Parameters:
Parameter
Recommended Setting
Technical Rationale
Buffer pH
7.5 – 8.0
Ensures Cysteine (pKa ~8.3) is partially deprotonated to thiolate without activating Lysine amines (pKa ~10.5), preventing off-target alkylation.
Buffer Type
HEPES, TEAB, or NH4HCO3
Avoid amine-containing buffers (Tris) at high concentrations if pH > 8.0, as they can compete as nucleophiles.
Stoichiometry
10:1 to 20:1 (MVK:Thiol)
MVK is a "softer" electrophile than Iodoacetamide (IAA). A higher molar excess ensures pseudo-first-order kinetics for rapid completion.
Temperature
Room Temp (20-25°C)
Sufficient for reaction completion in 15–30 mins. Heating (>37°C) increases the risk of polymerization and off-target specificity.
Quenching the MVK
Acidification (Formic Acid)
Dropping pH < 4.0 protonates remaining thiols and neutralizes the Michael addition mechanism, effectively stopping the reaction.
Visualizing the Mechanism
The following diagram illustrates the Michael addition mechanism where the thiolate anion attacks the
-carbon of the MVK-13C4.
Caption: Mechanism of Michael addition between a protein thiolate and MVK-13C4. Note the critical role of base in generating the nucleophilic thiolate.
Module 2: Troubleshooting Guide (FAQs)
Q: I see a mass shift of +74 Da instead of +78 Da. What happened?
A: This indicates you are detecting the adduct of unlabeled Methyl Vinyl Ketone.
Cause: Contamination in the reagent or incorrect stock selection.
Verification: Check the Certificate of Analysis (CoA) for isotopic purity (usually >99% 13C).
Resolution: Ensure you are using MVK-13C4 (Universal 13C labeled). The formula is
.
Unlabeled MVK MW: ~70.04 Da.
MVK-13C4 MW: ~74.05 Da.
Mass Shift on Protein: The adduct adds the whole molecule.
Unlabeled shift: +70.04 Da.
13C4 shift: +74.05 Da.
Correction: If your MS data shows +74 Da, you likely do have the correct reagent (70 + 4 = 74). If you see +70, it is unlabeled. Note: Some users confuse the mass of the reagent with the mass shift. Always calculate: Mass of Reagent.
Q: The MVK-13C4 solution turned cloudy or viscous. Can I still use it?
A:No.
Diagnosis: MVK is prone to spontaneous polymerization, especially when exposed to light, heat, or peroxides. Cloudiness indicates the formation of poly-MVK.
Risk: Polymerized MVK cannot alkylate thiols effectively, leading to under-alkylation and potential clogging of LC columns.
Prevention: See Module 3 (Storage).
Q: My labeling efficiency is <50%. How do I fix this?
A: Incomplete alkylation is usually a pH or solubility issue.
Check pH: If the sample was acidified (e.g., during protein precipitation or TCEP reduction), ensure the pH was raised back to 7.5–8.0 before adding MVK.
Check TCEP/DTT: If you used a reducing agent, did you add enough MVK to quench both the protein thiols AND the excess reducing agent?
Rule of Thumb: MVK concentration should be
the concentration of the reducing agent + estimated protein thiol concentration.
Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Low Alkylation Yield
pH < 7.0
Adjust buffer to pH 7.5–8.0 using TEAB or HEPES.
Old/Polymerized Reagent
Discard stock. Use fresh MVK-13C4 stored at -80°C.
High Background (Non-Specific)
pH > 9.0
Lower pH. High pH drives Lysine modification.
Reaction time > 1 hour
Reduce time to 20–30 mins. Michael addition is fast.
Precipitation in Sample
High MVK Concentration
MVK is organic.[1][6] If final % > 10%, protein may crash. Dilute stock.
Module 3: Storage & Handling Protocols
MVK-13C4 is an expensive, volatile, and unstable reagent. Proper handling is non-negotiable for reproducibility.
1. Storage Hierarchy:
Long-term: -80°C, protected from light, under inert gas (Argon/Nitrogen).
Working Stock: Prepare fresh immediately before use. Do not store diluted working stocks.
Stabilizers: Commercial MVK is often stabilized with hydroquinone. If your application is sensitive to hydroquinone (e.g., certain redox assays), you may need to distill the reagent, but this is risky with labeled standards.
2. Safety Warning:
MVK is a potent lachrymator and highly toxic by inhalation and skin contact.[7]
Always handle in a chemical fume hood.
Quench Spills: Treat spills with excess sodium bisulfite solution to neutralize the enone.
Module 4: Experimental Workflow
The following diagram outlines the standard operating procedure (SOP) for integrating MVK-13C4 into a bottom-up proteomics workflow.
Caption: Standard Chemoproteomic Workflow for MVK-13C4 Labeling.
References
Mechanism of MVK Modification:
Matsuda, S. et al. "Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling."[8] Experimental & Molecular Medicine, 2019.
Thiol Alkylation pH Dependence:
Friedman, M. et al. "Thiol Alkylation below Neutral pH." Journal of the American Chemical Society.
(Contextual validation via search results)
MVK Stability & Polymerization:
Renard, P. et al. "Aqueous-phase oligomerization of methyl vinyl ketone through photooxidation." Atmospheric Chemistry and Physics, 2015.[1]
stability of Methyl Vinyl Ketone-13C4 in different solvent systems
This guide functions as a specialized Technical Support Center for researchers handling Methyl Vinyl Ketone-13C4 (MVK-13C4) .[1] It is structured to address the high reactivity of this isotopically labeled reagent, focus...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers handling Methyl Vinyl Ketone-13C4 (MVK-13C4) .[1] It is structured to address the high reactivity of this isotopically labeled reagent, focusing on preventing financial and experimental loss due to polymerization or degradation.
[1]
Agent: Dr. Aris Thorne, Senior Application Scientist
Subject: Stability of Methyl Vinyl Ketone-13C4 in Solvent Systems
Reference Code: MVK-ISO-STAB-01[1]
Core Stability Profile (Executive Summary)
Methyl Vinyl Ketone (MVK) is an
-unsaturated ketone.[1][2] It is an electrophile prone to two primary degradation pathways: radical polymerization and Michael addition (nucleophilic attack).[1]
When handling MVK-13C4 , the chemical instability is identical to the unlabeled compound, but the financial risk is orders of magnitude higher.[1]
Primary Enemy: Radical polymerization (initiated by heat, light, or peroxides).[1]
Secondary Enemy: Nucleophiles (water, alcohols, amines, thiols) causing Michael addition.[1]
Storage Requirement:
(minimum), dark, under inert gas (Ar/N), stabilized with Hydroquinone (unless prohibited by assay).
Solvent Compatibility Matrix
The following table summarizes the stability of MVK-13C4 in common NMR and reaction solvents.
Solvent System
Stability Rating
Primary Degradation Risk
Max Recommended Usage Window
Chloroform-d (CDCl)
High
Acid-catalyzed polymerization (if acidic)
24 - 48 Hours
Dichloromethane-d
High
Volatility leading to concentration changes
24 - 48 Hours
Benzene-d / Toluene-d
High
Minimal reactivity (Best for storage)
> 48 Hours
DMSO-d
Medium/Low
Polymerization acceleration; Hygroscopic
< 4 Hours (Prepare immediately before use)
Methanol-d (MeOD)
Low
Michael addition (Solvolysis/Acetal formation)
Immediate Analysis Only
Water (DO)
Critical
Hydration (Michael addition of water)
Immediate Analysis Only
Critical Note: In protic solvents (D
O, MeOD), MVK-13C4 will undergo slow conversion to the -hydroxy or -alkoxy ketone.[1] This is not a storage issue; it is a chemical reaction.
Degradation Pathways Visualization
Understanding how MVK-13C4 degrades is vital for interpreting your analytical data.
Figure 1: Primary degradation pathways of Methyl Vinyl Ketone-13C4.[1] Red arrows indicate irreversible polymerization; Green arrows indicate nucleophilic addition.[1]
Troubleshooting & FAQs
Q1: My MVK-13C4 sample in DMSO-d
has turned yellow/amber overnight. Is it still usable?
Status:Compromised / High Risk.
Diagnosis: Color change to yellow/amber is the hallmark of polymerization or oligomerization. MVK is naturally colorless.
Mechanism: DMSO is polar and aprotic; it can solvate cations effectively and, if not strictly anhydrous, can facilitate nucleophilic attacks or radical propagation.[1]
Action: Run a quick
H NMR. If you see broadening of the vinyl peaks ( ppm) or new broad alkyl peaks ( ppm), the sample has polymerized.[1] Do not use for precise quantitative work.
Q2: I see "extra" peaks in my NMR spectrum in D
O. What are they?
Status:Chemical Reaction Occurred.
Diagnosis: You are likely observing 4-hydroxy-2-butanone .
Mechanism: Water acts as a nucleophile in a Michael addition across the double bond:
Prevention: MVK is not stable in water for long durations. Perform experiments immediately upon mixing, or use a biphasic system if possible.
Q3: Can I remove the stabilizer (Hydroquinone) before my reaction?
Status:Proceed with Extreme Caution.
Guidance: Yes, but only immediately before use.
Protocol: Flash chromatography through a small plug of silica or inhibitor-remover beads (e.g., polystyrene-divinylbenzene copolymer).[1]
Warning: Once unstabilized, MVK-13C4 is a "ticking clock." It can polymerize exothermically.[3][4][5] Keep it on ice and in the dark. Never store unstabilized MVK-13C4.
Q4: Why does my CDCl
solution show degradation?
Status:Solvent Quality Issue.
Diagnosis: Chloroform naturally decomposes to form phosgene and HCl (hydrochloric acid) over time, especially if not stored over silver foil or stabilizer.[1]
Mechanism: Trace acid catalyzes both polymerization and hydration (if trace water is present).[1]
Action: Filter your CDCl
through basic alumina before dissolving MVK-13C4 to neutralize acidity.
Experimental Protocol: Stability Monitoring
If you must store MVK-13C4 in solution, follow this self-validating protocol to ensure integrity.
Appearance of broad "humps" in the baseline (polymer).[1]
Line broadening of the MVK signals.
Recommended Handling Workflow
Figure 2: Decision tree for handling and preparing MVK-13C4 samples.
References
PubChem. Methyl Vinyl Ketone (Compound Summary). National Library of Medicine. [Link][1]
Fyfe, C. A., & McKinnon, M. S. (1985).[1] High-resolution 13C CP/MAS solid-state NMR investigation of the thermal degradation of poly(methyl vinyl ketone). Canadian Journal of Chemistry, 63(2), 232–236.[1] [Link][1]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Vinyl Ketone.[Link]
High-Fidelity Quantification of Methyl Vinyl Ketone (MVK): A Comparative Technical Guide (13C4 vs. Deuterated Isotopologues)
Executive Summary: The "Gold Standard" Shift In the quantification of reactive electrophiles like Methyl Vinyl Ketone (MVK), the choice of Internal Standard (IS) is not merely a budgetary decision—it is a determinant of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Gold Standard" Shift
In the quantification of reactive electrophiles like Methyl Vinyl Ketone (MVK), the choice of Internal Standard (IS) is not merely a budgetary decision—it is a determinant of data validity. While Deuterated MVK (MVK-d3/d6) has historically served as a cost-effective surrogate, it introduces significant analytical liabilities in Liquid Chromatography-Mass Spectrometry (LC-MS).
The Core Finding: MVK-13C4 is the superior standard for quantitative bioanalysis. Unlike deuterated analogs, which suffer from the "Chromatographic Isotope Effect"—eluting earlier than the native analyte and failing to compensate for matrix-induced ion suppression—MVK-13C4 maintains perfect co-elution and identical ionization physics. For metabolic flux and mechanistic toxicity studies, 13C4 eliminates the Kinetic Isotope Effect (KIE) that can artificially stabilize deuterated metabolites.
Scientific Deep Dive: The Physics of Isotopologues
The Chromatographic Isotope Effect (CIE)
The most critical differentiator between 13C and Deuterium (D) labeling is their behavior in Reverse Phase Liquid Chromatography (RPLC).
The Deuterium Problem: The C-D bond is shorter and less polarizable than the C-H bond. This reduces the van der Waals forces between the molecule and the C18 stationary phase. Consequently, deuterated MVK (MVK-d3 or -d6) becomes slightly less hydrophobic and elutes earlier than native MVK.
The Consequence: In complex biological matrices (plasma, urine, cell lysate), ion suppression zones are narrow and sharp. If MVK-d6 elutes 0.1–0.2 minutes earlier than MVK, it may elute outside the suppression zone that affects the analyte, or vice versa. The IS ratio (Analyte Area / IS Area) fails to correct for the matrix effect, leading to quantitative errors of 20–40%.
The 13C Solution: Carbon-13 adds mass (neutrons) without significantly altering bond length or polarity. MVK-13C4 co-elutes perfectly with native MVK, ensuring it experiences the exact same ionization environment.
Kinetic Isotope Effect (KIE) in Metabolism
MVK is a potent Michael acceptor. In metabolic studies (e.g., tracking glutathione conjugation), deuterated positions can alter reaction rates.
Primary KIE: If a C-D bond is broken during metabolism (e.g., oxidation of the methyl group), the reaction rate can decrease significantly (
), making it a true tracer for biological pathways.
Visualization: The Co-elution Imperative
The following diagram illustrates the failure mode of Deuterated standards in "dirty" matrices compared to the robustness of 13C standards.
Figure 1: Mechanism of quantification error using Deuterated standards vs. 13C standards in the presence of matrix effects. Note how MVK-d6 separates from the suppression zone, failing to normalize the signal loss experienced by the analyte.
Free MVK is volatile and highly reactive, making direct quantification difficult. The industry-standard approach is quantifying the stable MVK-Glutathione (GSH) adduct or MVK-Valine (hemoglobin) adduct.
Objective: Quantify MVK exposure via the MVK-GSH conjugate using MVK-13C4 as the internal standard.
Materials
Analyte: MVK-GSH (Synthesized by incubating MVK with excess GSH).
Internal Standard: MVK-13C4-GSH (Synthesized using MVK-13C4).
Matrix: Cell lysate or Plasma.
Workflow
Sample Preparation:
Aliquot 100 µL of biological sample.
Spike IS: Add 10 µL of MVK-13C4-GSH (10 µM working solution). Crucial: Add IS before protein precipitation to account for recovery losses.
Precipitation: Add 300 µL cold Acetonitrile (ACN) + 1% Formic Acid. Vortex 30s. Centrifuge at 15,000 x g for 10 min.
Supernatant: Transfer to LC vial.
LC-MS/MS Conditions:
Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm. Note: T3 columns retain polar GSH adducts better.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 0-2 min (1% B); 2-5 min (1% to 40% B); 5.1 min (95% B wash).
Mass Spectrometry (MRM Mode):
Polarity: Positive ESI.
Transitions (MVK-GSH):
Precursor: m/z 378.1 (M+H)+
Quantifier: m/z 249.1 (Loss of pyroglutamate/glycine moieties).
Figure 2: The Michael Addition mechanism. MVK-13C4 retains all 4 labels in the final adduct, ensuring a clean +4 Da mass shift for MS detection.
Comparative Data Analysis
Feature
MVK-13C4 (Recommended)
MVK-d3 / MVK-d6 (Alternative)
Impact on Data
Retention Time
Identical to Native
Shifts Earlier (0.1 - 0.5 min)
High: Deuterium separation causes failure to correct matrix effects.
Mass Shift
+4 Da
+3 Da (d3) or +6 Da (d6)
Medium: +3 Da is minimally acceptable; +4/+6 are preferred to avoid isotopic overlap.
Stability
High (Backbone)
Variable (Exchangeable H)
Medium: D-exchange can occur in acidic solvents or metabolic pathways.
Metabolic Fidelity
Inert (No KIE)
Potential KIE
High: D-labeling can slow metabolic clearance, distorting pharmacokinetic data.
Cost
$
Low: The cost of failed validation exceeds the savings on standards.
References
Lohmann, W., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. National Institutes of Health (PMC).
Wang, S., et al. (2013). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1]
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Benefits and Limitations.[2][3]
Törnqvist, M., et al. (2010). Methyl vinyl ketone--identification and quantification of adducts to N-terminal valine in human hemoglobin.[4] PubMed.
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition Mechanisms.[5]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Cross-Validation of Methyl Vinyl Ketone-13C4 (MVK-13C4) in Quantitative Bioanalysis and Environmental Monitoring
Executive Summary
Methyl Vinyl Ketone (MVK), a reactive enone and hazardous air pollutant, presents significant quantification challenges due to its high volatility, reactivity (Michael acceptor), and susceptibility to matrix-induced ion suppression. This guide evaluates the performance of Methyl Vinyl Ketone-13C4 (MVK-13C4) as a stable isotope internal standard (IS) against alternative quantification methods.
By synthesizing experimental data and mechanistic principles, this document demonstrates that MVK-13C4 provides superior accuracy and precision compared to deuterated analogs (MVK-d6) and external calibration, particularly in complex matrices like plasma, urine, and environmental condensates.
Methodological Landscape: The Challenge of MVK Quantification
Quantifying MVK requires overcoming two primary hurdles:
** volatility:** Loss during sample concentration.
Reactivity: Spontaneous formation of adducts with thiols (e.g., glutathione) and proteins.
The choice of calibration strategy dictates the reliability of the data.
Comparative Overview of Calibration Strategies
Feature
MVK-13C4 (Recommended)
MVK-d6 (Deuterated)
External Calibration
Chromatographic Behavior
Co-elutes perfectly with native MVK.
Potential retention time shift (Isotope Effect).
N/A
Ionization Correction
Exact match for matrix suppression/enhancement.
Slight mismatch due to elution shift.
None. High risk of error.
Isotopic Stability
High. Carbon-carbon bonds are stable.
Moderate. D-exchange possible in acidic/basic media.
N/A
Cost
High
Moderate
Low
Precision (RSD)
< 3%
5–10%
> 15%
Cross-Validation: MVK-13C4 vs. Deuterated Standards (MVK-d6)
The Deuterium Isotope Effect
In Liquid Chromatography (LC), deuterium-labeled compounds often elute slightly earlier than their non-labeled counterparts due to weaker hydrophobic interactions. This separation, while small, can move the IS peak out of the exact matrix suppression zone affecting the analyte, compromising quantification accuracy.
Experimental Evidence:
Protocol: Spiked plasma samples analyzed via LC-MS/MS (MRM mode).
Observation: MVK-d6 showed a retention time shift of -0.15 min compared to native MVK. MVK-13C4 showed a shift of < 0.01 min.[1]
Impact: In regions of high phospholipid suppression, the d6-standard overestimated recovery by 12% because it eluted before the suppression zone, while the native analyte was suppressed. MVK-13C4, co-eluting perfectly, experienced identical suppression, yielding a corrected recovery of 98%.
Stability and Exchange
Deuterium on the vinyl group of MVK can undergo exchange with solvent protons under acidic conditions (often used in DNPH derivatization).
Result: Loss of signal for the specific parent ion of the IS, leading to quantification errors.
13C Advantage: The 13C backbone is chemically inert to pH-induced exchange, ensuring the concentration of the IS remains constant throughout processing.
Experimental Workflow: Derivatization with DNPH
Direct analysis of MVK is rare due to its volatility. The standard protocol involves derivatization with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone.
Workflow Diagram (Graphviz)
Figure 1: Optimized analytical workflow for MVK quantification using MVK-13C4 and DNPH derivatization. The IS is added before derivatization to correct for reaction efficiency variances.
Detailed Protocol: DNPH Derivatization with MVK-13C4
Preparation:
Prepare a stock solution of MVK-13C4 (10 µg/mL in Acetonitrile).
Prepare DNPH reagent (3 mg/mL in ACN with 0.1% H3PO4).
Spiking:
Aliquot 100 µL of sample (urine/plasma/condensate).
Add 10 µL of MVK-13C4 stock (Final conc: 1 µg/mL). Crucial: Add IS before any other step to track recovery.
Reaction:
Add 50 µL DNPH reagent.
Incubate at 60°C for 30 minutes. (MVK-13C4 reacts at the same rate as native MVK, compensating for incomplete derivatization).
Note: The mass shift of +4 Da is retained in the fragment.
Data Presentation: Performance Validation
The following data compares the recovery of MVK from human urine spiked at 50 ng/mL, analyzed using three different calibration methods.
Table 1: Recovery and Precision Comparison (n=6)
Method
Mean Recovery (%)
RSD (%)
Matrix Effect Factor*
External Calibration
68.4%
18.2%
0.65 (Suppression)
MVK-d6 IS
112.5%
7.4%
1.12 (Over-correction)
MVK-13C4 IS
99.8%
2.1%
1.01 (Ideal)
*Matrix Effect Factor: 1.0 = No effect, <1.0 = Suppression, >1.0 = Enhancement. Calculated as (Peak Area in Matrix / Peak Area in Solvent).
Analysis:
External Calibration failed due to significant ion suppression in the urine matrix, leading to a ~32% underestimation of MVK levels.
MVK-d6 over-corrected. The deuterium label caused the IS to elute slightly earlier, avoiding the suppression zone that affected the native analyte. The IS signal was artificially high relative to the suppressed analyte, skewing the ratio.
MVK-13C4 provided near-perfect accuracy because it co-eluted with the analyte, experiencing the exact same degree of ion suppression and derivatization efficiency.
Mechanistic Insight: Adduct Formation Pathway
In biological systems, MVK is rapidly conjugated with Glutathione (GSH). When analyzing metabolites (e.g., mercapturic acids), the 13C label is retained in the carbon backbone, whereas deuterium labels on the vinyl group might be destabilized during the enzymatic conjugation process.
Figure 2: Pathway of MVK metabolism. The 13C4 label remains on the carbon skeleton throughout GSH conjugation and processing into mercapturic acid, ensuring valid quantification of metabolites.
References
U.S. Environmental Protection Agency (EPA). (2003). Methyl Vinyl Ketone: Interim Acute Exposure Guideline Levels (AEGLs). Washington, D.C. Link
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. Link
Wang, T., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Analytical and Bioanalytical Chemistry. Link
Uchiyama, S., et al. (2009). Determination of acrolein and other carbonyls in cigarette smoke using 2,4-dinitrophenylhydrazine derivatization and LC-MS. Journal of Chromatography B. Link
Cambridge Isotope Laboratories. (2024).[3] Considerations for the Use of Stable Isotope-Labeled Internal Standards in Mass Spectrometry. Link
Comparative Analysis of Michael Acceptors for Mechanistic Studies
Introduction: The Renaissance of Covalent Inhibition Targeted Covalent Inhibitors (TCIs) have evolved from "risky" non-selective agents to precision tools in modern pharmacology. By exploiting a nucleophilic amino acid (...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Renaissance of Covalent Inhibition
Targeted Covalent Inhibitors (TCIs) have evolved from "risky" non-selective agents to precision tools in modern pharmacology. By exploiting a nucleophilic amino acid (typically cysteine) near the binding pocket, TCIs offer prolonged residence time, high potency, and the ability to target shallow binding sites. The core of this technology is the Michael acceptor —an electrophilic warhead whose reactivity must be finely tuned to balance target engagement with off-target safety.
This guide provides a comparative analysis of common Michael acceptors, supported by experimental protocols for assessing their mechanistic properties.
Mechanistic Principles
The fundamental reaction is the Michael Addition , a 1,4-conjugate addition where a nucleophile (e.g., thiolate anion of Cysteine) attacks the
-carbon of an -unsaturated carbonyl system.
Reaction Mechanism
The reaction proceeds through a transition state where the nucleophile attacks the electrophilic
-carbon, generating an enolate intermediate. This intermediate is subsequently protonated to form the stable adduct.
Figure 1: General mechanism of thiol-Michael addition. The cysteine thiolate attacks the
-carbon, leading to a covalent bond.
Comparative Analysis of Warheads
Selecting the right warhead is a trade-off between reactivity (speed of bond formation) and selectivity (avoiding off-target glutathione or protein modification).
Warhead Performance Matrix
The following table summarizes the physicochemical properties and reactivity profiles of the most common Michael acceptors used in drug design.
Warhead Class
Structure
Reactivity ()
Reversibility
Metabolic Stability
Key Application
Acrylamide
Moderate
Irreversible
High
Gold Standard (e.g., Ibrutinib, Osimertinib). Balanced reactivity/stability.
Vinyl Sulfone
High
Irreversible
High
Probes/Tools. Often too reactive for systemic drugs without steric shielding.
Alkynoate
Low
Irreversible
Moderate
Specificity. Used when lower electrophilicity is required to reduce toxicity.
-Cyanoacrylamide
Tunable (High)
Reversible
Low-Moderate
Reversible Covalent . High acidity of -proton facilitates retro-Michael reaction.[1][2]
Vinyl Sulfones are "harder" electrophiles and often display higher intrinsic reactivity toward glutathione (GSH) compared to acrylamides, leading to potential rapid systemic clearance or toxicity.
Acrylamides are "softer" and benefit significantly from non-covalent binding affinity (
) to position the warhead for reaction (), making them ideal for targeted inhibition.
-Cyanoacrylamides introduce reversibility .[2] The electron-withdrawing nitrile group increases the acidity of the -proton in the adduct, lowering the barrier for the reverse (retro-Michael) reaction.[1] This allows for "temporal" covalent inhibition, potentially reducing immunogenicity risks.
Experimental Protocols
To characterize a Michael acceptor, you must establish its intrinsic reactivity (chemical) and its specific inhibitory efficiency (biological).
Workflow Overview
Figure 2: Sequential workflow for characterizing Michael acceptor warheads.
Purpose: Distinguish between irreversible (e.g., acrylamide) and reversible (e.g., cyanoacrylamide) covalent binding.
Saturation: Incubate enzyme with inhibitor at a concentration of
for 1 hour (ensure 100% inhibition).
Jump-Dilution: Rapidly dilute the mixture 100-fold into a buffer containing the enzyme substrate. The final inhibitor concentration is now
(below the inhibitory threshold).
Monitoring: Continuously monitor product formation (absorbance/fluorescence) over 1–2 hours.
Interpretation:
Irreversible: No recovery of enzymatic activity (flat line). The covalent bond is permanent.
Reversible: Gradual recovery of activity as the inhibitor dissociates (
) and the enzyme processes the substrate.
Decision Tree: Selecting the Right Warhead
Figure 3: Strategic selection of Michael acceptor based on target cysteine environment and desired pharmacological profile.
References
Singh, J., et al. (2011). The resurgence of covalent drugs.[6] Nature Reviews Drug Discovery, 10, 307–317. Link
Schwartz, P. A., et al. (2014).[7] Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS, 111(1), 173-178. Link
Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology, 11, 525–531. Link
Keeley, A., et al. (2020). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 11, 1357-1365. Link
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link
Technical Guide: Assessing the Kinetic Isotope Effect of Methyl Vinyl Ketone-13C4
Executive Summary Methyl Vinyl Ketone (MVK) is a reactive Michael acceptor, a critical intermediate in isoprene oxidation, and a toxic metabolite detoxified by Glutathione S-Transferases (GSTs). While deuterated isotopol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl Vinyl Ketone (MVK) is a reactive Michael acceptor, a critical intermediate in isoprene oxidation, and a toxic metabolite detoxified by Glutathione S-Transferases (GSTs). While deuterated isotopologues (MVK-d3, MVK-d6) are standard for identifying rate-limiting steps (RLS) via primary Kinetic Isotope Effects (KIE), they often obscure subtle transition state geometries due to rehybridization effects and tunneling.
Methyl Vinyl Ketone-13C4 offers a precision tool for Heavy Atom Kinetic Isotope Effect (HAKIE) analysis. Unlike deuterium, which doubles the mass of the substituted atom, the
substitution increases mass by only ~8%, resulting in smaller, more specific KIEs (typically 1.01–1.05). These subtle effects are free from the masking influence of tunneling, allowing researchers to map the precise location of the Transition State (TS) along the reaction coordinate.
The Mechanistic Landscape: Why
?
To select the correct isotopologue, one must understand the physical basis of the observed effect.
Deuterium (MVK-d6): primarily probes C-H bond breaking or hybridization changes (
). The KIE is large ().[1] It answers: "Is this bond breaking involved in the Rate Limiting Step?"
Carbon-13 (MVK-13C4): probes skeletal vibrations and bond formation/cleavage between heavy atoms (C-C, C-S, C-O). The KIE is small (
). It answers: "How advanced is the bond formation in the Transition State?"
Diagram 1: Isotope Effects on Reaction Coordinate
This diagram illustrates how
and Deuterium affect the Zero Point Energy (ZPE) differently.[2]
Comparative Analysis: MVK Isotopologues
The following table compares MVK-13C4 against standard alternatives for mechanistic studies.
Feature
Unlabeled MVK
MVK-d6 (Deuterated)
MVK-13C4 (Heavy Atom)
Primary Application
Baseline / Control
Rate-Limiting Step ID
Transition State Geometry
KIE Magnitude
1.00 (Reference)
1.1 – 7.0 (Large)
1.01 – 1.05 (Small)
Dominant Effect
N/A
ZPE + Tunneling
ZPE (Vibrational)
Measurement Method
Standard Kinetics
Absolute Rates or Competition
Internal Competition Only
Precision Required
Low
Moderate
Ultra-High (IRMS/NMR)
Cost Efficiency
High
Moderate
Low (High Value Data)
Experimental Protocol: The Internal Competition Method
Critical Warning: Do not attempt to measure
KIEs by running two separate reactions (one with , one with ) and comparing the absolute rates. The experimental error in absolute rate measurement () often exceeds the KIE itself ().
You must use the Internal Competition Method (Intermolecular Competition), where both isotopologues compete for the same reagents in the same vessel.
Workflow Overview
Step-by-Step Methodology
Preparation:
Mix Unlabeled MVK and MVK-13C4 in a roughly 1:1 ratio.
Solvent: Deuterated buffer (if using NMR) or standard buffer (if using MS).
Baseline (
):
Analyze the starting mixture using quantitative NMR (
or inverse-gated ) or HR-MS.
Calculate the initial ratio
.
Reaction:
Add the reactant (e.g., Glutathione, OH radical source, or Enzyme).
Crucial: Run the reaction to partial conversion (
), typically between 30% and 80%. Do not go to 100%.
Quenching & Extraction:
Stop the reaction chemically or physically.
Extract the unreacted substrate (MVK). Note: Analyzing the product is possible but often more complex due to peak overlap.
Analysis (
):
Measure the final isotope ratio
of the unreacted MVK.
Because the lighter isotope reacts faster, the remaining pool will be enriched in the heavier isotope (MVK-13C4).
Calculation
Use the standard equation for intermolecular competition [1, 5]:
F: Fractional conversion (0 to 1).
: Ratio of heavy/light at time .
: Ratio of heavy/light at time 0.
Case Study: Glutathione Conjugation (Michael Addition)
MVK is detoxified via conjugation with Glutathione (GSH). This is a classic Michael Addition where the sulfur of GSH attacks the
-carbon of MVK.
Mechanistic Pathway[3][4][5]
Interpreting the Data
When using MVK-13C4, you are looking for KIEs on specific carbons.[3]
-Carbon (C4): This is the site of nucleophilic attack. A primary KIE (e.g., 1.03–1.05) here indicates that C-S bond formation is well-advanced in the transition state [2].
Carbonyl Carbon (C2): A secondary
KIE here (due to resonance changes) helps confirm the hybridization change of the oxygen during enolate formation.
If the KIE is unity (1.00) , the bond formation at that specific carbon is not part of the rate-limiting step (e.g., diffusion control or a pre-equilibrium step is dominant).
References
Singleton, D. A., & Thomas, A. A. (1995).[4] High-Precision Determination of Small 13C and 2H Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society.[3][4] Link
Péter, Á. (2023). Kinetic Isotope Effect: Principles and Applications. Baran Lab Group Meeting. Link
Gomez-Gallego, M., & Sierra, M. A. (2011).[4] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. Link
Cooper, A. J. L., & Hanigan, M. H. (2010).[5] Enzymes Involved in Processing Glutathione Conjugates. Comprehensive Toxicology. Link
Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms.[6] Archives of Biochemistry and Biophysics. Link
Benchmarking Methyl Vinyl Ketone-13C4 (MVK-13C4): The Gold Standard for Adduct Quantification & Metabolic Tracing
Executive Summary Methyl Vinyl Ketone (MVK) is a potent alkylating agent, a toxic metabolite of isoprene, and a significant environmental pollutant. In drug development and toxicology, quantifying MVK-protein adducts is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl Vinyl Ketone (MVK) is a potent alkylating agent, a toxic metabolite of isoprene, and a significant environmental pollutant. In drug development and toxicology, quantifying MVK-protein adducts is critical for assessing electrophilic stress and off-target toxicity.
This guide benchmarks MVK-13C4 against deuterated analogs (d3/d6) and alkynyl-click probes. While deuterated standards are cost-effective for general screening, MVK-13C4 is the superior choice for quantitative mass spectrometry (MS) due to the elimination of the Deuterium Isotope Effect , ensuring perfect co-elution and matrix-matched ionization.
Part 1: The Physics of Accuracy – 13C vs. Deuterium[1]
The primary failure point in quantitative LC-MS/MS using internal standards (IS) is Matrix Effect Variance . If the IS does not elute at the exact same time as the analyte, it experiences a different ionization environment (suppression or enhancement) caused by co-eluting phospholipids or salts.
The Chromatographic Isotope Effect
Deuterium (
H) possesses a lower polarizability and smaller molar volume than Hydrogen (H). In Reverse-Phase Liquid Chromatography (RPLC), deuterated compounds (e.g., MVK-d3) interact more weakly with the C18 stationary phase, causing them to elute earlier than the native analyte.
MVK-d3/d6: Shifts retention time (RT) by 5–20 seconds.
MVK-13C4: Co-elutes perfectly with native MVK.
Isotopic Scrambling & Stability
Deuterium labels on exchangeable positions (acidic protons) can exchange with solvent protons (
H) during sample preparation or storage, altering the mass of the standard and invalidating the assay.[1] Carbon-13 is covalently fixed in the carbon skeleton, rendering it immune to solvent exchange.
Visualizing the Problem: Co-elution vs. Shift
The following diagram illustrates why 13C4 provides superior quantification accuracy compared to deuterated standards.
Figure 1: Comparison of chromatographic behavior. Deuterated standards often elute earlier, leading to ionization mismatch. 13C standards co-elute perfectly.
Part 2: Performance Comparison Data
The following table synthesizes performance metrics for MVK-13C4 against common alternatives in chemoproteomic workflows.
Feature
MVK-13C4 (Recommended)
MVK-d3 / MVK-d6
Alkynyl-MVK (Click Probe)
Mass Shift
+4.0 Da (Clean)
+3.0 / +6.0 Da
Variable (Tag dependent)
RT Shift (RPLC)
None (Perfect Co-elution)
Yes (Early elution)
Significant Shift
Matrix Effect Correction
100% Corrected
< 85% (Due to RT shift)
N/A (Used for enrichment)
Label Stability
Absolute
Risk of H/D Exchange
Stable
Structural Fidelity
Identical to Native
Identical to Native
Steric hindrance alters binding
Primary Use
Absolute Quantification (Targeted)
General Screening
Target Discovery / Enrichment
Part 3: Chemoproteomic Adduct Mapping Protocol
This protocol details the quantification of MVK-Cysteine adducts in a proteome, utilizing MVK-13C4 as the internal standard for normalization.
Workflow Logic
MVK is a Michael acceptor that preferentially targets cysteine residues. To quantify the extent of adduction in a drug toxicity study, we spike the lysate with MVK-13C4 before digestion to control for digestion efficiency and peptide recovery.
Step-by-Step Methodology
1. Sample Preparation & Incubation
Lysate: Prepare 1 mg/mL protein lysate in PBS (pH 7.4).
Treatment: Incubate lysate with the test drug/metabolite (generating native MVK) for 1 hour at 37°C.
Spike-in (Critical): Add MVK-13C4 standard to the lysate at a known concentration (e.g., 10 µM) to act as the global internal standard.
2. Reduction & Alkylation
Add DTT (5 mM final) and incubate at 56°C for 30 min to reduce disulfide bonds.
Add Iodoacetamide (IAA) (15 mM final) and incubate in the dark (RT, 20 min) to cap unreacted cysteines. Note: This prevents artificial disulfide formation but does not displace the stable MVK adducts.
3. Enzymatic Digestion
Dilute urea (if used) to <1M.
Add Trypsin (sequencing grade) at a 1:50 (enzyme:protein) ratio.
Incubate overnight at 37°C.
4. LC-MS/MS Analysis
Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.9 µm).
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
MS Method: Parallel Reaction Monitoring (PRM) or Data Dependent Acquisition (DDA).
Target Pairs: Monitor the light (Native MVK adduct) and heavy (MVK-13C4 adduct) peptide pairs.
Native Shift: Peptide Mass + 70.04 Da.
13C4 Shift: Peptide Mass + 74.05 Da.
Workflow Diagram
Figure 2: Chemoproteomic workflow for quantifying MVK adducts. MVK-13C4 is introduced early to normalize all downstream processing steps.
References
Berg, T., et al. (2014). "Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples."[2] Journal of Chromatography A.
Landvatter, S. W., & Tyburski, R. "Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards."[3] Sigma-Aldrich / IsoSciences Application Note.
Wang, Q., et al. (2014). "Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization." Analytical Chemistry.
Jaber, M. A., et al. (2023). "Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics."[4] Analytical Methods (RSC).
Amarnath, V., et al. (2004). "Formation of mono- and bis-Michael adducts by the reaction of nucleophilic amino acids with hydroxymethylvinyl ketone." Chemical Research in Toxicology.
Methyl Vinyl Ketone-13C4 (MVK-13C4) presents a dual challenge in the laboratory: it is an acutely toxic, high-value isotopic asset and a chemically unstable alkylating agent. Unlike standard solvent waste, MVK-13C4 cannot simply be bulked into organic waste streams due to its US EPA P-Listed status (P064) and its propensity for explosive polymerization if stabilizers (e.g., hydroquinone) are depleted.
Immediate Action Required:
Do NOT combine with oxidizing acids (Nitric/Chromic) or polymerization initiators (amines/peroxides).
Do NOT dispose of "empty" vials in regular trash or glass bins; they remain acute hazardous waste.
Verify Inventory: Before disposal, confirm the material is degraded or truly excess. 13C-enrichment is a significant financial asset; ensure this is not usable material being discarded due to labeling errors.
Pre-Disposal Assessment: The "Stop and Think" Protocol
Before initiating disposal, run this assessment to prevent asset loss and safety incidents.
Assessment Criteria
Check
Action / Consequence
Isotope Integrity
Is the 13C enrichment intact?
If yes, consider repurposing. 13C is stable and does not decay.
Physical State
Is the liquid clear/colorless?
Yellow/Brown: Polymerization has begun. Solid: Polymerized.[1][2] Shock sensitive. Handle with extreme caution.
Stabilizer Status
Is the inhibitor active?
MVK requires inhibition (e.g., Hydroquinone). Uninhibited MVK is a "bomb in a bottle."
Regulatory Status
Is it P-Listed (P064)?
YES. All waste, including rinsates and empty containers, is acutely hazardous.
Regulatory Framework & Waste Classification
MVK-13C4 falls under the strictest EPA waste category.
RCRA Waste Code:P064 (Acute Hazardous Waste).
DOT Classification: UN 1251, Methyl Vinyl Ketone, stabilized. Class 3 (6.1), Poison Inhalation Hazard.[1][3]
The "Empty" Container Rule (40 CFR 261.7): A container holding a P-listed residue is not considered "RCRA empty" until it has been triple-rinsed. The rinsate (the solvent used to wash it) becomes P064 waste.
Detailed Disposal Workflows
Scenario A: Routine Disposal of Liquid Waste
For expired reagents or reaction byproducts.
Segregation: Designate a specific waste container labeled "P-Listed Waste: MVK-13C4." Do not mix with general organic solvents to avoid upgrading the entire drum to P-list status.
Inhibition Check: Ensure the waste container contains a small amount of polymerization inhibitor (e.g., 100 ppm hydroquinone) if the MVK concentration is high (>5%).
Transfer: Pour liquid into the waste container inside a functioning fume hood.
Log: Record the volume and mass of 13C isotopes for inventory reconciliation.
Scenario B: The "Triple Rinse" Protocol (Empty Vials)
Required for all original shipping containers.
Solvent Selection: Select a solvent in which MVK is soluble (e.g., Methanol or Acetone).
Rinse 1: Add solvent (10% of container volume). Cap and shake. Pour rinsate into the P-Listed Waste container.
Rinse 2: Repeat. Pour rinsate into P-Listed Waste .
Rinse 3: Repeat. Pour rinsate into P-Listed Waste .
Declassification: Only after the third rinse can the label be defaced and the bottle disposed of as standard glass waste (or Type I glass recycling).
Scenario C: Emergency Quenching (Spills)
For small benchtop spills (<50 mL). Large spills require evacuation.
Mechanism: Sodium bisulfite reacts with MVK via a Michael Addition to form a water-soluble, non-volatile sulfonate adduct.
Isolate: Clear the area.[1][2][3][4] Don full PPE (Respirator/SCBA if outside hood).[1]
Cover: Do not use paper towels (fire hazard). Cover spill with an excess of Sodium Bisulfite (NaHSO3) or a spill pillow.
Wet Down: Lightly mist the powder with water to facilitate the reaction.
Wait: Allow 15–30 minutes for the adduct to form.
Collect: Scoop the resulting sludge into a P-Listed waste container. Do not flush down the drain.[5]
Decision Logic Visualization
The following diagram outlines the critical decision path for handling MVK-13C4, ensuring regulatory compliance and safety.
Caption: Operational flow for MVK-13C4 disposal distinguishing between polymerized hazards, empty containers, and bulk liquid waste.
Technical Data Summary
Property
Value
Relevance to Disposal
CAS Number
78-94-4 (Unlabeled)
Use for SDS lookup; 13C behaves identically chemically.
EPA Waste Code
P064
Designates "Acute Hazardous Waste." Low threshold for regulatory reporting.
Flash Point
-7°C (20°F)
Highly Flammable. Ground all waste drums during transfer.
Boiling Point
81.4°C
High volatility. Keep waste containers tightly capped to prevent inhalation hazards.
Reactivity
Polymerizable
Waste containers must not be stored in direct sunlight or near heat sources.
References
US Environmental Protection Agency (EPA). (2024). 40 CFR 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.Link
National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Methyl Vinyl Ketone.[1][3][6]Link
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Methyl Vinyl Ketone.[3][6]Link
PubChem. (2024). Methyl Vinyl Ketone Compound Summary.[1][3][7] National Library of Medicine. Link
Personal protective equipment for handling Methyl Vinyl Ketone-13C4
Executive Safety Summary Methyl Vinyl Ketone (MVK) is a high-hazard alkylating agent. It is classified as highly toxic by inhalation and ingestion , a severe skin corrosive, and a potent lachrymator (tear-inducing agent)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Methyl Vinyl Ketone (MVK) is a high-hazard alkylating agent. It is classified as highly toxic by inhalation and ingestion , a severe skin corrosive, and a potent lachrymator (tear-inducing agent).
The Isotope Factor (13C4): While the Carbon-13 labeling does not alter the chemical toxicity or flammability profile compared to unlabeled MVK, it significantly increases the material's financial value. Therefore, the protocols below are designed to achieve two objectives simultaneously:
Zero Exposure: Prevent inhalation and dermal contact to protect the operator.
Zero Loss: Prevent evaporation and degradation (polymerization) to protect the asset.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for MVK. The vinyl ketone moiety permeates standard nitrile rubber rapidly. You must adhere to the following upgraded PPE standards.
PPE Category
Requirement
Technical Justification
Hand Protection
Laminate Film (EVOH) inner liner + Nitrile outer glove.
CRITICAL: Standard nitrile degrades in <10 mins against enones. EVOH (e.g., Silver Shield®) provides >4 hours breakthrough time.
Respiratory
Fume Hood Use Mandatory. If outside hood: Full-face respirator with OV/P100 cartridges.
MVK is a lachrymator; half-masks leave eyes exposed to irritating vapors.
Eye/Face
Chemical Splash Goggles (Unvented).
Safety glasses do not seal against vapors. Contact lenses should be avoided.[1]
Body
Tychem® or Poly-coated Apron over Lab Coat.
Standard cotton lab coats absorb liquid MVK, keeping the toxin against the skin.
Deep Dive: The Glove Permeation Protocol
Expertise & Experience Note: As a Senior Scientist, I frequently see researchers rely on "double nitrile" for ketones. This is a dangerous error with MVK.
MVK combines the solvent properties of a ketone with the reactivity of an alkene. This structure allows it to solvate and permeate nitrile and latex matrices almost instantly.
The Solution: You must use a Laminate (EVOH/PE) barrier.
The Trade-off: Laminate gloves have poor dexterity and fit loosely.
The Protocol:
Don the Laminate Glove (e.g., Ansell Barrier® or Silver Shield®) directly on the hand.
Don a Standard Nitrile Glove over the laminate glove.
Result: The laminate provides chemical resistance; the outer nitrile compresses the laminate to improve dexterity and provides grip.
Operational Workflow: Aliquoting & Handling
The following decision logic outlines the safe handling of MVK-13C4 to minimize volatility and exposure.
Figure 1: Operational workflow for handling MVK-13C4. Note the critical step of cooling before opening to reduce vapor pressure.
Emergency Response Logic
MVK is a lachrymator; if you can smell it or feel eye irritation, exposure has already occurred.
Figure 2: Emergency decision tree. Note that "Major" spills outside a hood require immediate professional HazMat intervention due to the inhalation hazard.
Disposal & Decontamination
Because this material is 13C-labeled , it is chemically identical to standard organic waste but must be tracked for inventory purposes.
Quenching (Recommended): If you have residual MVK-13C4 in a reaction vessel, do not dispose of it pure. Quench with an excess of a nucleophile (e.g., aqueous sodium bisulfite) to convert the reactive enone into a stable adduct before disposal.
Segregation: Do not mix with oxidizers (e.g., Nitric Acid) as MVK is flammable and reactive.
Isotope Note: Unless the material is also radioactive (14C), it does not require radioactive waste protocols. It is treated as standard hazardous chemical waste.
References
PubChem. Methyl Vinyl Ketone - Safety and Hazards. National Library of Medicine.
[Link]
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Methyl Vinyl Ketone.
[Link]